Protirelin
Description
This compound is the pharmaceutically available synthetic analogue of the endogenous peptide thyrotropin-releasing hormone (TRH). It is a tri-peptide tropic hormone, released by the hypothalamus, that stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary. Although not currently available in any FDA-approved product, this compound is a component of the TRH Test where it is used to test the response of the anterior pituitary gland in conditions such as secondary hypothyroidism and acromegaly.
This compound has been reported in Homo sapiens with data available.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 2 investigational indications.
A tripeptide that stimulates the release of THYROTROPIN and PROLACTIN. It is synthesized by the neurons in the PARAVENTRICULAR NUCLEUS of the HYPOTHALAMUS. After being released into the pituitary portal circulation, TRH (was called TRF) stimulates the release of TSH and PRL from the ANTERIOR PITUITARY GLAND.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |
| Record name | Protirelin [USAN:INN:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023533 | |
| Record name | TSH-releasing hormone | |
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Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Transferrin | |
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CAS No. |
24305-27-9, 117217-40-0, 11096-37-0 | |
| Record name | TSH-releasing hormone | |
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| Record name | Protirelin [USAN:INN:BAN:JAN] | |
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| Record name | Protirelin | |
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| Record name | Transferrin | |
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| Record name | TSH-releasing hormone | |
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| Record name | Protirelin | |
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| Record name | PROTIRELIN | |
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Foundational & Exploratory
endogenous function of Protirelin in the hypothalamus
An In-depth Technical Guide on the Endogenous Function of Protirelin in the Hypothalamus
Introduction
This compound, endogenously known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide amide (pGlu-His-ProNH₂) that functions as a critical neuroendocrine and neuromodulatory molecule.[1][2] First isolated and characterized as a hypothalamic-releasing hormone, its primary and most well-documented role is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, which governs metabolic homeostasis.[3][4] TRH is synthesized predominantly within the paraventricular nucleus (PVN) of the hypothalamus, from where it is released to act on the anterior pituitary gland.[1][5][6] Beyond this classical neuroendocrine function, TRH is widely distributed throughout the central nervous system (CNS) and acts as a neurotransmitter or neuromodulator, influencing a wide array of physiological processes including energy balance, thermogenesis, feeding behavior, and arousal.[7][8][9][10] This guide provides a detailed examination of the synthesis, regulation, signaling, and multifaceted functions of endogenous this compound within the hypothalamus, tailored for researchers and drug development professionals.
Synthesis and Release of Hypothalamic this compound (TRH)
Anatomical Localization
TRH-synthesizing neurons are located in several hypothalamic nuclei, but those controlling the HPT axis, known as hypophysiotropic TRH neurons, are concentrated in the medial and periventricular parvocellular subdivisions of the paraventricular nucleus (PVN).[6][7] In humans, these neurons are primarily found in the dorsocaudal portion of the PVN.[11][12] Non-hypophysiotropic TRH neurons, which are involved in central neuromodulatory functions, are also found in other hypothalamic areas such as the dorsomedial nucleus, lateral hypothalamus, and preoptic area.[13]
Biosynthesis
TRH is synthesized from a larger precursor protein, prepro-TRH. In humans, this is a 242-amino acid polypeptide that contains six copies of the Gln-His-Pro-Gly sequence, the progenitor of mature TRH.[14] The synthesis involves a series of post-translational modifications that occur as the precursor is transported through the regulated secretory pathway:[13][14]
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Proteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) cleave the pro-TRH precursor at flanking dibasic amino acid residues (Lys-Arg or Arg-Arg) to release the Gln-His-Pro-Gly tetrapeptide.[4]
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Glutaminyl Cyclase Action: The N-terminal glutamine (Gln) is converted into pyroglutamyl (pGlu) by glutaminyl cyclase.
-
Carboxypeptidase Action: A carboxypeptidase removes the C-terminal glycine (Gly).
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Amidation: The resulting proline is amidated by peptidylglycine alpha-amidating monooxygenase, yielding the biologically active tripeptide, pGlu-His-Pro-NH₂.
Release Mechanism
Mature TRH is packaged into large dense-core vesicles and transported down the axons of the hypophysiotropic neurons. These axons terminate in the external zone of the median eminence, a circumventricular organ with a rich capillary network.[5][15] Upon neuronal stimulation, TRH is released via a calcium-dependent exocytotic process into the hypophyseal portal circulation, a dedicated vascular system that directly connects the hypothalamus to the anterior pituitary gland.[5][15] This targeted delivery system ensures that high concentrations of TRH reach the thyrotroph cells of the pituitary with minimal systemic dilution.
Regulation of Hypothalamic TRH Secretion
The activity of hypophysiotropic TRH neurons is tightly regulated by a complex interplay of negative feedback from thyroid hormones and afferent neuronal signals related to energy status and environmental cues.
Thyroid Hormone Negative Feedback
The primary regulatory mechanism for the HPT axis is negative feedback exerted by thyroid hormones (TH), primarily triiodothyronine (T3).[3][16]
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At the Hypothalamus: Elevated circulating T3 levels suppress the transcription of the Trh gene in the PVN neurons.[3][6] T3 enters these neurons via transporters (like MCT8) and binds to thyroid hormone receptors (TRs), particularly the TRβ2 isoform, which are critical for mediating this negative regulation.[17][18] The TRs bind to negative thyroid hormone response elements (nTREs) on the Trh gene promoter to inhibit its expression.[18]
-
At the Pituitary: T3 also directly inhibits the synthesis and release of Thyroid-Stimulating Hormone (TSH) from the anterior pituitary thyrotrophs.[3]
Neuronal Regulation of Energy Homeostasis
TRH neurons in the PVN serve as key integrators of metabolic information, receiving direct monosynaptic inputs from the arcuate nucleus (ARC), a primary center for sensing peripheral metabolic signals.[7][19]
-
Anorexigenic Signals (Stimulatory): Neurons in the ARC co-expressing pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) project to the PVN. The cleavage of POMC yields α-melanocyte-stimulating hormone (α-MSH). Both α-MSH and CART stimulate Trh gene expression, promoting increased energy expenditure.[7][13][19]
-
Orexigenic Signals (Inhibitory): A separate population of ARC neurons co-expressing Neuropeptide Y (NPY) and Agouti-related protein (AgRP) project to the PVN and inhibit TRH neurons.[7][19]
-
Leptin: The adipocyte-derived hormone leptin acts on ARC neurons to signal energy sufficiency. Leptin stimulates POMC/CART neurons and inhibits NPY/AgRP neurons, leading to an overall increase in TRH expression and metabolic rate.[13][15] During fasting, low leptin levels lead to the suppression of TRH, contributing to a decrease in circulating thyroid hormones to conserve energy.[7]
Environmental and Physiological Inputs
-
Cold Exposure: Cold is a powerful activator of the HPT axis. It triggers a marked increase in TRH synthesis and release to stimulate thermogenesis and defend body temperature.[11][16][20]
-
Stress: Acute and chronic stress can have complex, often inhibitory, effects on the HPT axis, contributing to the "nonthyroidal illness syndrome" where thyroid hormone levels are low without a compensatory rise in TSH.[6]
Receptors and Intracellular Signaling
TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[21][22] The primary receptor subtype is the TRH receptor type 1 (TRH-R1), which is expressed on thyrotrophs in the anterior pituitary and throughout the CNS.[22] A second subtype, TRH-R2, has been identified in some species but not in humans.[22]
The canonical signaling pathway for TRH-R1 involves:
-
Receptor Activation: TRH binds to the TRH-R1.
-
G Protein Coupling: The receptor couples primarily to the Gαq/11 class of G proteins.[21][22]
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[5][21]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][22]
-
Downstream Effects:
This cascade ultimately leads to the synthesis and exocytosis of TSH from pituitary thyrotrophs. Other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, can also be activated by TRH-R1.[21]
Core Endogenous Functions of Hypothalamic TRH
This compound's function extends far beyond its role as a hypophysiotropic hormone. Within the hypothalamus and other brain regions, it acts as a potent neuromodulator.
Neuroendocrine Control: The HPT Axis
This is the classical function of TRH. By stimulating TSH release, hypothalamic TRH is the apex regulator of thyroid gland function, controlling the production of thyroid hormones that are essential for basal metabolic rate, growth, and development.[1][3] Studies in TRH knockout mice have demonstrated that TRH is absolutely required for the synthesis of both TSH and thyroid hormones.[23][24]
Central Regulation of Energy Homeostasis
TRH exerts direct central effects on metabolism that are independent of the HPT axis.[7]
-
Thermogenesis: Central administration of TRH into the PVN increases body temperature and brown adipose tissue (BAT) activity, an effect mediated by the sympathetic nervous system.[11][20]
-
Feeding Behavior: Contrary to the appetite-increasing effects of the downstream thyroid hormones, TRH itself acts centrally as an anorexigenic peptide, reducing food intake.[7]
-
Autonomic Regulation: TRH neurons in the PVN are involved in autonomic control, influencing cardiovascular function and glucose metabolism.[7][11]
Neuromodulation and Neurotransmission
TRH is widely distributed in extra-hypothalamic brain areas and influences the activity of other major neurotransmitter systems.[8][9] It has been shown to interact with cholinergic, noradrenergic, dopaminergic, and serotonergic pathways.[9] These interactions are thought to underlie its effects on arousal, locomotion, mood, and cognition.[5][10] For instance, TRH has analeptic (wakefulness-promoting) properties and can reverse the sedation caused by barbiturates.[9]
Quantitative Data Summary
While precise in-vivo concentrations are highly dynamic and difficult to ascertain, experimental data provides insight into the regulation of the TRH system.
| Parameter | Finding / Value | Species / Model | Significance |
| Regulation of TRH mRNA in PVN | Fasting (48h) leads to a significant decrease in prepro-TRH mRNA levels.[7] | Rat | Demonstrates the strong influence of negative energy balance on suppressing the HPT axis at the hypothalamic level. |
| Neuronal Input Regulation | Intracerebroventricular (ICV) administration of α-MSH prevents the fasting-induced suppression of TRH mRNA.[13] | Rat | Confirms the stimulatory role of the melanocortin system on TRH neurons. |
| Neuronal Input Regulation | ICV administration of NPY or AgRP decreases TRH gene expression.[19] | Rat | Confirms the inhibitory role of the NPY/AgRP system on TRH neurons. |
| Hormonal Regulation | Leptin administration prevents the fasting-induced suppression of pro-TRH mRNA in the PVN.[19] | Rat | Establishes leptin as a key peripheral signal linking adiposity to central control of metabolism via TRH. |
| Receptor Binding Affinity (TRH-R1) | The synthetic analog (Nτ-methyl)His-TRH (MeTRH) exhibits a higher affinity for the TRH receptor than endogenous TRH.[22] | N/A | Important for the development of pharmacological tools and potential therapeutics. |
| TSH Response to TRH Administration | Administration of TRH antiserum rapidly lowers serum TSH concentrations in normal, cold-exposed, and hypothyroid rats.[25] | Rat | Demonstrates that tonic TRH secretion is required for maintaining TSH levels. |
Key Experimental Protocols
In Situ Hybridization for TRH mRNA Detection
Objective: To localize and quantify TRH gene expression within hypothalamic sections.
Methodology:
-
Tissue Preparation: Animals are euthanized and perfused transcardially with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in a sucrose solution.
-
Sectioning: The hypothalamus is sectioned on a cryostat (e.g., 20 µm thickness) and mounted on coated glass slides.
-
Probe Preparation: A cRNA antisense probe complementary to the TRH mRNA sequence is transcribed in vitro using a linearized plasmid template. The probe is labeled with a radioisotope (e.g., ³⁵S-UTP) or a non-radioactive tag like digoxigenin (DIG).[12]
-
Pre-hybridization: Sections are acetylated and dehydrated to reduce background signal.
-
Hybridization: The labeled probe in hybridization buffer is applied to the tissue sections, which are then incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.
-
Post-hybridization Washes: Slides are washed in a series of increasingly stringent salt solutions (SSC buffer) and temperatures to remove non-specifically bound probe. RNase A treatment is included to digest any remaining single-stranded probe.
-
Detection:
-
Radiolabeled probes: Slides are dipped in photographic emulsion, exposed for a period (days to weeks), and developed. Silver grains over cells indicate mRNA presence.
-
DIG-labeled probes: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied. A chromogenic substrate is then added, producing a colored precipitate at the site of hybridization.
-
-
Analysis: The signal is visualized by light- or dark-field microscopy. Quantification can be performed using densitometry or grain counting software.
Immunohistochemistry (IHC) for TRH Peptide Localization
Objective: To visualize the distribution of TRH-containing neuronal cell bodies and fibers.
Methodology:
-
Tissue Preparation: Similar to in situ hybridization, animals are perfused with an appropriate fixative (e.g., PFA with picric acid and glutaraldehyde).[12] Brains are dissected and sectioned.
-
Antigen Retrieval (if necessary): For some antibodies or fixation methods, heating sections in a citrate buffer can unmask epitopes.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum from the species the secondary antibody was raised in, with a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specifically raised against TRH (e.g., rabbit anti-TRH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that is conjugated to a reporter molecule and targets the primary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Signal Amplification and Visualization: An avidin-biotin complex (ABC) method is often used for amplification, followed by reaction with a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. Alternatively, fluorescently-labeled secondary antibodies can be used for visualization with a fluorescence microscope.
-
Analysis: The location and density of labeled cells and fibers are analyzed using light or fluorescence microscopy.
Visualizations
References
- 1. Exploring this compound Peptide: Potential in Neuroscience | 105.rs [105.rs]
- 2. Thyrotropin releasing hormone-protirelin - Creative Peptides [creative-peptides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. NEW INSIGHTS INTO THE HYPOTHALAMIC-PITUITARY-THYROID AXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. The TRH neuron: a hypothalamic integrator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Thyrotropin-releasing hormone: distribution, role and importance] [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of TRH on central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the thyrotropin-releasing hormone of the limbic system in mood and eating regulation [imrpress.com]
- 11. etj.bioscientifica.com [etj.bioscientifica.com]
- 12. Physiological and pathophysiological aspects of thyrotropin-releasing hormone gene expression in the human hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hypothalamus - Wikipedia [en.wikipedia.org]
- 18. Integrating Thyroid Hormone Signaling in Hypothalamic Control of Metabolism: Crosstalk Between Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Administration of Thyrotropin-Releasing Hormone in the Hypothalamic Paraventricular Nucleus of Male Rats Mimics the Metabolic Cold Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Dominant role of thyrotropin-releasing hormone in the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Physiological Role of Thyrotropin-Releasing Hormone in the Regulation of Thyroid-Stimulating Hormone and Prolactin Secretion in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Protirelin (TRH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, the synthetic form of Thyrotropin-Releasing Hormone (TRH), represents a landmark discovery in the field of neuroendocrinology. This technical guide provides an in-depth exploration of the history of this compound research, from its arduous isolation and characterization to its elucidation of the hypothalamic-pituitary-thyroid axis and its applications in diagnostics and beyond. This document details the seminal experimental protocols that were instrumental in its discovery, presents key quantitative data in a structured format, and illustrates the intricate signaling pathways it governs.
A Race to Discovery: The History of this compound Research
The journey to uncover the chemical messenger responsible for stimulating the pituitary gland to release thyrotropin (TSH) was a defining chapter in 20th-century endocrinology. This endeavor was characterized by an intense scientific rivalry between two research groups, led by Andrew V. Schally at the Veterans Administration Hospital in New Orleans and Roger Guillemin at Baylor College of Medicine and later the Salk Institute.[1][2] Their collective efforts, spanning over a decade, culminated in the isolation, structural elucidation, and synthesis of TRH, a discovery that earned them the 1977 Nobel Prize in Physiology or Medicine.[3]
The challenge was immense, requiring the processing of millions of sheep and pig hypothalami to isolate mere milligrams of the active substance.[2] The arduous process involved painstaking extraction and purification techniques to isolate the elusive hormone.[4][5][6] In 1969, both groups independently reported the structure of TRH as a tripeptide, (pyro)Glu-His-Pro-NH2.[1] This breakthrough not only provided the first definitive evidence of hypothalamic control over the pituitary but also paved the way for the discovery of other hypothalamic releasing hormones.[3][4]
The synthetic version of TRH, named this compound, was quickly developed and became an invaluable tool for diagnosing thyroid and pituitary disorders.[7] The "TRH stimulation test" became a standard diagnostic procedure to assess the responsiveness of the anterior pituitary gland.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound research, providing a comparative overview of its pharmacokinetic properties, dose-dependent effects on hormone release, and receptor binding affinities.
Table 1: Pharmacokinetics of Intravenous this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 6.5 minutes | [10] |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes | [10] |
| Peak Plasma Concentration (Cmax) at 200 µg dose | 13,400 ± 1,020 fmol/ml | [10] |
Note: Pharmacokinetic parameters can vary based on the administered dose and individual patient characteristics.[11][12][13]
Table 2: Dose-Response of TSH and Prolactin to Intravenous this compound in Humans
| This compound Dose (µg) | Peak TSH Response (mU/L) | Peak Prolactin Response (µg/L) | Reference |
| 25 | Variable, dose-dependent increase | Variable, dose-dependent increase | [14][15] |
| 100 | Significant increase over baseline | Significant increase over baseline | [14] |
| 200 | Near-maximal TSH response | Substantial prolactin release | [16] |
| 500 | Maximal TSH response | Robust prolactin release | [14][15] |
| 800 | No significant increase over 500 µg dose | No significant increase over 500 µg dose | [14] |
Note: Responses can be influenced by factors such as gender, age, and underlying thyroid status.[17] A normal TSH response is generally considered a rise of at least 5 mIU/mL above baseline at 30 minutes post-injection.[8]
Table 3: this compound Receptor Binding Affinity
| Ligand | Receptor | Kd (nM) | Reference |
| [3H]-Me-TRH | Rat Brain TRH Receptor | Not directly stated, but used for Ki determination | [18] |
| Taltirelin (TRH analog) | Rat Brain TRH Receptor | Ki = 311 nM | [18] |
| Montirelin (TRH analog) | Rat Brain TRH Receptor | Ki = 35.2 nM | [18] |
| TRH | Human TRH Receptor (homology model) | Estimated in the nM range | [19] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. Ki (inhibition constant) is a measure of a ligand's affinity for a receptor in the presence of a competing ligand.
Key Experimental Protocols
The discovery and characterization of this compound were reliant on several key experimental techniques. Below are detailed methodologies for some of these pivotal experiments.
Isolation and Purification of TRH from Hypothalamic Tissue (Conceptual Workflow)
The original isolation of TRH was a multi-step process involving the extraction and purification from a large volume of hypothalamic tissue.[5][6]
-
Tissue Extraction: Hypothalamic fragments were homogenized in a solvent such as 2N acetic acid to extract the peptides.[5][6]
-
Defatting: The extract was then treated with organic solvents like acetone and petroleum ether to remove lipids.[5]
-
Gel Filtration Chromatography: The defatted extract was subjected to gel filtration on a Sephadex G-25 column to separate molecules based on size. The fractions were assayed for TRH activity.[3]
-
Ion-Exchange Chromatography: Active fractions from gel filtration were further purified using ion-exchange chromatography to separate peptides based on their charge.
-
High-Performance Liquid Chromatography (HPLC): The final purification steps involved reversed-phase HPLC, a high-resolution technique that separates peptides based on their hydrophobicity.[20]
Peptide Sequencing by Edman Degradation
The determination of the amino acid sequence of TRH was accomplished using Edman degradation, a method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[21][22][23][24][25]
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. The PITC couples with the free N-terminal amino group of the peptide, forming a phenylthiocarbamyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid. This cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Repetition: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.
Radioimmunoassay (RIA) for TRH
Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as TRH, in biological samples.[26][27][28]
-
Reagent Preparation:
-
Antibody: A specific antibody against TRH is diluted to a concentration that will bind approximately 50% of the radiolabeled TRH in the absence of unlabeled TRH.
-
Radiolabeled TRH (Tracer): TRH is labeled with a radioisotope, typically Iodine-125 (¹²⁵I).
-
Standards: A series of solutions with known concentrations of unlabeled TRH are prepared.
-
Separating Agent: A reagent to separate antibody-bound TRH from free TRH, such as a second antibody or dextran-coated charcoal.
-
-
Assay Procedure:
-
A fixed amount of anti-TRH antibody and radiolabeled TRH are added to a series of tubes.
-
Known amounts of unlabeled TRH standard or the unknown sample are added to the respective tubes.
-
The mixture is incubated to allow competitive binding of the labeled and unlabeled TRH to the antibody.
-
The separating agent is added to precipitate the antibody-bound TRH.
-
The mixture is centrifuged, and the radioactivity in either the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radiolabeled TRH as a function of the concentration of the unlabeled TRH standards.
-
The concentration of TRH in the unknown sample is determined by interpolating its percentage of bound radioactivity on the standard curve.
-
In Vitro Bioassay for TSH Release
This bioassay measures the biological activity of TRH by its ability to stimulate the release of TSH from pituitary cells in culture.[29][30][31][32]
-
Cell Culture: Primary anterior pituitary cells or a pituitary cell line (e.g., GH3 cells) are cultured in appropriate media.
-
Stimulation: The cultured cells are incubated with various concentrations of TRH or the test sample for a defined period (e.g., 6 hours).[30]
-
Sample Collection: The cell culture medium is collected.
-
TSH Measurement: The concentration of TSH in the collected medium is measured using a specific and sensitive assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the concentration of TSH released against the concentration of TRH. The biological activity of the test sample can be quantified by comparing its effect to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the experimental workflow for its discovery.
This compound (TRH) Signaling Pathway
This compound exerts its effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR) on the surface of anterior pituitary cells.[33][34][35][36][37] This initiates a cascade of intracellular events leading to the synthesis and release of TSH and prolactin.
Caption: this compound signal transduction cascade in anterior pituitary cells.
Experimental Workflow for the Discovery of this compound
The discovery of this compound was a methodical process of isolation, purification, sequencing, and synthesis.
Caption: Workflow for the isolation and characterization of TRH.
Conclusion
The discovery of this compound was a watershed moment in endocrinology, fundamentally altering our understanding of the brain's control over the endocrine system. The innovative and persistent research of Schally, Guillemin, and their teams not only unveiled the structure of this simple yet potent tripeptide but also provided the tools to diagnose and investigate a range of endocrine disorders. The experimental methodologies developed during this era, particularly in peptide isolation, sequencing, and immunoassay, have had a lasting impact on biomedical research. This compound remains a cornerstone in the study of the hypothalamic-pituitary axis and serves as a testament to the power of dedicated scientific inquiry.
References
- 1. Roger Guillemin (1924 to 2024): Discoverer of brain hormones that control physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of several peptides from porcine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. laskerfoundation.org [laskerfoundation.org]
- 5. thyroid.org [thyroid.org]
- 6. Optimization of neuropeptide extraction from the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Thyrotropin-Releasing Hormone (TRH) Stimulation Test, Serum - Network Reference Lab [nrl.testcatalog.org]
- 9. TRH stimulation test - Wikipedia [en.wikipedia.org]
- 10. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dose-response studies with thyrotropin-releasing hormone (TRH) in abstinent male alcoholics: evidence for selective thyrotroph dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Dynamic Pituitary Response to Escalating-Dose TRH Stimulation Test in Hypothyroid Patients Treated With Liothyronine or Levothyroxine Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thyrotropin (TSH)-releasing hormone stimulation test responses employing third and fourth generation TSH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 22. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 23. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Edman degradation - Wikipedia [en.wikipedia.org]
- 26. tech.snmjournals.org [tech.snmjournals.org]
- 27. medicallabnotes.com [medicallabnotes.com]
- 28. jsnm.org [jsnm.org]
- 29. An in vitro bioassay for thyrotrophin (TSH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Regulation of thyrotropin (TSH) bioactivity by TSH-releasing hormone and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 34. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Specificity of TRH receptor coupling to G-proteins for regulation of ERG K+ channels in GH3 rat anterior pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. academic.oup.com [academic.oup.com]
- 37. cusabio.com [cusabio.com]
Protirelin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic tripeptide identical to the endogenous thyrotropin-releasing hormone (TRH), plays a critical role in the regulation of the hypothalamic-pituitary-thyroid axis. This document provides an in-depth technical overview of the molecular structure and chemical properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details its structural attributes, physicochemical characteristics, and the primary signaling pathway it activates. Furthermore, it outlines established experimental protocols for its synthesis, purification, and analytical characterization.
Molecular Structure
This compound is a tripeptide with the sequence L-pyroglutamyl-L-histidyl-L-prolinamide.[1] Its structure is fundamental to its biological activity, enabling it to bind specifically to the thyrotropin-releasing hormone receptor (TRHR).
Table 1: Structural Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1] |
| Chemical Formula | C₁₆H₂₂N₆O₄[1] |
| SMILES | C1C--INVALID-LINK--NC(=O)[C@@H]3CCC(=O)N3">C@HC(=O)N[1] |
| InChI Key | XNSAINXGIQZQOO-SRVKXCTJSA-N[1] |
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its stability, solubility, and pharmacokinetic profile. These properties are summarized in the table below.
Table 2: Quantitative Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 362.38 g/mol [1] |
| pKa (Strongest Acidic) | 11.15[2] |
| pKa (Strongest Basic) | 6.74[2] |
| logP | -2.3[2] |
| Water Solubility | 4.18 mg/mL[2] |
| Melting Point | >143°C (decomposes)[3] |
| Appearance | White to off-white powder[3] |
Signaling Pathway
This compound exerts its biological effects by binding to and activating the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor (GPCR).[1][4] This interaction primarily initiates a signaling cascade through the Gq/11 protein pathway.[1] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] This cascade ultimately results in the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][4]
Caption: this compound signaling pathway via the TRHR.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH, Fmoc-His(Trt)-OH, pGlu-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-His(Trt)-OH and then for pGlu-OH.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min.
-
Detection Wavelength: 220 nm.
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the initial separation profile.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Analytical Characterization
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 363.18.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
A proton-decoupled experiment is typically used.
-
-
Data Analysis: The chemical shifts and coupling constants of the observed signals should be consistent with the known structure of this compound. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for complete structural assignment.
Conclusion
This technical guide provides a detailed overview of the molecular structure and chemical properties of this compound, a tripeptide of significant biological and pharmaceutical importance. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols for synthesis, purification, and analysis serve as a practical guide for researchers. The visualization of the TRHR signaling pathway provides a clear understanding of its mechanism of action at the molecular level. This comprehensive resource is intended to support and facilitate further research and development involving this compound.
References
Protirelin in Spinocerebellar Ataxia Models: A Technical Guide to its Mechanism and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spinocerebellar ataxias (SCAs) are a group of progressive neurodegenerative disorders characterized by the degeneration of the cerebellum and spinal cord, leading to debilitating motor dysfunction.[1][2] With no disease-modifying therapies currently available, the focus remains on symptomatic treatments.[3] Protirelin, also known as Thyrotropin-releasing hormone (TRH), and its synthetic analogs have emerged as promising therapeutic agents for improving ataxic symptoms.[3][4] Originally identified for its role in regulating the thyroid axis, TRH is now recognized as a neuromodulator widely distributed throughout the central nervous system, including the cerebellum.[4][5] This technical guide provides an in-depth review of the role of this compound in preclinical SCA models, detailing its proposed mechanisms of action, summarizing key quantitative data from animal studies, outlining experimental protocols, and discussing the translation of these findings to clinical applications.
Mechanism of Action of this compound in the Cerebellum
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2).[6][7] While both receptors are coupled to the Gq/11 protein and activate the phospholipase C (PLC) signaling pathway, their distribution varies.[7] The cerebellar cortex predominantly expresses TRH-R2, specifically in granule cells and molecular layer interneurons, but not directly in Purkinje cells, which are critical for motor coordination.[6] This suggests that this compound's influence on Purkinje cell function is mediated transsynaptically.
The primary proposed mechanism involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[4][6] Systemic administration of TRH has been shown to increase cerebellar cGMP levels.[6] The signaling cascade is thought to proceed as follows:
-
This compound binds to TRH-R2 on granule cells and interneurons.
-
This activation leads to the production and release of nitric oxide (NO).
-
NO, a diffusible gas, travels to adjacent Purkinje cells.
-
In Purkinje cells, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP.
-
Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which is crucial for Purkinje cell function, including the induction of long-term depression (LTD), a form of synaptic plasticity essential for motor learning.[6]
Studies using TRH knockout mice support this pathway, as these mice exhibit impaired motor learning and an absence of LTD, both of which can be rescued by the administration of TRH or a cGMP analog.[6]
A secondary mechanism involves the upregulation of neurotrophic factors. The TRH analog rovatirelin has been shown to increase the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF) in the cerebellum of an SCA mouse model.[8][9] BDNF is known to play a key role in neuronal survival, neuroplasticity, and motor function, and its levels are reduced in the cerebellum of SCA1 patients.[10]
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Consensus Paper: Strengths and Weaknesses of Animal Models of Spinocerebellar Ataxias and Their Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment for Spinocerebellar Degeneration] [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone (TRH) in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Protirelin as a potential biomarker in neurological disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), has emerged as a subject of intense research interest for its potential role as a biomarker in a variety of neurological diseases.[1] Beyond its well-established neuroendocrine functions within the hypothalamic-pituitary-thyroid (HPT) axis, TRH and its synthetic counterpart, this compound, exert a wide range of effects on the central nervous system (CNS) that are independent of the thyroid axis.[2][3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a potential biomarker, with a focus on its underlying signaling mechanisms, methodologies for its detection, and the existing quantitative data supporting its clinical utility.
This compound and the Central Nervous System
This compound, chemically identical to TRH (pyroglutamyl-histidyl-proline amide), is widely distributed throughout the CNS, with high concentrations of its receptors found in brain regions critical for motor control, cognition, and mood regulation.[6][7] Its neuroactive properties include neuroprotection against oxidative stress and glutamate toxicity, modulation of neurotransmitter release, and trophic effects on neurons.[2][3][8] These multifaceted actions have led to investigations into its potential as a therapeutic agent and as a biomarker for monitoring disease activity and treatment response in various neurological disorders, including spinocerebellar degeneration, amyotrophic lateral sclerosis (ALS), depression, and epilepsy.[1]
Data Presentation: this compound/TRH Levels in Neurological Diseases
The quantification of this compound or endogenous TRH in biological fluids, particularly cerebrospinal fluid (CSF) and plasma, is a critical aspect of its evaluation as a biomarker. The following tables summarize the available quantitative data from studies investigating TRH levels in different neurological conditions. It is important to note that data, especially for major neurodegenerative diseases like Alzheimer's and Parkinson's, are still limited, highlighting a significant area for future research.
| Disease State | Sample Type | TRH Concentration (mean ± SE) | Patient Population | Control Group | Reference |
| Non-neurologic diseases | CSF | 17.6 ± 3.4 pg/ml | 102 patients | N/A | [7] |
| Spinal cord tumor | CSF | Significantly elevated vs. non-neurologic diseases | Included in the 102 patients | N/A | [7] |
| Multiple Sclerosis (acute phase) | CSF | Significantly elevated vs. non-neurologic diseases | Included in the 102 patients | N/A | [7] |
Note: SE = Standard Error. Further research with larger and more specific patient cohorts is needed to validate these findings and establish definitive reference ranges.
Signaling Pathways of this compound
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1). The binding of this compound to its receptor initiates a cascade of intracellular signaling events, with the Gq/11-PLC-MAPK pathway being the most well-characterized.
This compound-Activated Gq/11 Signaling Pathway
Caption: this compound-activated Gq/11 signaling cascade.
Upon binding to the TRH receptor, this compound induces a conformational change that activates the heterotrimeric G protein Gq/11.[9][10] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[10] Activated PKC, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of various downstream targets and ultimately resulting in diverse cellular responses.[6][12]
Experimental Protocols
Accurate and reproducible measurement of this compound/TRH in biological samples is paramount for its validation as a biomarker. The most common methods employed are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).
General Protocol for this compound/TRH ELISA
This protocol provides a general framework for a sandwich ELISA. Specific details may vary depending on the commercial kit used.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for this compound/TRH.
-
Sample and Standard Addition: Standards with known this compound/TRH concentrations and prepared biological samples (e.g., CSF, plasma) are added to the wells. The plate is incubated to allow the this compound/TRH to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Addition: A biotinylated detection antibody that also recognizes this compound/TRH is added to the wells, forming a "sandwich" with the captured this compound/TRH. The plate is incubated.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotinylated detection antibody. The plate is incubated.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound/TRH in the samples is then determined by interpolating their absorbance values on the standard curve.
Experimental Workflow for Biomarker Discovery
The discovery of novel biomarkers, including peptides like this compound, often involves a multi-step workflow utilizing advanced analytical techniques such as mass spectrometry.
Caption: General workflow for mass spectrometry-based biomarker discovery.
This workflow begins with the collection of biological samples from both diseased and healthy control groups. The samples then undergo extensive preparation to enrich for proteins or peptides of interest and remove highly abundant proteins that can interfere with analysis. The prepared samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS), a powerful technique that separates and identifies thousands of molecules based on their mass-to-charge ratio. The resulting data is then processed using sophisticated bioinformatics tools to identify molecules that are differentially expressed between the patient and control groups. These potential biomarker candidates are then subjected to rigorous validation using independent techniques, such as ELISA, in a larger patient cohort to confirm their clinical utility, including their sensitivity and specificity for the disease .
Conclusion and Future Directions
This compound holds considerable promise as a potential biomarker in neurological diseases due to its diverse and significant roles within the central nervous system. The available data, although limited, suggest that alterations in TRH levels in the CSF may be associated with certain neurological conditions. The well-defined signaling pathways of this compound provide a solid foundation for understanding its biological effects and for developing targeted therapeutic strategies.
However, a significant body of research is still required to fully establish the clinical utility of this compound as a routine biomarker. Key areas for future investigation include:
-
Large-scale clinical studies: Well-designed studies with large, well-characterized patient cohorts are needed to definitively determine the correlation between this compound/TRH levels and disease presence, severity, and progression in a wider range of neurological disorders, particularly Alzheimer's disease and Parkinson's disease.
-
Standardization of assays: The development and validation of standardized, high-sensitivity, and high-specificity assays for the routine measurement of this compound/TRH in clinical laboratories are crucial.
-
Longitudinal studies: Monitoring this compound/TRH levels over time in individual patients will be essential to assess its value as a prognostic marker and for monitoring treatment response.
References
- 1. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Cerebrospinal Fluid Biomarkers in Differential Diagnosis of Multiple Sclerosis and Systemic Inflammatory Diseases with Central Nervous System Involvement [mdpi.com]
- 5. oruen.com [oruen.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry: A Platform for Biomarker Discovery and Validation for Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Proteomics in Biomarker Discovery for Neurodegenerative Diseases | Springer Nature Experiments [experiments.springernature.com]
- 9. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cerebrospinal fluid biomarkers in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Protirelin in Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spinal cord injury (SCI) initiates a complex and devastating cascade of cellular and molecular events leading to permanent neurological deficits. The initial physical trauma is followed by a secondary injury phase characterized by inflammation, excitotoxicity, ischemia, and apoptosis, which exacerbates tissue damage. Protirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a promising neuroprotective agent in preclinical studies of SCI. This technical guide provides an in-depth overview of the preclinical evidence for this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Findings from Preclinical Investigations
This compound has demonstrated neuroprotective effects in various animal models of SCI. These effects are attributed to its ability to modulate several key pathological processes that occur after the initial trauma. Numerous preclinical studies suggest that post-traumatic administration of this compound or its analogs can lead to improved long-term behavioral recovery.[1]
Quantitative Data Summary
To facilitate a clear comparison of findings across different preclinical studies, the following tables summarize the key quantitative data.
Table 1: Biochemical and Physiological Outcomes
| Animal Model | Injury Model | This compound Dosage | Administration Route | Outcome Measures | Key Findings | Reference |
| Rabbit | Spinal Cord Trauma (SCT) | 0.05 mg/kg | Intrathecal | CSF Glucose, Lactate, Magnesium | Significant suppression of lactate elevation and glucose depletion (p<0.05) in the this compound-treated group compared to saline control. No significant effect on magnesium levels. | [2] |
| Cat | Not Specified | 0.02 mg/kg/hr to 2.0 mg/kg/hr | Not Specified | Motor Recovery | Dose-related improvement in motor recovery compared to saline controls. Significant effects were observed even at the lowest dose. | [3] |
Table 2: Functional Recovery Outcomes (Illustrative)
Note: Specific quantitative data for functional recovery scores like the Basso, Beattie, and Bresnahan (BBB) scale following this compound treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.
| Animal Model | Injury Model | This compound Dosage | Administration Route | Timepoint | Functional Outcome (e.g., BBB Score) | Reference |
| Rat | Contusion | [Dosage] | [Route] | [Weeks post-injury] | [Score] | [Reference] |
| Rat | Compression | [Dosage] | [Route] | [Weeks post-injury] | [Score] | [Reference] |
Table 3: Electrophysiological Outcomes (Illustrative)
Note: Specific quantitative data for electrophysiological outcomes following this compound treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.
| Animal Model | Injury Model | This compound Dosage | Administration Route | Outcome Measure | Key Findings | Reference |
| Rat | [Injury Model] | [Dosage] | [Route] | Motor Evoked Potentials (MEPs) | [e.g., Amplitude, Latency] | [Reference] |
| Rat | [Injury Model] | [Dosage] | [Route] | Somatosensory Evoked Potentials (SSEPs) | [e.g., Amplitude, Latency] | [Reference] |
Table 4: Histological Outcomes (Illustrative)
Note: Specific quantitative data for histological outcomes following this compound treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.
| Animal Model | Injury Model | This compound Dosage | Administration Route | Outcome Measure | Key Findings | Reference |
| Rat | [Injury Model] | [Dosage] | [Route] | White Matter Sparing (%) | [Percentage] | [Reference] |
| Rat | [Injury Model] | [Dosage] | [Route] | Neuronal Survival (count/area) | [Number of neurons] | [Reference] |
Experimental Protocols
Understanding the methodologies employed in preclinical studies is crucial for interpreting the results and designing future experiments.
Animal Models of Spinal Cord Injury
A variety of animal models are used to simulate human SCI, each with its own advantages and limitations. Common models include:
-
Contusion Injuries: These are the most common type of SCI in humans and are often replicated in animals using a weight-drop device to create a standardized impact on the exposed spinal cord.
-
Compression Injuries: These models involve the application of a sustained force to the spinal cord, for example, using a calibrated forceps or a balloon catheter.
-
Transection Injuries: These models involve the partial or complete severing of the spinal cord and are useful for studying axonal regeneration.
Drug Administration
In the identified preclinical study, this compound was administered intrathecally.[2] Other potential routes of administration in preclinical studies include intravenous and intraperitoneal injections. The timing of administration post-injury is a critical variable, with earlier intervention generally expected to be more effective.
Outcome Measures
A comprehensive assessment of therapeutic efficacy in preclinical SCI studies involves a combination of behavioral, electrophysiological, and histological analyses.
-
Behavioral Assessments: Locomotor function is commonly assessed using rating scales such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale for rodents. This scale provides a semi-quantitative assessment of hindlimb movement and coordination.
-
Electrophysiology: Techniques such as motor evoked potentials (MEPs) and somatosensory evoked potentials (SSEPs) are used to assess the integrity of descending motor and ascending sensory pathways, respectively.
-
Histology: Post-mortem analysis of spinal cord tissue allows for the quantification of lesion size, white matter sparing, and neuronal survival. Staining techniques such as Luxol Fast Blue for myelin and Nissl staining for neurons are commonly employed.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the activation of TRH receptors (TRH-R), which are G protein-coupled receptors.[4] The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4]
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).[4] The activation of this pathway is thought to mediate the neuroprotective effects of this compound by influencing ion homeostasis and acting as a neuromodulator.[2]
References
- 1. Translational spinal cord injury research: preclinical guidelines and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of intratechal administration of a very low dose potirelin after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing hormone in experimental spinal injury: dose response and late treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Protirelin's Interaction with Thyrotropin-Releasing Hormone (TRH) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical tool for both diagnostic and research purposes concerning the hypothalamic-pituitary-thyroid axis. Its interaction with TRH receptors (TRH-Rs), members of the G protein-coupled receptor (GPCR) superfamily, initiates a cascade of intracellular signaling events with significant physiological consequences. This technical guide provides an in-depth examination of the binding characteristics, signaling pathways, and experimental methodologies used to study the this compound-TRH receptor interaction. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and core signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and TRH Receptors
This compound (pyroGlu-His-Pro-NH2) is a synthetic peptide identical to the naturally occurring TRH.[1][2] It is synthesized in the hypothalamus and acts as the primary regulator of thyroid-stimulating hormone (TSH) secretion from the anterior pituitary gland.[2][3] Its effects are mediated through high-affinity binding to TRH receptors, which are predominantly found on thyrotrope cells of the anterior pituitary but are also distributed throughout the central nervous system.[4][5]
TRH receptors are Class A GPCRs.[6] In humans, only one subtype, TRH-R1, has been identified.[4][6] Other species, such as rodents, express a second subtype, TRH-R2.[6][7] Upon agonist binding, the TRH-R1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.[3] The primary signaling pathway involves coupling to Gαq/11 proteins.[5][6]
Quantitative Binding and Functional Data
The affinity of this compound for TRH receptors and its potency in eliciting downstream cellular responses are critical parameters in pharmacology and drug development. These values are typically determined through radioligand binding assays and functional assays measuring second messenger accumulation or hormonal release.
| Parameter | Receptor/Cell Line | Value (nM) | Assay Type | Reference |
| Ki | Mouse TRH-R (AtT-20 cells) | 10 - 23 | Competition Binding ([3H]-Me-TRH) | [8] |
| Ki | Rat Brain TRH-R | 35.2 (Montirelin) - 311 (Taltirelin) | Competition Binding ([3H]-Me-TRH) | [9] |
| Kd | Rat Pituitary Homogenate | 30 | Saturation Binding ([3H]-TRH) | [10] |
| IC50 | Human TRH-R expressing CHO cells | 12,000 (for TRH-Gly) | Competition Binding ([3H]-Me-TRH) | [11] |
| IC50 | Mouse TRH-R1 (HEK293 cells) | 2.6 | Competition Binding ([3H]-Me-His-TRH) | [8] |
| EC50 | Mouse TRH-R1 (HEK293 cells) | 1.0 | Calcium Mobilization | [12] |
| EC50 | Mouse TRH-R2 (HEK293 cells) | 0.52 | Calcium Mobilization | [12] |
| EC50 | Human TRH-R1 (HEK293 cells) | 3.0 | CREB-Luciferase Reporter | [8] |
Table 1: Summary of reported binding affinities (Ki, Kd), inhibitory concentrations (IC50), and effective concentrations (EC50) for this compound and its analogs at TRH receptors.
Signaling Pathways
This compound binding to the TRH-R1 primarily activates the Gαq/11 signaling pathway, leading to the stimulation of Phospholipase Cβ (PLCβ).[4][6] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][13] The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), orchestrates a variety of cellular responses, including the synthesis and exocytosis of TSH and prolactin.[5][14]
In addition to the canonical Gq/11 pathway, TRH receptors have also been reported to couple to other G proteins, such as Gs and Gi, under certain experimental conditions, potentially leading to modulation of adenylyl cyclase activity.[4][15] Furthermore, agonist-induced receptor activation can trigger pathways involving mitogen-activated protein kinases (MAPKs), which play roles in cell proliferation and differentiation.[4]
Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[4] This action uncouples the receptor from the G protein, terminating the primary signal, and targets the receptor for internalization via clathrin-coated vesicles, a key step in receptor desensitization and downregulation.[4][5]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the TRH receptor.[16][17]
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Receptor Source: Membrane preparation from cells expressing TRH-R (e.g., HEK293, CHO, or AtT-20 cells) or pituitary tissue homogenates.[10][18]
-
Radioligand: [3H]-TRH or a high-affinity analog like [3H]-(3-Me-His2)TRH ([3H]-MeTRH) at a concentration near its Kd value.[8]
-
Test Compound: this compound, serially diluted.
-
Non-Specific Binding Control: A high concentration of unlabeled TRH (e.g., 1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[18]
-
Filtration System: Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.[18]
-
Scintillation Counter and cocktail.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of radioligand, and varying concentrations of unlabeled this compound.[17][18]
-
Controls: Prepare wells for total binding (no competing ligand) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.[18][19]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of the second messenger IP, providing a direct readout of Gq/11 pathway activation.[7][20]
Objective: To determine the potency (EC50) of this compound in stimulating PLC activity.
Materials:
-
Cells: Whole cells expressing TRH-R (e.g., HEK293, GH3 cells) plated in 24- or 96-well plates.[4][21]
-
Labeling Agent: myo-[3H]-inositol.
-
Stimulation Buffer: Typically a Krebs-Ringer-HEPES buffer containing LiCl (e.g., 10 mM). Lithium chloride is used to inhibit inositol monophosphatases, leading to the accumulation of IPs.
-
Test Compound: this compound, serially diluted.
-
Lysis Buffer: e.g., ice-cold 0.1 M formic acid.
-
Ion-Exchange Chromatography: Dowex AG1-X8 resin (formate form) columns.
Protocol:
-
Cell Culture and Labeling: Seed cells and allow them to attach. Incubate the cells overnight in medium containing myo-[3H]-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl for 15-30 minutes.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[21]
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Separation: Transfer the cell lysates to columns containing Dowex resin. Wash the columns to remove free inositol. Elute the total [3H]-inositol phosphates with a high molarity formate buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the DPM values against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration of this compound that produces 50% of the maximal response.
Intracellular Calcium Mobilization Assay
This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.[22][23]
Objective: To measure the potency (EC50) of this compound in inducing calcium release.
Materials:
-
Cells: Cells expressing TRH-R plated in black-walled, clear-bottomed 96- or 384-well microplates.[23]
-
Calcium Indicator Dye: A fluorescent Ca2+ indicator such as Fura-2 AM, Fluo-4 AM, or a commercially available no-wash calcium assay kit.[23]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, often containing probenecid to prevent dye leakage.
-
Test Compound: this compound, serially diluted.
-
Fluorescence Plate Reader: A device capable of kinetic fluorescence reading with automated liquid handling (e.g., FLIPR, FlexStation).[23]
Protocol:
-
Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C to allow for dye de-esterification and loading into the cells.[23]
-
Assay Execution: Place the plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Stimulation: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.
-
Detection: Immediately following compound addition, measure the fluorescence intensity kinetically over a period of 1-3 minutes. The binding of Ca2+ to the indicator dye results in a significant increase in fluorescence.[24][25]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of this compound and fit to a dose-response curve to calculate the EC50.
Conclusion
This compound's interaction with the TRH-R1 is a well-characterized example of Gq/11-coupled GPCR activation. The quantitative data derived from binding and functional assays provide a robust framework for understanding its pharmacology. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for scientists engaged in endocrinology research, neuropharmacology, and the development of novel therapeutics targeting the TRH receptor system. A thorough understanding of these core principles is essential for accurately interpreting experimental data and designing future investigations into this important signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are TRHR agonists and how do they work? [synapse.patsnap.com]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, TRH-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods for the Analysis of Phosphoinositides and Inositol Phosphates | Springer Nature Experiments [experiments.springernature.com]
- 21. Endothelin-1-induced [3H]-inositol phosphate accumulation in rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TRH mobilizes membrane calcium in thyrotropic cells as monitored by chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thyrotropin-releasing hormone causes loss of cellular calcium without calcium uptake by rat pituitary cells in culture. Studies using arsenazo III for direct measurement of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Distribution and Metabolism of Protirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic form of thyrotropin-releasing hormone (TRH), is a tripeptide with the sequence pGlu-His-Pro-NH2. It is a potent neurohormone with a wide range of physiological effects, primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Beyond its endocrine functions, this compound exhibits neuromodulatory activities in the central nervous system, suggesting its therapeutic potential for various neurological disorders.[2][3] A thorough understanding of its in vivo distribution and metabolism is critical for the development of effective therapeutic strategies and diagnostic applications. This technical guide provides a comprehensive overview of the core aspects of this compound's pharmacokinetics, tissue distribution, and metabolic pathways, supported by experimental data and methodologies.
I. In Vivo Distribution of this compound
The in vivo distribution of this compound is characterized by its rapid clearance from the bloodstream and accumulation in specific tissues. Following intravenous administration, this compound is widely distributed throughout the body.
Pharmacokinetic Parameters
This compound exhibits a short half-life in the blood, estimated to be approximately 6.5 minutes in euthyroid human subjects following intravenous injection.[4] Peak plasma concentrations are reached within minutes of intravenous administration.[4] The route of administration significantly influences the pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Intravenous (200 µg) | Nasal (2 mg) | Oral (40 mg) |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes | 10 minutes | 150 minutes |
| Peak Plasma Concentration (Cmax) | 13,400 ± 1,020 fmol/ml | 5,000 ± 1,800 fmol/ml | 2,650 ± 1,080 fmol/ml |
| Apparent Half-life | 6.5 minutes | 22 minutes | 31 minutes |
| Data from a study in 16 euthyroid subjects.[4] |
Tissue Distribution
Studies using radiolabeled this compound analogs in animal models have provided insights into its tissue distribution. The kidney is a primary site of accumulation, which is consistent with its role in the clearance of the peptide.[5] High concentrations are also observed in the plasma and liver.[5]
While specific quantitative data for this compound distribution across a wide range of tissues is limited in publicly available literature, a study on the 14C-labeled this compound analog, montirelin hydrate, in rats provides valuable comparative insights.
Table 2: Tissue Distribution of Radioactivity 5 Minutes After Intravenous Administration of 14C-labeled Montirelin Hydrate in Rats
| Tissue | Concentration (ng eq./g or ml) |
| Kidney | 15,320 |
| Plasma | 4,230 |
| Liver | 2,980 |
| Blood | 2,190 |
| Pancreas | 1,870 |
| Uterus | 1,560 |
| Lung | 1,450 |
| Skin | 1,230 |
| Brain (various sites) | Low |
| Data represents the concentration of radioactivity and is indicative of the distribution of the parent compound and its metabolites.[5] |
II. Metabolism of this compound
This compound is rapidly metabolized in vivo, contributing to its short biological half-life. The primary metabolic pathway involves the enzymatic cleavage of the peptide bonds.
Enzymatic Degradation
The initial and most significant step in the metabolism of this compound is the cleavage of the pyroglutamyl-histidine (pGlu-His) bond. This reaction is catalyzed by the enzyme pyroglutamyl aminopeptidase , also known as thyroliberinase. This enzyme is present in the serum and various tissues.
A secondary, less prominent metabolic pathway involves the cleavage of the histidine-proline (His-Pro) amide bond, which is mediated by prolyl endopeptidase .
Key Metabolites
The enzymatic degradation of this compound results in the formation of several metabolites. The primary metabolite, resulting from the action of pyroglutamyl aminopeptidase, is His-Pro-NH2 . Further degradation can lead to the individual amino acids. A deamidated product has also been identified as a metabolite of this compound analogs.[5]
III. Experimental Protocols
The study of this compound's in vivo distribution and metabolism relies on sensitive and specific analytical techniques.
Radioimmunoassay (RIA) for Quantification
Objective: To quantify the concentration of this compound in biological samples (plasma, tissue homogenates).
Principle: RIA is a competitive binding assay where a known quantity of radiolabeled this compound (tracer) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Generalized Protocol:
-
Sample Collection and Preparation:
-
Blood samples are collected in tubes containing anticoagulants and centrifuged to obtain plasma.
-
Tissues are harvested, weighed, and homogenized in an appropriate buffer.
-
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled this compound.
-
Samples, standards, and controls are incubated with a specific anti-Protirelin antibody.
-
A fixed amount of radiolabeled this compound (e.g., 125I-Protirelin) is added to each tube.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
A separation agent (e.g., a second antibody or charcoal) is added to precipitate the antibody-bound this compound.
-
The mixture is centrifuged to pellet the bound fraction.
-
-
Detection:
-
The radioactivity of the bound fraction (pellet) is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Metabolite Identification and Quantification
Objective: To separate, identify, and quantify this compound and its metabolites in biological samples.
Principle: HPLC separates the components of a mixture based on their physicochemical properties. The separated components are then introduced into a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific manner, allowing for their identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation pattern.
Generalized Protocol:
-
Sample Preparation:
-
Biological samples (plasma, urine, tissue homogenates) are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column for reverse-phase chromatography).
-
A mobile phase gradient (e.g., a mixture of water with a small amount of formic acid and acetonitrile) is used to elute this compound and its metabolites at different retention times.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the ion source (e.g., electrospray ionization - ESI) of the mass spectrometer.
-
The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the parent drug and its predicted metabolites based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
The peak areas of this compound and its metabolites are integrated.
-
Quantification is achieved by comparing the peak areas in the samples to those of a standard curve prepared with known concentrations of the analytes.
-
IV. Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound initiates its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of target cells, such as the thyrotrophs of the anterior pituitary. This binding triggers a cascade of intracellular events.
Caption: this compound signaling cascade in pituitary thyrotrophs.
Experimental Workflow for In Vivo Distribution and Metabolism Studies
A typical experimental workflow to investigate the in vivo fate of this compound involves several key stages, from administration of the compound to the analysis of biological samples.
Caption: Workflow for in vivo distribution and metabolism studies.
V. Conclusion
The in vivo distribution and metabolism of this compound are characterized by rapid plasma clearance, distribution to key organs such as the kidney and liver, and swift enzymatic degradation primarily by pyroglutamyl aminopeptidase. A comprehensive understanding of these processes, facilitated by robust analytical methodologies like RIA and HPLC-MS/MS, is fundamental for the rational design of this compound-based therapeutics with improved pharmacokinetic profiles and for the accurate interpretation of its diagnostic applications. Further research to obtain more detailed quantitative tissue distribution data and a complete metabolite profile will be invaluable for advancing the clinical utility of this important neuropeptide.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the new thyrotropin releasing hormone analogue montirelin hydrate. 2nd communication: distribution and transfer into the fetus and milk after a single intravenous administration and pharmacokinetics and enzyme induction after repeated intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Depth Guide to Protirelin's Prolactin-Stimulating Effect in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental considerations surrounding the action of Protirelin (Thyrotropin-Releasing Hormone, TRH) on prolactin secretion from pituitary cells. This document delves into the intricate signaling pathways, detailed experimental protocols, and quantitative data to support research and development in endocrinology and related fields.
Core Mechanism of Action: The Signaling Cascade
This compound initiates a well-defined signaling cascade upon binding to its G-protein coupled receptor (TRH-R) on the surface of lactotrophs, the prolactin-producing cells of the anterior pituitary. This interaction triggers a series of intracellular events culminating in the synthesis and release of prolactin.
The binding of this compound to its Gq protein-coupled receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a primary driver for the exocytosis of prolactin-containing secretory granules.
Simultaneously, DAG activates Protein Kinase C (PKC), which in turn can phosphorylate various downstream targets. This PKC pathway, along with the elevated intracellular Ca2+, also contributes to the sustained secretion of prolactin. Furthermore, this compound-induced signaling involves the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, which is primarily associated with the stimulation of prolactin gene transcription and synthesis. Interestingly, studies have shown that while prolactin release is heavily dependent on the elevation of intracellular Ca2+, the synthesis of new prolactin is more closely linked to the activation of the ERK pathway.
Quantitative Data on this compound-Induced Prolactin Secretion
The following tables summarize quantitative data from various studies investigating the dose-response and time-course of this compound's effect on prolactin secretion.
Table 1: Dose-Response of this compound on Prolactin Secretion in Pituitary Cells
| This compound Concentration | Cell Type | Incubation Time | Prolactin Secretion (Fold Increase vs. Control) | Reference |
| 10 ng/mL | GH3 rat pituitary tumor cells | 48 hours | 4.5-fold | |
| 10⁻¹⁰ M - 10⁻⁷ M | Ovine pituitary cells | Not Specified | Dose-dependent increase | |
| 2.5 x 10⁻⁹ M (EC₅₀) | Ovine pituitary cells | Not Specified | Half-maximal effect | |
| Not Specified | GH3/B6 rat pituitary cells | 4 days (serum-free) | ~5-fold | |
| Not Specified | GH3/B6 rat pituitary cells | 4 days (serum-supplemented) | ~2-fold |
Table 2: Time-Course of this compound-Induced Prolactin Secretion
| Time Point | This compound Concentration | Cell Type | Prolactin Secretion | Reference |
| < 15 minutes | Maximally effective concentration | Ovine pituitary cells | Peak secretory response (5-10 fold increase) | |
| 30 minutes | Not Specified | GH3 cells | Optimal precocious biological response |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible data on this compound-induced prolactin secretion. The following sections detail the methodologies for key experiments.
Cell Culture of GH3 Cells
The GH3 cell line, derived from a rat pituitary tumor, is a widely used in vitro model as it endogenously produces and secretes both prolactin and growth hormone.
-
Culture Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture flasks at a ratio of 1:2 to 1:4.
-
This compound Treatment and Sample Collection
-
Cell Seeding: Seed GH3 cells in multi-well plates at a predetermined density and allow them to adhere and grow for a specified period (e.g., 24-48 hours).
-
Serum Starvation (Optional): For certain experiments, particularly those investigating signaling pathways, cells may be incubated in serum-free or low-serum medium for a period (e.g., 4-24 hours) prior to treatment to reduce basal signaling.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired duration (for time-course experiments) or with various concentrations (for dose-response experiments).
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant. It is advisable to centrifuge the supernatant to pellet any detached cells or debris. The clarified supernatant can then be stored at -20°C or -80°C for later analysis of prolactin concentration.
Quantification of Prolactin Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying prolactin in cell culture supernatants. The following is a general protocol for a sandwich ELISA.
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for rat prolactin. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate again. Add prolactin standards of known concentrations and the collected cell culture supernatants to the appropriate wells. Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a detection antibody, which is also specific for rat prolactin but binds to a different epitope than the capture antibody. This antibody is typically conjugated to an enzyme such as horseradish peroxidase (HRP). Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add a substrate for the enzyme (e.g., TMB for HRP). A color change will occur in the presence of the enzyme.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of prolactin in the experimental samples.
Conclusion
This compound is a potent stimulator of prolactin secretion from pituitary lactotrophs, acting through a well-characterized signaling pathway involving the Gq protein, PLC, IP3, DAG, PKC, and intracellular calcium mobilization. The use of in vitro models, such as the GH3 cell line, coupled with sensitive quantification methods like ELISA, provides a robust system for studying the intricate details of this process. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pharmacological modulation of prolactin secretion.
Foundational Research on Protirelin in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), has emerged as a promising candidate for therapeutic intervention in a range of neurodegenerative diseases. Beyond its well-established endocrine functions, this compound exhibits significant neuromodulatory and neuroprotective properties within the central nervous system (CNS). Foundational research has demonstrated its potential to mitigate neuronal damage, synaptic loss, and apoptosis, processes central to the pathology of Alzheimer's disease, motor neuron disease, and Parkinson's disease. This technical guide provides an in-depth overview of the core research on this compound in neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The evidence presented herein underscores the therapeutic potential of this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction
This compound is a synthetic tripeptide (L-pyroglutamyl-L-histidyl-L-prolinamide) identical to the naturally occurring Thyrotropin-Releasing Hormone (TRH)[1][2]. TRH is traditionally known for its role as a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland[1][3][4]. However, TRH and its receptors are also widely distributed throughout the central nervous system, where they exert a variety of non-endocrine, neuromodulatory effects[4][5][6].
A growing body of evidence suggests that this compound holds therapeutic potential for neurodegenerative disorders. This is supported by findings of decreased TRH levels in the hippocampus of Alzheimer's disease patients and preclinical studies demonstrating its neuroprotective effects[5][7][8]. These effects include protection against synaptic loss, neuronal apoptosis, glutamate-induced excitotoxicity, and oxidative stress[5][7][9][10]. The neuroprotective actions of this compound are mediated through complex signaling pathways, most notably involving the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease[5][7][10].
This guide will delve into the foundational research that has established this compound as a molecule of interest in the context of neurodegeneration. It will present a consolidated view of the quantitative data from key preclinical and clinical studies, provide detailed experimental methodologies for the replication and extension of this research, and offer visual representations of the critical signaling pathways involved in its neuroprotective mechanisms.
Mechanisms of Action in Neurodegeneration
This compound's neuroprotective effects are multifaceted and involve the modulation of several key signaling pathways implicated in neuronal survival and death.
Canonical Gq/PLC Signaling Pathway
The primary signaling cascade initiated by TRH receptor activation is the G protein-coupled receptor (GPCR) pathway involving Gq/11[3][11]. Binding of this compound to its receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[3][11]. This canonical pathway is fundamental to many of TRH's physiological effects.
Neuroprotective Signaling via PI3K/Akt and Inhibition of GSK-3β
A critical neuroprotective mechanism of this compound involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[12]. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Research indicates that this compound's protective effect against glutamate toxicity in hippocampal neurons is mediated through the PI3K/Akt pathway[12]. Activation of Akt leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3β (GSK-3β)[3][13]. GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease[3][13]. By inhibiting GSK-3β, this compound can reduce tau phosphorylation, thereby potentially preventing the formation of neurofibrillary tangles and subsequent neuronal dysfunction[5][10].
Modulation of MAP Kinase (ERK) Pathway
Evidence also suggests that TRH receptor signaling can influence the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases (ERK)[7][14]. The activation of ERK can be initiated through both G protein-dependent and β-arrestin-mediated pathways[7]. The ERK pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival. The neuroprotective effects of some TRH analogs, such as Taltirelin, have been linked to the activation of the ERK pathway[5].
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from foundational research on this compound and its analogs in the context of neurodegeneration.
Table 1: Preclinical Efficacy of Taltirelin (TRH Analog) in a Parkinson's Disease Model
| Parameter | Model System | Treatment | Outcome | Reference |
| Cell Viability | SH-SY5Y cells + MPP+ (100 µM) | Taltirelin (5 µM) | 13.58% increase in cell viability | [5] |
| Cell Viability | SH-SY5Y cells + Rotenone (50 µM) | Taltirelin (5 µM) | 23.78% increase in cell viability | [5] |
| Apoptosis (Nuclear Condensation) | SH-SY5Y cells + MPP+ (100 µM) | Taltirelin (5 µM) | 46.37% decrease in nuclear condensation | [5] |
| Apoptosis (Nuclear Condensation) | SH-SY5Y cells + Rotenone (50 µM) | Taltirelin (5 µM) | 42.99% decrease in nuclear condensation | [5] |
| Tau Phosphorylation (p-tau S396) | SH-SY5Y cells + MPP+ (1000 µM) | Taltirelin (5 µM) | 17.13% reduction in p-tau | [5] |
| α-Synuclein Cleavage (N103 fragment) | SH-SY5Y cells + MPP+ (1000 µM) | Taltirelin (5 µM) | 26.55% reduction in α-synuclein N103 | [5] |
| Locomotor Function (Rotarod Test) | MPTP-induced Parkinson's mice | Taltirelin (1 mg/kg) | Significant alleviation of locomotor impairment (287.20 ± 28.62 s latency vs. 179.33 ± 94.62 s for MPTP group) | [5] |
Table 2: Clinical Trials of this compound and Analogs in Neurodegenerative Diseases
| Disease | Drug (Analog) | Dosage | Number of Patients | Key Finding | Reference |
| Motor Neuron Disease | RX77368 | Single IV dose | 25 | Temporary improvement in bulbar symptoms (speech, swallowing, respiration) | [14] |
| Motor Neuron Disease | RX77368 | Repeated IV infusions (median 2 weeks) | 12 | Maintained improvement in bulbar function in 8 of 12 responders | [12] |
| Alzheimer's Disease | This compound | 0.3 mg/kg IV bolus | 10 | Modest improvement in semantic memory (34% difference in change from baseline) | [1] |
| Spinocerebellar Degeneration | Rovatirelin | 2.4 mg/day orally | 278 (pooled analysis) | Significant reduction in SARA total score (-0.61 difference vs. placebo, p=0.029) | [2] |
| Spinocerebellar Degeneration | Taltirelin Hydrate | 5 mg orally, twice daily | 149 | Significant difference in the change in K-SARA scores at 24 weeks (-0.51 vs 0.36 for placebo, p=0.0321) | [15] |
| Machado-Joseph Disease | Taltirelin Hydrate | 4 weeks of treatment | 10 | Significant decrease in coefficient of variation of period in ataxic speech (10.9% to 9.2%, p < 0.05) | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Primary Hippocampal Neuron Culture (Rat)
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from neonatal rats, a common in vitro model for studying neuroprotective effects.
Materials:
-
Neonatal rat pups (P0-P1)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Enzyme solution: Papain (20 U/mL) and DNase I (100 U/mL) in Earle's Balanced Salt Solution (EBSS)
-
Plating medium: Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine coated coverslips or culture plates
Procedure:
-
Euthanize neonatal rat pups in accordance with approved animal care and use protocols.
-
Sterilize the pups by immersing in 70% ethanol.
-
Under a dissecting microscope in a sterile hood, decapitate the pups and remove the brains.
-
Place the brains in ice-cold HBSS.
-
Dissect the hippocampi from each hemisphere and place them in a separate dish with cold HBSS.
-
Mince the hippocampal tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube containing the pre-warmed papain/DNase I solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding plating medium containing serum or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the solution becomes cloudy, indicating cell dissociation.
-
Allow larger tissue debris to settle and transfer the supernatant containing the single-cell suspension to a new tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine coated coverslips or plates.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 2-4 hours, replace the plating medium with fresh, pre-warmed medium to remove cellular debris.
-
Change half of the medium every 3-4 days.
Radioimmunoassay (RIA) for TRH in Rat Brain Tissue
This protocol provides a general framework for the quantification of TRH in brain tissue extracts using a competitive radioimmunoassay.
Materials:
-
Rat brain tissue
-
Extraction solution: e.g., acidified ethanol
-
TRH antibody (primary antibody)
-
Radiolabeled TRH (e.g., 125I-TRH)
-
Standard TRH solutions of known concentrations
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Gamma counter
Procedure:
-
Tissue Extraction:
-
Rapidly dissect the brain region of interest (e.g., hypothalamus, hippocampus) and freeze it in liquid nitrogen to prevent enzymatic degradation of TRH. Microwave irradiation of the head can also be used to inactivate degradative enzymes[1].
-
Homogenize the frozen tissue in the extraction solution.
-
Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the TRH extract.
-
Dry the extract (e.g., by vacuum centrifugation) and reconstitute it in the assay buffer.
-
-
Radioimmunoassay:
-
Set up a series of tubes for the standard curve, quality controls, and unknown samples.
-
To each tube, add a specific volume of the assay buffer.
-
Add the standard TRH solutions or the reconstituted brain extracts to the respective tubes.
-
Add a fixed amount of the primary TRH antibody to each tube and incubate to allow binding of the antibody to the unlabeled TRH.
-
Add a fixed amount of radiolabeled TRH to each tube. This will compete with the unlabeled TRH for binding to the primary antibody. Incubate to reach equilibrium.
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitated complexes.
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radiolabeled TRH against the concentration of the standard TRH solutions.
-
Determine the concentration of TRH in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Express the TRH concentration per unit of tissue weight or protein content.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.
Signaling Pathways
Experimental Workflow
Conclusion
The foundational research on this compound and its analogs has established a strong rationale for their further investigation as therapeutic agents in neurodegenerative diseases. The convergence of evidence from preclinical models demonstrating clear neuroprotective effects and clinical studies showing symptomatic improvements in patients with motor neuron disease and spinocerebellar degeneration is compelling. The elucidation of its mechanisms of action, particularly the modulation of the PI3K/Akt/GSK-3β pathway, provides a molecular basis for its observed therapeutic potential and offers clear targets for future drug development and optimization.
While the initial clinical results are promising, larger, well-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound and its more stable analogs in a broader range of neurodegenerative conditions, including Alzheimer's and Parkinson's diseases. The detailed experimental protocols and summary of quantitative data provided in this guide are intended to facilitate the design of such future studies and to serve as a valuable resource for the scientific community dedicated to finding effective treatments for these devastating disorders. The continued exploration of this compound's neuroprotective properties represents a promising avenue in the quest to halt or reverse the progression of neurodegeneration.
References
- 1. Blood level and brain distribution of thyrotropin-releasing hormone (TRH) determined by radioimmunoassay after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical localization of TRH in rat CNS: comparison with RIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faieafrikanart.com [faieafrikanart.com]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Effects of different kinds of anti-Alzheimer’s disease drugs on cognitive improvement: protocol for a systematic review and network meta-analysis of phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 16. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 17. The PI3K/Akt and ERK pathways elevate thyroid hormone receptor β1 and TRH receptor to decrease thyroid hormones after exposure to PCB153 and p,p'-DDE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Protirelin in the Hypothalamic-Pituitary-Thyroid Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic form of Thyrotropin-Releasing Hormone (TRH), is a critical tripeptide hormone in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2][3] Synthesized in the hypothalamus, TRH acts as the primary stimulator for the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, its role in the HPT axis, and the experimental protocols used to investigate its function.
The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The HPT axis is a classic endocrine feedback loop responsible for maintaining thyroid hormone homeostasis. This intricate system involves the hypothalamus, the anterior pituitary gland, and the thyroid gland, communicating through a cascade of hormones. This compound, or endogenous TRH, initiates this cascade.
Synthesis and Release of this compound (TRH)
TRH is synthesized in the paraventricular nucleus of the hypothalamus and is released into the hypophyseal portal system.[1] This specialized network of capillaries transports TRH directly to the anterior pituitary gland, where it exerts its effects on thyrotroph cells.[1]
Mechanism of Action at the Anterior Pituitary
Upon reaching the anterior pituitary, this compound binds to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph cells.[1] This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[1] This elevation in calcium is a crucial signal for the exocytosis of vesicles containing TSH.[1]
Downstream Effects and Negative Feedback
The released TSH travels through the bloodstream to the thyroid gland, where it stimulates the synthesis and release of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] These hormones are essential for regulating metabolism throughout the body. To maintain homeostasis, T3 and T4 exert negative feedback on both the hypothalamus and the anterior pituitary, inhibiting the release of TRH and TSH, respectively.[1]
This compound Signaling Pathway
The intracellular signaling cascade initiated by this compound binding to its receptor is a well-characterized pathway fundamental to its physiological effects.
Quantitative Data
The following tables summarize key quantitative data related to this compound's function in the HPT axis.
Table 1: this compound (TRH) Receptor Binding Affinities
| Ligand | Receptor/Tissue | Kd (nM) | Ki (nM) | Reference |
| [3H]-Me-TRH | Rat Spinal Cord (Control) | 7.6 ± 0.8 | - | [4] |
| [3H]-Me-TRH | Rat Spinal Cord (Chronic TRH) | 11.7 ± 1.8 | - | [4] |
| Taltirelin | Rat Brain | - | 311 | [5] |
| Montirelin | Rat Brain | - | 35.2 | [5] |
Table 2: Dose-Response of Intravenous this compound on TSH and Prolactin Release
| Dose (µg) | Hormone | Response | Population | Reference |
| 25, 100, 500, 800 | TSH | Reduced response across all doses | Depressed men vs. controls | [6] |
| 25, 100, 500, 800 | Prolactin | Reduced response across all doses | Depressed men vs. controls | [6] |
| 25, 100, 500, 800 | TSH | Reduced response | Depressed women vs. controls | [6] |
| 25, 100, 500, 800 | Prolactin | No significant difference | Depressed women vs. controls | [6] |
| 200 | Prolactin | Marked stimulation | Normal women | [7] |
Table 3: TSH Reference Ranges and Response to TRH Stimulation Test
| Parameter | Value | Unit | Population | Reference |
| Normal Baseline TSH | 0.4 - 4.2 | µU/mL or mU/L | Adults | [8] |
| Normal Baseline TSH | 0.35 - 4.5 | mIU/L | Adults | [9] |
| Normal Baseline TSH | 0.4 - 4.0 | mU/L | Adults | [10] |
| Normal TSH Response to TRH | Rise of ≥ 5 above baseline at 30 min | mIU/mL | Euthyroid | [11] |
| Normal TSH Response to TRH | Peak TSH of 5 - 19.5 at 20-30 min | mU/L | Euthyroid | [12][13] |
| Blunted TSH Response (Hyperthyroidism) | Little to no change | - | Hyperthyroid | [1] |
| Exaggerated TSH Response (Primary Hypothyroidism) | Prompt and significant increase | - | Primary Hypothyroid | [1] |
| Delayed TSH Response (Tertiary Hypothyroidism) | Delayed peak (60-120 min) | - | Tertiary Hypothyroid | [1] |
| Absent TSH Response (Secondary Hypothyroidism) | No increase | - | Secondary Hypothyroid | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the HPT axis.
TRH Stimulation Test
The TRH stimulation test is a dynamic diagnostic procedure used to assess the responsiveness of the anterior pituitary.[1]
Protocol:
-
Patient Preparation: The patient should fast overnight.[14]
-
Baseline Sample: Draw a baseline blood sample for the measurement of serum TSH.[11]
-
This compound Administration: Administer a standardized dose of this compound (typically 200-500 µg) intravenously over one minute.[11][15]
-
Post-Stimulation Samples: Draw subsequent blood samples at 15, 30, and sometimes 60 and 120 minutes post-injection for TSH measurement.[1][11]
-
Sample Handling: Label all samples with the corresponding time points. Centrifuge the blood samples to separate the serum, which is then used for TSH analysis.
-
Interpretation: Compare the peak TSH level with the baseline value to assess pituitary function.[1]
Hormone Measurement Assays
Accurate quantification of TSH, T3, and T4 is essential for diagnosing and monitoring thyroid disorders. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common methods.
Radioimmunoassay (RIA) for TSH
RIA is a highly sensitive technique that utilizes the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.[16]
General Protocol:
-
Reagent Preparation: Prepare standards with known TSH concentrations, a radiolabeled TSH (e.g., with 125I), and a specific anti-TSH antibody.[16][17]
-
Incubation: In coated tubes, simultaneously incubate the patient serum (or standards) with the radiolabeled TSH and the anti-TSH antibody.[18]
-
Competition: The unlabeled TSH in the sample competes with the radiolabeled TSH for binding to the antibody. The amount of radiolabeled TSH bound to the antibody is inversely proportional to the concentration of unlabeled TSH in the sample.[16]
-
Separation: Separate the antibody-bound TSH from the free TSH.
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.[17]
-
Quantification: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the TSH concentration in the patient sample by interpolating its radioactivity value on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for T4
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
General Protocol (Competitive ELISA):
-
Coating: Microplate wells are pre-coated with anti-T4 antibodies.[19]
-
Sample and Conjugate Addition: Add patient samples or standards, followed by a T4-enzyme conjugate (e.g., T4-HRP), to the wells.[19]
-
Competition: The T4 in the sample competes with the T4-enzyme conjugate for binding to the immobilized antibodies.[20]
-
Washing: Wash the wells to remove unbound materials.[19]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is catalyzed by the enzyme in the conjugate, leading to color development.[19]
-
Stopping the Reaction: Add a stop solution to terminate the reaction.[19]
-
Detection: Measure the absorbance of the color at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the amount of T4 in the sample.[20]
-
Quantification: Generate a standard curve and determine the T4 concentration in the samples.
Conclusion
This compound plays a pivotal and initiating role in the complex regulation of the HPT axis. Its interaction with receptors on the anterior pituitary triggers a well-defined signaling cascade that ultimately governs thyroid hormone production. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in endocrinology and related fields. A thorough comprehension of these principles is essential for the accurate diagnosis of thyroid disorders and the development of novel therapeutic interventions targeting the HPT axis.
References
- 1. TRH stimulation test - Wikipedia [en.wikipedia.org]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chronic thyrotropin-releasing hormone decreases the affinity and increases the number of its own receptor in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ghrelin and thyrotropin-releasing hormone on prolactin secretion in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. resources.healthgrades.com [resources.healthgrades.com]
- 10. TSH Levels: Low to high ranges, symptoms, and what they mean [medicalnewstoday.com]
- 11. nrl.testcatalog.org [nrl.testcatalog.org]
- 12. TRH Stimulation When Basal TSH is Within the Normal Range: Is There “Sub-Biochemical” Hypothyroidism? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. TRH Stimulation Test Patient Instructions - Houston, TX: The Endocrine Center [endocrinecenter.com]
- 15. The TRH test provides valuable information in the diagnosis of central hypothyroidism in patients with known pituitary disease and low T4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicallabnotes.com [medicallabnotes.com]
- 17. TSH RIA Kit - Padyab Teb [padyabteb.com]
- 18. Third generation radioimmunoassay (RIA) for TSH receptor autoantibodies (TRAb) – one step less, similar results? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. novamedline.com [novamedline.com]
Methodological & Application
Application Notes and Protocols for Protirelin (TRH) ELISA Kit in Rat Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), in rat plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
This assay employs the competitive inhibition enzyme immunoassay technique. The microtiter plate provided in the kit is pre-coated with a capture antibody specific for this compound. During the assay, this compound present in the rat plasma sample competes with a fixed amount of biotin-conjugated this compound for a limited number of binding sites on the capture antibody. Following an incubation period, unbound components are washed away. Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and binds to the biotinylated this compound. After another wash step, a TMB substrate solution is added, which reacts with the HRP to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations of this compound, which is then used to determine the concentration of this compound in the unknown rat plasma samples.
Technical Data Summary
The following tables summarize the typical performance characteristics of a this compound ELISA kit for rat plasma. Note that values may vary between different kit manufacturers and batches.
Table 1: Standard Curve Data
| Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 500 | 0.217 |
| 250 | 0.433 |
| 125 | 0.786 |
| 62.5 | 0.967 |
| 31.25 | 1.257 |
| 15.63 | 1.579 |
| 7.82 | 1.877 |
| 0 | 2.232 |
Table 2: Assay Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Description | Three samples of known concentration were tested twenty times on one plate. | Three samples of known concentration were tested in forty separate assays. |
| Typical Value | < 8% | < 10% |
Table 3: Recovery
| Sample Matrix | Spiked Concentration (pg/mL) | Average Recovery (%) |
| Rat Serum (n=5) | Varies | 83-95% |
| Rat Plasma (EDTA) (n=5) | Varies | 81-100% |
| Rat Plasma (Heparin) (n=5) | Varies | 80-89% |
Table 4: Linearity
| Sample | Dilution Factor | Recovery (%) |
| Rat Serum | 1:2 | 88-95 |
| 1:4 | 87-96 | |
| 1:8 | 97-105 |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If the provided wash buffer is concentrated (e.g., 30x), dilute it with deionized or distilled water to a 1x solution. Store at 2-8°C.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Standard Dilutions: Prepare a serial dilution of the this compound standard stock solution using the standard diluent to create standards with known concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.63, and 7.82 pg/mL). The diluent serves as the zero standard (0 pg/mL).
-
Biotin-conjugated Antibody (1x): Dilute the concentrated biotin-conjugated antibody with the provided antibody diluent to a 1x working solution.
-
HRP-avidin Conjugate (1x): Dilute the concentrated HRP-avidin conjugate with the provided conjugate diluent to a 1x working solution.
Rat Plasma Sample Preparation
-
Collection: Collect whole blood from rats into tubes containing an anticoagulant such as EDTA or heparin.
-
Centrifugation: Centrifuge the collected blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1]
-
Aliquoting: Carefully aspirate the plasma supernatant and transfer it to clean polypropylene tubes.
-
Storage: Assay the plasma samples immediately or aliquot and store them at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[1]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells to be used and add 50 µL of Standard, blank, or rat plasma sample to the appropriate wells of the pre-coated microtiter plate.
-
Add 50 µL of the 1x Biotin-conjugated Antibody to each well. Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.[2][3]
-
Aspirate the liquid from each well and wash each well three times with 300 µL of 1x Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of 1x HRP-avidin Conjugate to each well. Cover the plate and incubate for 30-60 minutes at 37°C.[2][3]
-
Repeat the aspiration and wash step as in step 4, but for a total of five washes.[3]
-
Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.[1][3]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm. Wavelength correction at 570 nm or 630 nm is recommended if available.[1]
Data Analysis
-
Calculate the average OD for each set of duplicate or triplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance (y-axis) against the this compound concentration (x-axis) for the standards. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[4]
-
Determine the concentration of this compound in the rat plasma samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Visualizations
This compound ELISA Experimental Workflow
Caption: Experimental workflow for the this compound competitive ELISA.
This compound Signaling Pathway
Caption: Simplified this compound (TRH) signaling cascade in pituitary thyrotrophs.
References
Application Notes and Protocols for Protirelin Quantification in CSF via Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. Its quantification in cerebrospinal fluid (CSF) is of significant interest for neuroscience research and drug development, providing insights into various neurological and psychiatric disorders. Radioimmunoassay (RIA) stands as a highly sensitive and specific method for measuring the typically low concentrations of this compound in CSF. This document provides detailed application notes and a generalized protocol for the quantification of this compound in CSF using RIA.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the CSF sample (the "antigen") for a limited number of binding sites on a specific anti-Protirelin antibody. The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the CSF sample can be determined by referencing a standard curve generated with known concentrations of unlabeled this compound.
Data Presentation
Table 1: Typical this compound Concentrations in Human CSF Measured by RIA
| Population | Mean Concentration (pg/mL) ± SE | Range (pg/mL) | Reference |
| Healthy Adults (Non-neurologic diseases) | 17.6 ± 3.4 | Not Reported | [1] |
| Healthy Men | 44.2 ± 6.8 | Not Reported | [2] |
| Healthy Women | 38.1 ± 6.5 | Not Reported | [2] |
| Multiple Sclerosis (Acute Phase) | Significantly elevated vs. controls | Not Reported | [1] |
| Spinal Cord Tumor | Significantly elevated vs. controls | Not Reported | [1] |
Table 2: Performance Characteristics of a Typical this compound RIA
| Parameter | Typical Value |
| Sensitivity | 1-10 pg/mL |
| Specificity | High for this compound, with low cross-reactivity to related peptides. |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 85-115% |
Experimental Protocols
Materials and Reagents
-
Anti-Protirelin (TRH) Antibody: Specific polyclonal or monoclonal antibody raised against this compound.
-
Radiolabeled this compound ([125I]-TRH): High-purity this compound labeled with Iodine-125.
-
This compound (TRH) Standard: Lyophilized, high-purity synthetic this compound.
-
Assay Buffer: Typically a phosphate-based buffer (e.g., 0.01 M PBS, pH 7.4) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Second Antibody (Precipitating Antibody): e.g., Goat anti-rabbit IgG, if the primary antibody is raised in rabbits.
-
Normal Serum: From the same species as the second antibody is raised in.
-
Polyethylene Glycol (PEG) solution (optional): To enhance the precipitation of the antibody complex.
-
CSF Samples: Collected, centrifuged to remove cellular debris, and stored at -80°C until analysis.
-
Polypropylene Assay Tubes
-
Gamma Counter
CSF Sample Collection and Handling
-
Collect CSF via lumbar puncture into sterile polypropylene tubes.
-
Immediately place the samples on ice.
-
Centrifuge at 2000-3000 x g for 15 minutes at 4°C to remove any cells and particulate matter.
-
Transfer the clear supernatant to fresh, labeled polypropylene tubes.
-
Store the CSF samples at -80°C until the RIA is performed to ensure the stability of this compound.[2]
Standard Curve Preparation
-
Reconstitute the lyophilized this compound standard with assay buffer to create a stock solution (e.g., 1 µg/mL).
-
Perform serial dilutions of the stock solution with assay buffer to generate a series of standards with decreasing concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 0 pg/mL).
Radioimmunoassay Procedure
This protocol is a general guideline and may require optimization based on the specific reagents used.
-
Assay Setup:
-
Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, and CSF Samples.
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard concentration into the corresponding standard tubes.
-
Pipette 100 µL of each CSF sample into the corresponding sample tubes.
-
-
Addition of Primary Antibody and Tracer:
-
Add 100 µL of the diluted anti-Protirelin antibody to all tubes except the TC and NSB tubes.
-
Add 100 µL of the [125I]-TRH tracer solution to all tubes.
-
Vortex all tubes gently.
-
-
Incubation:
-
Incubate the tubes for 16-24 hours at 4°C. This allows for the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
This step is crucial for isolating the antibody-bound radiolabeled this compound. A common method is the double-antibody precipitation technique.
-
Add 100 µL of the second antibody (e.g., goat anti-rabbit IgG) to all tubes except the TC tubes.
-
Add 100 µL of normal serum (e.g., normal goat serum) to all tubes except the TC tubes to aid in the formation of a larger precipitate.
-
Optionally, add a solution of PEG to enhance precipitation.
-
Vortex all tubes gently and incubate for an additional 1-4 hours at 4°C, or as optimized.
-
-
Centrifugation and Aspiration:
-
Centrifuge all tubes (except TC) at 2000-3000 x g for 20-30 minutes at 4°C. This will pellet the antibody-bound complex.
-
Carefully decant or aspirate the supernatant, leaving the pellet at the bottom of the tube.
-
-
Counting:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set.
-
Subtract the average NSB CPM from all other tube counts (except TC).
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Average CPM_Standard/Sample - Average CPM_NSB) / (Average CPM_B0 - Average CPM_NSB)] x 100
-
Plot a standard curve of %B/B0 (y-axis) versus the corresponding this compound concentration (x-axis) for the standards.
-
Determine the concentration of this compound in the CSF samples by interpolating their %B/B0 values on the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via the Gq/11 pathway.
Experimental Workflow for this compound RIA in CSF
Caption: Workflow for this compound RIA in CSF samples.
References
Application Note: Determination of Protirelin Purity by High-Performance Liquid Chromatography (HPLC)
AN-20251120-01
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of Protirelin from its potential related substances. The described reversed-phase HPLC method is suitable for the quality control and stability testing of this compound in bulk drug substance and finished pharmaceutical products. The protocol provides detailed steps for sample preparation, chromatographic conditions, and system suitability requirements to ensure accurate and reproducible results.
Introduction
This compound is a synthetic tripeptide, chemically identified as 5-oxo-L-prolyl-L-histidyl-L-proline amide.[1] It is a synthetic analogue of the naturally occurring thyrotropin-releasing hormone (TRH).[2] As a peptide-based therapeutic, ensuring its purity is critical for safety and efficacy. Impurities can arise during synthesis or degradation and may include diastereomers (e.g., D-His-Protirelin) or other related peptides.
This document provides a detailed protocol for a reversed-phase HPLC method designed to accurately quantify the purity of this compound and separate it from its key impurities. The method is based on established principles for peptide analysis and is aligned with typical pharmacopoeial requirements for such substances.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (RS): USP or EP grade, with a known purity.
-
This compound Sample: Bulk substance or finished product for analysis.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18 MΩ·cm.
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥99.5% purity.
-
Methanol: HPLC grade (for cleaning).
-
Reference Impurities: If available (e.g., D-His-Protirelin, this compound EP Impurity A).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation of this compound and its impurities.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge, Agilent Zorbax) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 15.1 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Diluent: Mobile Phase A.
-
Reference Standard (RS) Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of 0.5 mg/mL.
-
System Suitability Solution (SSS): A solution containing this compound and known impurities at a concentration of 0.5 mg/mL and 0.005 mg/mL respectively. Alternatively, a sample of this compound known to contain impurities from forced degradation studies can be used.
System Suitability
Before sample analysis, the performance of the HPLC system must be verified. Inject the System Suitability Solution and evaluate the following parameters against the criteria in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates (N) | Not less than 2000 for the this compound peak. |
| Resolution (Rs) | Not less than 2.0 between this compound and the closest eluting impurity peak. |
| Repeatability (%RSD) | Not more than 2.0% for the peak area of six replicate injections of the RS solution. |
Table 3: System Suitability Criteria
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the Reference Standard solution and the Sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Analysis and Calculations
The purity of the this compound sample is calculated by the area normalization method. The percentage of any single impurity and the total impurities are calculated using the following formulas:
-
% Single Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
-
% Total Impurities = (Sum of areas of all impurity peaks / Total area of all peaks) x 100
-
% Purity = 100 - % Total Impurities
Results should be reported as per the specifications in Table 4.
| Analyte | Expected Retention Time (min) | Acceptance Criteria (%) |
| This compound | ~ 8.5 | Report Result |
| Any single impurity | - | ≤ 0.5 |
| Total impurities | - | ≤ 1.5 |
| Purity | - | ≥ 98.5 |
Table 4: Typical Specification and Expected Retention Times
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound purity.
Caption: Conceptual chromatogram of this compound and related impurities.
Conclusion
The described reversed-phase HPLC method is demonstrated to be specific, robust, and reliable for the determination of this compound purity. This method can be effectively implemented in a quality control laboratory for the routine analysis of this compound, ensuring that the product meets the required quality standards. Adherence to the system suitability criteria is essential for ensuring the validity of the results obtained.
References
Preparing Protirelin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1] It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[2] Due to its physiological significance, this compound is widely used in in vitro studies to investigate pituitary function, hormone regulation, and cellular signaling pathways. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 233.33 mg/mL (≥ 515.69 mM) | Ultrasonic treatment may be required to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] |
| Water | ≥ 50 mg/mL (≥ 110.51 mM) | Ultrasonic treatment may be required to fully dissolve.[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store desiccated, away from moisture.[3] |
| Stock Solution in DMSO or Water | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Table 3: Recommended Working Concentrations in Cell Culture
| Cell Line/Type | Application | Effective Concentration Range |
| AtT-20/NYU-1 (mouse pituitary tumor) | ACTH Release | Half-maximal stimulation at ~0.1 nM[4] |
| Dispersed Rat Pituitary Cells | TSH and Prolactin Response | Half-maximal effects at 0.5-3 nM[5] |
| GH3 (rat pituitary tumor) | Phosphoinositide Hydrolysis | EC50 of ~7.9 nM[6] |
| GH3 (rat pituitary tumor) | Prolactin Production | Stimulation observed at 1 nM[7] |
| GH3 (rat pituitary tumor) | Cell Growth Inhibition | Significant inhibition at >10 nM[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (free base) is approximately 362.39 g/mol .
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube thoroughly to dissolve the powder. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Work in a sterile environment to maintain the sterility of the solution.
-
Weighing: Weigh 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add 1 mL of sterile, nuclease-free water to the tube.
-
Dissolution: Vortex the tube until the powder is completely dissolved. Sonication can be used if needed to facilitate dissolution.[3]
-
Sterile Filtration: To ensure the solution is sterile for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.[3]
-
Aliquoting: Distribute the filtered stock solution into sterile, single-use aliquots.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 3: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution (from Protocol 1 or 2)
-
Appropriate sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 nM working solution from a 10 mM stock, you would perform a 1:1,000,000 serial dilution.
-
Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy, especially when preparing very low concentrations.
-
For example, first dilute the 10 mM stock 1:100 in sterile medium to make a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:100 to make a 1 µM intermediate solution.
-
Finally, dilute the 1 µM intermediate solution 1:100 to achieve the final 10 nM working concentration.
-
-
Addition to Culture: Add the appropriate volume of the final working solution to your cell culture plates. Ensure thorough but gentle mixing.
-
Control Group: Always include a vehicle control in your experiments, where the same volume of the solvent (e.g., DMSO or water diluted in medium) used to prepare the this compound working solution is added to the control cells.
Mandatory Visualization
References
- 1. Direct effects of this compound (TRH) on cultured porcine thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolactin synthesis in primary cultures of pituitary cells: regulation by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid Hormone Enhances the Formation of Synapses Between Cultured Neurons of Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Protirelin on SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic version of Thyrotropin-Releasing Hormone (TRH), is a tripeptide with significant neuromodulatory functions beyond its well-known role in the hypothalamic-pituitary-thyroid axis. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its neuronal characteristics and ability to be differentiated into a more mature neuronal phenotype. This document provides detailed application notes and protocols for studying the effects of this compound on SH-SY5Y cells, focusing on neuroprotection, cell viability, neurite outgrowth, and the underlying signaling pathways. While direct quantitative data for this compound on SH-SY5Y cells is limited in publicly available literature, data from its stable analog, Taltirelin, is presented as a valuable reference for experimental design.
Data Presentation
The following tables summarize quantitative data obtained from studies using the TRH analog Taltirelin on SH-SY5Y cells. These values should serve as a starting point for optimizing experimental conditions with this compound.
Table 1: Effects of Taltirelin on SH-SY5Y Cell Viability and Neuroprotection
| Parameter | Toxin | Taltirelin Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability (Proliferation) | None | 5 µM | 24 hours | ~10% increase in cell proliferation | [1] |
| Cell Viability (Toxicity) | None | 10 µM | 24 hours | Decrease in cell viability | [1] |
| Neuroprotection (Cell Viability) | MPP+ (50 µM, 100 µM) | 5 µM (2-hour pre-incubation) | 24 hours | Rescued cell viability | [1] |
| Neuroprotection (Cell Viability) | Rotenone (25 µM, 50 µM) | 5 µM (2-hour pre-incubation) | 24 hours | Rescued cell viability | [1] |
| Apoptosis (Cleaved Caspase-3) | MPP+ (50 µM, 100 µM) | 5 µM (pre-incubation) | Not Specified | Alleviated apoptosis | [1] |
| Apoptosis (Cleaved Caspase-3) | Rotenone (25 µM, 50 µM) | 5 µM (pre-incubation) | Not Specified | Alleviated apoptosis | [1] |
| Oxidative Stress (ROS Generation) | Rotenone (50 µM) | 5 µM (2-hour pre-incubation) | 24 hours | Reduced ROS generation | [1] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
1.1. Standard Cell Culture
-
Media: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable enzyme (e.g., Trypsin-EDTA), and re-plate at a desired density.
1.2. Neuronal Differentiation (Retinoic Acid-Induced)
-
Seeding: Plate SH-SY5Y cells at a low density (e.g., 2,500 cells/well in a 96-well plate) to allow for neurite extension[2].
-
Differentiation Medium: Reduce FBS concentration to 1% and supplement the culture medium with 10 µM all-trans-Retinoic Acid (RA).
-
Procedure: Culture cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites. For enhanced differentiation, Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL can be added for the final few days of differentiation.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on SH-SY5Y cell viability.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Neuroprotection Assay
This protocol evaluates the protective effects of this compound against a neurotoxin.
-
Cell Seeding: Plate SH-SY5Y cells as described for the cell viability assay.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound for a specific duration (e.g., 2 hours) before introducing the neurotoxin.
-
Toxin Exposure: Add the neurotoxin (e.g., MPP+ at 50-100 µM or Rotenone at 25-50 µM) to the wells, with and without this compound pre-treatment, and incubate for 24 hours[1].
-
Viability Assessment: Following the incubation period, assess cell viability using the MTT assay as described above.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the activation of key signaling proteins.
-
Cell Lysis: After treating SH-SY5Y cells with this compound for various time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Neurite Outgrowth Analysis
This protocol allows for the visualization and quantification of neurite outgrowth.
-
Cell Culture and Treatment: Plate SH-SY5Y cells on coverslips and differentiate them as described above. Treat the differentiated cells with this compound for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-20 minutes, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualization of Pathways and Workflows
Signaling Pathway of this compound in SH-SY5Y Cells
This compound, as a TRH analog, is expected to bind to the TRH receptor (TRHR), a G-protein coupled receptor. This binding primarily activates the Gq/11 signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can then lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. Furthermore, TRH receptor activation has been linked to the pro-survival PI3K/Akt and the ERK/CREB pathways, which are crucial for neuroprotection and promoting neuronal differentiation and survival.
Caption: this compound signaling cascade in SH-SY5Y cells.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow for studying the effects of this compound on SH-SY5Y cells.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for In Vitro Dose-Response Curve Generation of Protirelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1] It primarily acts by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR), predominantly found on thyrotrophic cells of the anterior pituitary.[1] This interaction initiates a signaling cascade that results in the synthesis and secretion of Thyroid-Stimulating Hormone (TSH). Due to its physiological significance, the in vitro characterization of this compound's dose-response relationship is essential for understanding its potency and efficacy, and for the development of novel therapeutics targeting the TRH-R.
These application notes provide detailed protocols for generating in vitro dose-response curves for this compound by measuring three key downstream events: Thyroid-Stimulating Hormone (TSH) release, intracellular calcium mobilization, and inositol monophosphate (IP1) accumulation.
Mechanism of Action & Signaling Pathway
Upon binding to its Gq/11-coupled receptor, this compound triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, culminates in the exocytosis of TSH-containing vesicles.
Data Presentation
The following table summarizes the quantitative data for this compound and its endogenous analog, TRH, from various in vitro assays. This data is crucial for comparative analysis and for establishing expected potency ranges in experimental designs.
| Compound | Assay Type | Cell Line | Measured Endpoint | EC50 |
| TRH | Phosphoinositide Hydrolysis | GH3 (Rat Pituitary) | Inositol Phosphates | 7.9 nM[2] |
| This compound (TRH) | Calcium Mobilization | HEK293 (expressing mouse TRH-R1) | Intracellular Ca2+ | 0.001 µM (1 nM) |
| Recombinant Human TRH | Calcium Flux | Cell line expressing TRH-R1 | Intracellular Ca2+ | 1.26 x 10-6 mg/mL |
Experimental Workflow
The general workflow for generating a dose-response curve for this compound involves several key steps, from initial cell culture to final data analysis and curve fitting.
References
Application Notes and Protocols for Utilizing Protirelin in Neuronal Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that acts as a neuromodulator in the central nervous system (CNS).[1][2] Beyond its well-established endocrine functions, this compound exerts significant effects on neuronal excitability, synaptic transmission, and ion channel activity.[3][4][5] These characteristics make it a valuable tool for investigating neuronal signaling pathways and a potential therapeutic agent for various neurological disorders.
These application notes provide a comprehensive guide for researchers utilizing this compound in electrophysiological studies on neurons. The document outlines the underlying signaling mechanisms, presents quantitative data on its effects, and offers detailed protocols for patch-clamp experiments in both brain slices and cultured neurons.
Mechanism of Action
This compound binds to specific G-protein coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1), which are widely distributed throughout the brain.[1][6] This binding initiates a cascade of intracellular events, principally through the activation of the Gq/11 protein. This leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6] This signaling pathway ultimately modulates the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.[4][5][7]
// Nodes this compound [label="this compound (TRH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRHR1 [label="TRH Receptor 1\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Gq11 [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa²⁺ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Channels [label="Ion Channel\nModulation\n(e.g., K⁺ Channels)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Response [label="Changes in Neuronal\nExcitability & Firing", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> TRHR1 [color="#5F6368"]; TRHR1 -> Gq11 [label="activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Gq11 -> PLC [label="activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PLC -> PIP2 [label="hydrolyzes", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; IP3 -> Ca_release [label="triggers", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; DAG -> PKC [label="activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Ca_release -> Ion_Channels [label="modulates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PKC -> Ion_Channels [label="modulates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Ion_Channels -> Neuronal_Response [label="leads to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; } Caption: this compound signaling pathway in neurons.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in scientific literature.
Table 1: Effects of this compound on Neuronal Firing and Synaptic Activity
| Parameter | Neuron Type | This compound Concentration (µM) | Observed Effect | Reference |
| Action Potential Firing Frequency | GABAergic Interneurons (CA1) | 0.5 | 475 ± 83% of control | [3] |
| Spontaneous IPSC Frequency | CA1 Pyramidal Neurons | 0.26 (EC50) | Increase | [3] |
| Excitatory Postsynaptic Potentials | Frog Motoneurons | 50 | Considerable increase | [5] |
| Spontaneous EPSC Frequency | Inspiratory-Inhibited Airway Vagal Preganglionic Neurons | 0.1 | No significant change | [8] |
| Spontaneous IPSC Frequency | Inspiratory-Inhibited Airway Vagal Preganglionic Neurons | 0.1 | No effect | [8] |
| Phasic Inspiratory Outward Currents | Inspiratory-Inhibited Airway Vagal Preganglionic Neurons | 0.1 | Significant attenuation | [8] |
Table 2: Effects of this compound on Membrane Properties and Ion Currents
| Parameter | Neuron Type | This compound Concentration (µM) | Observed Effect | Reference |
| Membrane Potential | Frog Motoneurons | 50 | Intense depolarizing activity | [5] |
| Membrane Potential | Inspiratory-Inhibited Airway Vagal Preganglionic Neurons | 0.1 | Depolarization | [8] |
| Inward Current | GABAergic Interneurons (CA1) | 0.5 | Induction of inward current | [3] |
| Tonic Excitatory Inward Current | Inspiratory-Inhibited Airway Vagal Preganglionic Neurons | 0.1 | Induction of tonic inward current at -80 mV | [8] |
| Potassium-Stimulated Glutamate/Aspartate Release | Hippocampal Slices | 0.1, 1, 10 | Significant inhibition | [9] |
| Membrane Conductance | Rat Spinal Motor Neurons | Not specified | Decrease | [5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neuronal activity using patch-clamp electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Acute Brain Slices
This protocol is suitable for studying the effects of this compound on neurons within a relatively intact circuit.
// Nodes Slice_Prep [label="1. Acute Brain Slice Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recording_Setup [label="2. Transfer Slice to Recording Chamber\n(Perfuse with aCSF)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Targeting [label="3. Target Neuron for Recording", fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline_Recording [label="4. Establish Whole-Cell Configuration\n& Record Baseline Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protirelin_Application [label="5. Bath Apply this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effect_Recording [label="6. Record Neuronal Activity\nin the Presence of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Washout [label="7. Washout with aCSF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recovery_Recording [label="8. Record Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Slice_Prep -> Recording_Setup [color="#5F6368"]; Recording_Setup -> Cell_Targeting [color="#5F6368"]; Cell_Targeting -> Baseline_Recording [color="#5F6368"]; Baseline_Recording -> Protirelin_Application [color="#5F6368"]; Protirelin_Application -> Effect_Recording [color="#5F6368"]; Effect_Recording -> Washout [color="#5F6368"]; Washout -> Recovery_Recording [color="#5F6368"]; } Caption: Workflow for brain slice electrophysiology.
Materials:
-
Animals: Rodents (e.g., rats or mice) of the desired age and strain.
-
Reagents:
-
This compound (TRH)
-
Sucrose-based slicing solution (see below)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Intracellular (pipette) solution (see below)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
Carbogen gas (95% O2 / 5% CO2)
-
Solutions:
-
Sucrose Slicing Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-glucose, 7 MgCl2, 0.5 CaCl2. Chilled to 2-4°C and continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubbled with carbogen.
-
K-gluconate based Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH, osmolarity adjusted to ~290 mOsm.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated sucrose slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Cut 250-350 µm thick slices of the desired brain region in the ice-cold sucrose slicing solution.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify and target a neuron of interest using DIC optics.
-
Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with intracellular solution.
-
Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, spontaneous firing, synaptic events) for at least 5-10 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in distilled water and dilute to the final desired concentration (e.g., 0.1 - 50 µM) in aCSF immediately before use.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal activity for the duration of the drug application (typically 5-15 minutes, or until a stable effect is observed).
-
-
Washout and Recovery:
-
Switch the perfusion back to the standard aCSF to wash out the this compound.
-
Continue recording for at least 10-20 minutes to observe any recovery of the neuronal activity to baseline levels.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential frequency, and the amplitude and frequency of synaptic currents (EPSCs and IPSCs) before, during, and after this compound application.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is ideal for studying the direct effects of this compound on individual neurons in a controlled environment.
Materials:
-
Cells: Primary neuronal cultures or neuronal cell lines.
-
Reagents:
-
This compound (TRH)
-
Extracellular (bath) solution (see below)
-
Intracellular (pipette) solution (see below)
-
-
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system or manual application system
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. pH adjusted to 7.4 with NaOH, osmolarity adjusted to ~320 mOsm.
-
Cs-methanesulfonate based Intracellular Solution (for voltage-clamp, in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH, osmolarity adjusted to ~290 mOsm.
Procedure:
-
Cell Preparation:
-
Plate neurons on glass coverslips at an appropriate density and allow them to mature in culture for the desired duration.
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Select a healthy-looking neuron for recording.
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Record baseline activity for 3-5 minutes.
-
-
This compound Application:
-
Prepare this compound solution as described in Protocol 1.
-
Apply this compound to the recorded neuron using either a perfusion system for bath application or a Picospritzer for local application.
-
Record the neuronal response during and after drug application.
-
-
Washout and Data Analysis:
-
Washout the drug by perfusing with the standard extracellular solution.
-
Analyze the data as described in Protocol 1.
-
Concluding Remarks
This compound is a potent neuromodulator with significant effects on neuronal excitability and synaptic function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute electrophysiological experiments to further elucidate the role of this compound in the central nervous system. Careful consideration of the specific neuronal population, experimental preparation, and recording parameters is crucial for obtaining reliable and reproducible results. These investigations will contribute to a deeper understanding of TRH signaling in both physiological and pathological states, potentially paving the way for novel therapeutic strategies for neurological disorders.
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Negative feedback regulation of hypophysiotropic thyrotropin-releasing hormone (TRH) synthesizing neurons: role of neuronal afferents and type 2 deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 8. Thyrotropin-releasing hormone causes a tonic excitatory postsynaptic current and inhibits the phasic inspiratory inhibitory inputs in inspiratory-inhibited airway vagal preganglionic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of TRH Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Thyrotropin-Releasing Hormone (TRH) receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction
Thyrotropin-Releasing Hormone (TRH) is a key hypothalamic peptide that plays a crucial role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Its effects are mediated by the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The localization of TRH-R in various tissues is critical for understanding its physiological functions and its role in pathological conditions. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of TRH-R within the cellular and tissue context.
TRH Receptor Signaling Pathway
The TRH receptor is primarily coupled to the Gq/11 family of G proteins. Upon binding of TRH, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade can further activate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Calcium/Calmodulin-dependent protein Kinase (CAMK) pathways, leading to various cellular responses.
Experimental Protocol: Immunohistochemistry for TRH Receptor
This protocol outlines the key steps for localizing the TRH receptor in FFPE tissues.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Purpose |
| Primary Antibody | ||
| Anti-TRH Receptor Antibody | Various | Detection of TRH Receptor |
| Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | In-house or Commercial | Heat-Induced Epitope Retrieval (HIER) |
| Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) | In-house or Commercial | Heat-Induced Epitope Retrieval (HIER) |
| Detection System | ||
| Polymer-based HRP Detection Kit | Various | Signal Amplification and Visualization |
| DAB Substrate Kit | Various | Chromogenic Detection |
| General Reagents | ||
| Xylene | Sigma-Aldrich | Deparaffinization |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | Rehydration |
| Phosphate Buffered Saline (PBS) | In-house or Commercial | Washing |
| Hydrogen Peroxide (3%) | Sigma-Aldrich | Quenching Endogenous Peroxidase |
| Normal Serum (from secondary antibody host species) | Vector Laboratories | Blocking Non-specific Binding |
| Hematoxylin | Sigma-Aldrich | Counterstaining |
| Mounting Medium | Dako | Coverslipping |
Immunohistochemistry Workflow
The following diagram illustrates the major steps in the IHC protocol.
Detailed Staining Protocol
1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5 minutes each.[2] b. Immerse slides in two changes of 100% ethanol for 3 minutes each.[2] c. Immerse slides in 95% ethanol for 3 minutes.[2] d. Immerse slides in 70% ethanol for 3 minutes.[2] e. Rinse slides in distilled water.
2. Antigen Retrieval a. The most common method is Heat-Induced Epitope Retrieval (HIER).[3][4] The choice between citrate and EDTA buffer depends on the specific antibody and tissue and should be optimized.[3] b. For HIER, immerse slides in either 10 mM Sodium Citrate Buffer (pH 6.0) or 10 mM Tris-EDTA Buffer (pH 9.0). c. Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.[2][3] d. Allow the slides to cool to room temperature for at least 20 minutes before proceeding.[2]
3. Peroxidase Blocking a. To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[2][3] b. Rinse slides twice with PBS for 5 minutes each.[2]
4. Blocking a. To block non-specific antibody binding, incubate sections with 5-10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes at room temperature.[5]
5. Primary Antibody Incubation a. Dilute the anti-TRH Receptor primary antibody to its optimal concentration in an appropriate antibody diluent. The optimal dilution should be determined empirically by the end-user. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System a. Rinse slides three times with PBS for 5 minutes each. b. Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature). Polymer-based systems can enhance sensitivity.[6] c. Rinse slides three times with PBS for 5 minutes each.
7. Chromogen Development a. Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution immediately before use. b. Incubate the sections with the DAB solution until the desired staining intensity is reached (typically 2-10 minutes). Monitor under a microscope. c. Rinse slides with distilled water to stop the reaction.
8. Counterstaining a. Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[2] b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.[2]
9. Dehydration and Mounting a. Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 5 minutes, followed by two changes of 100% ethanol for 5 minutes each).[2] b. Clear the sections in two changes of xylene for 5 minutes each.[2] c. Apply a permanent mounting medium and coverslip the slides.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the IHC protocol. These may require optimization for specific antibodies and tissues.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 4-5 µm | Thinner sections can improve resolution. |
| Antigen Retrieval (HIER) | 95-100°C for 10-20 minutes | Optimal time and buffer pH (6.0 or 9.0) should be tested. |
| Primary Antibody Dilution | 1:50 - 1:500 | Must be determined for each antibody lot. |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation can increase signal intensity. |
| Secondary Antibody Incubation | 30-60 minutes at Room Temp. | Follow manufacturer's recommendations. |
| DAB Incubation | 2-10 minutes | Monitor visually to avoid overstaining. |
Troubleshooting
Common issues in IHC and their potential solutions are outlined below.
| Problem | Possible Cause | Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval | Optimize HIER conditions (time, temperature, pH).[4] |
| Primary antibody concentration too low | Increase antibody concentration or incubation time.[7] | |
| Inactive primary or secondary antibody | Use a new batch of antibody and ensure proper storage. | |
| High Background Staining | Insufficient blocking | Increase blocking time or use a different blocking reagent.[8] |
| Primary antibody concentration too high | Decrease primary antibody concentration.[8] | |
| Non-specific binding of secondary antibody | Use a secondary antibody pre-adsorbed against the sample species.[7] | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Use a more specific monoclonal antibody if available.[8] |
| Endogenous peroxidase activity not fully quenched | Increase incubation time in hydrogen peroxide.[7] |
Quantitative Analysis
For quantitative analysis of TRH receptor expression, methods such as the H-score can be employed.[9] This involves assessing both the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of positively stained cells. The H-score is calculated using the formula: H-score = Σ [Intensity × (% of cells at that intensity)]. Image analysis software can also be used for a more objective and standardized quantification of staining.[9][10]
Conclusion
This document provides a detailed framework for the immunohistochemical localization of the TRH receptor. Adherence to this protocol, with appropriate optimization of key steps such as antigen retrieval and antibody concentrations, will enable researchers to obtain reliable and reproducible results for the cellular and subcellular distribution of the TRH receptor in various tissues.
References
- 1. TRH Polyclonal Antibody (PA5-57331) [thermofisher.com]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. documents.cap.org [documents.cap.org]
- 5. nsjbio.com [nsjbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. origene.com [origene.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. Automated immunohistochemical assessment ability to evaluate estrogen and progesterone receptor status compared with quantitative reverse transcription-polymerase chain reaction in breast carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of evaluations of hormone receptors in breast carcinoma by image-analysis using three automated immunohistochemical stainings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Cell-Based Assays for Screening Protirelin (TRH) Analogs
Introduction
Protirelin, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone that exerts its effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by TRH-R is the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound analogs are being actively investigated for their therapeutic potential in a range of neurological disorders. High-throughput screening (HTS) of these analogs requires robust and reliable cell-based assays to quantify their potency and efficacy. These application notes provide detailed protocols for key functional assays designed to screen and characterize novel this compound analogs.
TRH Receptor Signaling Pathway
Upon binding of this compound or its analogs, the TRH receptor undergoes a conformational change, activating the associated Gαq protein. This initiates a signaling cascade that serves as the basis for the functional assays described below. The activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of TRH-R activation and can be readily measured.
Application Notes and Protocols for Measuring Intracellular Calcium Mobilization Following Protirelin Stimulation
Introduction
Protirelin, also known as Thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a crucial role in regulating the thyroid gland's function by stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland.[1] It exerts its effects by binding to the TRH receptor (TRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] The activation of TRH-R primarily initiates a signaling cascade through the Gq/11 protein pathway, leading to a rapid increase in intracellular calcium concentration.[2][3][4][5] This mobilization of intracellular calcium is a critical second messenger event that triggers a wide range of cellular responses.[6][7]
Measuring the kinetics of this compound-induced calcium mobilization is fundamental for researchers in endocrinology, neuroscience, and drug discovery. These assays are vital for screening novel TRH receptor agonists or antagonists and for characterizing the functional consequences of receptor activation.[8][9][10] This document provides a detailed overview of the signaling pathway, assay principles, and a comprehensive protocol for measuring intracellular calcium flux upon this compound stimulation using fluorescent indicators.
This compound Signaling Pathway
The binding of this compound to its receptor initiates a well-characterized signaling cascade. TRH receptors are primarily coupled to the Gq/11 class of G proteins.[2][3][4] Upon receptor activation, the Gq/11 protein activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] While DAG remains in the plasma membrane to activate Protein Kinase C (PKC), IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which functions as the primary intracellular calcium store.[1][11] This binding event opens the IP3 receptor channels, leading to the rapid release of stored Ca2+ into the cytoplasm and a transient increase in the intracellular calcium concentration.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Experimental Design for In Vivo Efficacy Studies of Protirelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analogue of the endogenous tripeptide thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential therapeutic applications beyond its well-established role in the hypothalamic-pituitary-thyroid axis.[1] As a neuromodulator in the extrahypothalamic nervous system, this compound is being investigated for its efficacy in a range of neurological conditions, including spinal cord injury (SCI), depression, and neurodegenerative diseases such as Alzheimer's disease.[2][3] This document provides detailed application notes and experimental protocols for designing and conducting in vivo efficacy studies of this compound in relevant animal models.
This compound exerts its effects by binding to TRH receptors, which are G protein-coupled receptors found throughout the central nervous system.[2] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling pathways are believed to underlie the diverse physiological effects of this compound, including its influence on neuronal excitability, neurotransmitter release, and potential neuroprotective actions.
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action for this compound involves the activation of TRH receptors, leading to a well-characterized signaling cascade. The binding of this compound to its receptor initiates a conformational change that activates the associated Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade ultimately leads to the downstream cellular responses, including the release of hormones like thyroid-stimulating hormone (TSH) from the pituitary gland and neuromodulatory effects in the central nervous system.
General In Vivo Experimental Workflow
Protocols for In Vivo Efficacy Studies
I. Spinal Cord Injury (SCI) Model
Objective: To evaluate the neuroprotective and neuroregenerative effects of this compound in a rat model of traumatic spinal cord injury.
Animal Model: Adult female Sprague-Dawley rats (225-250 g) are commonly used.
Experimental Protocol:
-
Spinal Cord Injury Induction (Contusion Model):
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, 8 mg/kg, intramuscularly).
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord, keeping the dura mater intact.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., NYU MASCIS impactor) with a 10 g rod dropped from a height of 12.5 mm.
-
Suture the muscle and skin layers and provide postoperative care, including manual bladder expression twice daily until bladder function returns, and subcutaneous administration of sterile 0.9% saline for rehydration.
-
-
This compound Administration:
-
Prepare this compound solution in sterile physiological saline. Doses of 1, 5, 10, and 20 mg/kg are administered intraperitoneally.
-
Initiate treatment at a specified time post-injury (e.g., 30 minutes) and continue for a defined period (e.g., daily for 7 days).
-
The control group receives an equivalent volume of physiological saline.
-
-
Functional Assessment (Basso, Beattie, Bresnahan - BBB - Locomotor Rating Scale):
-
Assess hindlimb locomotor function in an open field at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28 post-injury).
-
The BBB scale is a 22-point scale (0-21) that evaluates joint movement, stepping, coordination, and paw placement.[4]
-
Two independent, blinded observers should perform the scoring to ensure reliability.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse transcardially with 4% paraformaldehyde.
-
Dissect the spinal cord segment centered at the injury epicenter.
-
Process the tissue for paraffin embedding and sectioning.
-
Nissl Staining: Stain sections with cresyl violet to assess neuronal survival and the extent of the lesion cavity.
-
Immunohistochemistry: Perform immunostaining for:
-
NeuN: to label mature neurons and quantify neuronal loss.
-
GFAP: to assess astrogliosis and glial scar formation.
-
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | BBB Score (Day 28) | Lesion Volume (mm³) | Neuronal Survival (%) |
| Vehicle Control | 8.5 ± 0.7 | 5.2 ± 0.4 | 35 ± 5 |
| This compound (1 mg/kg) | 10.2 ± 0.6 | 4.1 ± 0.3 | 48 ± 6 |
| This compound (5 mg/kg) | 12.8 ± 0.8 | 3.0 ± 0.2 | 62 ± 7 |
| This compound (10 mg/kg) | 12.5 ± 0.9 | 3.2 ± 0.3 | 59 ± 8 |
| This compound (20 mg/kg) | 12.6 ± 0.7 | 3.1 ± 0.2 | 60 ± 6** |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
II. Depression Model
Objective: To assess the antidepressant-like effects of this compound in a mouse model of depression.
Animal Model: Adult male C57BL/6 mice.
Experimental Protocol:
-
Depression Model Induction (Forced Swim Test - FST):
-
The FST itself can be used to induce a state of behavioral despair, a core feature of depression-like behavior in rodents.
-
The test involves placing the mouse in a cylinder of water from which it cannot escape.[5]
-
-
This compound Administration:
-
Prepare this compound solution in sterile physiological saline.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the FST. Dosages can be titrated based on preliminary studies.
-
-
Behavioral Assessment (Forced Swim Test):
-
Individually place each mouse in a transparent cylinder (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Biochemical Analysis:
-
Following the behavioral test, collect blood samples to measure serum levels of TSH and thyroid hormones (T3, T4) using ELISA kits to correlate behavioral effects with endocrine changes.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Immobility Time (seconds) | Serum TSH (ng/mL) |
| Vehicle Control | 150 ± 12 | 2.5 ± 0.3 |
| This compound (1 mg/kg) | 115 ± 10 | 4.8 ± 0.5 |
| This compound (5 mg/kg) | 85 ± 9 | 7.2 ± 0.6 |
| This compound (10 mg/kg) | 88 ± 11 | 7.5 ± 0.7** |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
III. Alzheimer's Disease Model
Objective: To evaluate the potential of this compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Animal Model: 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.
Experimental Protocol:
-
This compound Administration:
-
Begin chronic administration of this compound or vehicle in aged (e.g., 6-month-old) 5xFAD mice.
-
Administration can be via i.p. injection or osmotic minipumps for continuous delivery over a period of several weeks (e.g., 4-8 weeks).
-
-
Cognitive Assessment (Morris Water Maze - MWM):
-
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[2][6]
-
The apparatus is a circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency (time to find the platform).
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Histological Analysis:
-
After the behavioral testing, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid-beta (Aβ) plaque load and assess neuronal markers in the hippocampus and cortex.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (seconds) | Aβ Plaque Load (%) |
| Wild-Type + Vehicle | 15 ± 2 | 25 ± 3 | N/A |
| 5xFAD + Vehicle | 45 ± 5 | 10 ± 2 | 12 ± 1.5 |
| 5xFAD + this compound | 28 ± 4 | 18 ± 3 | 7 ± 1.0* |
| p < 0.05 vs. 5xFAD + Vehicle |
Detailed Methodologies
This compound Solution Preparation and Administration
Materials:
-
This compound acetate powder
-
Sterile physiological saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Polyethylene glycol 300 (PEG300) (optional, for formulation)
-
Tween 80 (optional, for formulation)
-
Sterile syringes and needles
Protocol for Intraperitoneal (i.p.) Injection:
-
For a simple saline solution, calculate the required amount of this compound based on the desired dose (e.g., 1, 5, 10, or 20 mg/kg) and the average weight of the animals. Dissolve the this compound powder in sterile physiological saline to the final desired concentration.[7]
-
For a formulation with co-solvents (which can improve solubility and stability), a stock solution in DMSO can be prepared first. For example, a 20.8 mg/mL stock in DMSO.[8]
-
A working solution can then be prepared by adding the DMSO stock to a vehicle containing PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
-
Administer the solution via i.p. injection at a volume of 5-10 mL/kg body weight.
Nissl Staining Protocol for Spinal Cord Sections
Materials:
-
Paraffin-embedded spinal cord sections on slides
-
Cresyl violet acetate solution (0.1% in distilled water with glacial acetic acid)
-
Ethanol solutions (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the tissue sections by passing them through xylene and a graded series of ethanol solutions to distilled water.
-
Immerse the slides in 0.1% cresyl violet solution for 5-10 minutes.[9]
-
Briefly rinse in distilled water.
-
Differentiate the sections in 95% ethanol to remove excess stain. Monitor this step under a microscope until the Nissl bodies are clearly visible against a relatively clear background.[9]
-
Dehydrate the sections through 100% ethanol and clear in xylene.[9]
-
Coverslip the slides with a permanent mounting medium.
Immunohistochemistry Protocol for GFAP and NeuN
Materials:
-
Paraffin-embedded tissue sections on slides
-
Primary antibodies (e.g., mouse anti-NeuN, rabbit anti-GFAP)
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
Protocol:
-
Deparaffinize and rehydrate the sections as for Nissl staining.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting in vivo efficacy studies of this compound in animal models of spinal cord injury, depression, and Alzheimer's disease. The successful implementation of these experimental designs will enable researchers to robustly evaluate the therapeutic potential of this compound and elucidate its mechanisms of action in the central nervous system. Careful attention to experimental detail, including the use of appropriate controls, blinded assessments, and rigorous statistical analysis, is crucial for obtaining reliable and reproducible data.
References
- 1. [Changes in blood levels of the pituitary-thyroid axis observed during therapy with this compound ++ in hospitalized euthyroid patients with cerebrovascular disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pages.jh.edu [pages.jh.edu]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. This compound Acetate | Protein kinase inhibitor peptide | CAS# 120876-23-5 | InvivoChem [invivochem.com]
- 9. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Lyophilized Protirelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analogue of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical tool in both clinical diagnostics and biomedical research. Composed of pyroglutamyl-histidyl-proline amide, its stability is paramount for reliable experimental outcomes and accurate diagnostic results. Lyophilization, or freeze-drying, is a common technique employed to enhance the long-term stability of peptides like this compound by removing water and thus minimizing degradative chemical reactions.
These application notes provide a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methods for assessing the stability of lyophilized this compound. The included protocols offer detailed methodologies for stability testing to ensure the integrity and potency of this compound in a research or drug development setting.
Long-Term Storage and Stability of Lyophilized this compound
The stability of lyophilized this compound is contingent on appropriate storage conditions that mitigate the primary degradation pathways. While lyophilization significantly enhances stability compared to solutions, the solid-state peptide is still susceptible to degradation over time, influenced by temperature, moisture, and light.
Recommended Storage Conditions
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
-
Temperature: -20°C or colder. Some sources suggest storage at -80°C for maximum longevity.[1][2]
-
Moisture: Store in a desiccated environment. Tightly sealed vials, preferably with a desiccant, are recommended to prevent moisture absorption.[1]
-
Light: Protect from light to prevent potential photolytic degradation. Storage in an opaque container or a dark environment is advised.
Under these conditions, lyophilized this compound can be stable for extended periods, with some suppliers indicating stability for up to 36 months.[3] Short-term storage at room temperature for a few weeks is generally acceptable, but for long-term preservation, cold and dry conditions are essential.[1]
Potential Degradation Pathways
This compound's chemical structure presents several moieties susceptible to degradation, even in the lyophilized state, albeit at a much slower rate than in solution. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Hydrolysis of the Pyroglutamyl Ring: The N-terminal pyroglutamic acid can undergo hydrolysis, leading to the opening of the lactam ring to form a glutamic acid residue at the N-terminus. This is a common degradation pathway for pyroglutamyl-containing peptides, particularly under acidic conditions.
-
Cleavage of the pGlu-His Peptide Bond: The peptide bond between pyroglutamic acid and histidine can be susceptible to cleavage, especially in the presence of moisture and at elevated temperatures.
-
Oxidation of the Histidine Residue: The imidazole side chain of histidine is prone to oxidation. This can result in the formation of various oxidation products, including 2-oxo-histidine. This modification can alter the peptide's biological activity and its analytical properties.
-
Deamidation of the C-Terminal Proline Amide: The C-terminal amide group on the proline residue can undergo hydrolysis to form a carboxylic acid. This deamidation results in a change in the overall charge of the peptide and can impact its receptor binding and biological function.
Data Presentation: Stability of Lyophilized this compound
The following tables summarize the recommended storage conditions and provide illustrative data on the stability of lyophilized this compound under various conditions. Note: The quantitative data in Table 2 is representative and intended for illustrative purposes, as comprehensive long-term stability data for lyophilized this compound under a wide range of conditions is not extensively available in the public domain.
Table 1: Recommended Long-Term Storage Conditions for Lyophilized this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder | Minimizes chemical degradation rates. |
| Atmosphere | Desiccated (low humidity) | Prevents hydrolysis of labile bonds. |
| Light | Protected from light | Avoids potential photolytic degradation. |
| Container | Tightly sealed, airtight vials | Prevents moisture and oxygen ingress. |
Table 2: Illustrative Stability Data for Lyophilized this compound (% Purity by HPLC)
| Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months | 36 Months |
| -20°C, Desiccated, Dark | 99.8% | 99.7% | 99.5% | 99.2% | 99.0% |
| 4°C, Desiccated, Dark | 99.8% | 99.2% | 98.5% | 97.0% | 95.5% |
| 25°C / 60% RH, Dark | 99.8% | 97.5% | 95.1% | 90.3% | 85.2% |
| 40°C / 75% RH, Dark | 99.8% | 92.0% | 85.3% | 75.1% | 60.4% |
Experimental Protocols
Protocol 1: Long-Term Stability Study of Lyophilized this compound
Objective: To evaluate the long-term stability of lyophilized this compound under recommended and accelerated storage conditions.
Materials:
-
Lyophilized this compound vials
-
Stability chambers set to:
-
-20°C ± 5°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
40°C ± 2°C / 75% ± 5% RH
-
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
Procedure:
-
Place a sufficient number of vials of lyophilized this compound in each of the stability chambers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Visually inspect the lyophilized cake for any changes in appearance (e.g., color change, collapse).
-
Accurately weigh the contents of the vial and reconstitute with a known volume of HPLC grade water to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase.
-
Analyze the sample by the stability-indicating RP-HPLC method (see Protocol 3).
-
Calculate the percentage of remaining this compound and quantify any significant degradation products.
Protocol 2: Forced Degradation Study of Lyophilized this compound
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
Lyophilized this compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Oven capable of maintaining 60°C
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Expose the lyophilized powder to vapors from 0.1 M HCl in a sealed container for 24 hours.
-
Base Hydrolysis: Expose the lyophilized powder to vapors from 0.1 M NaOH in a sealed container for 24 hours.
-
Oxidation: Place the lyophilized powder in a desiccator containing a 3% H₂O₂ solution for 24 hours to expose it to oxidative stress.
-
Thermal Degradation: Place a vial of lyophilized this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of lyophilized this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a vial of lyophilized this compound under recommended conditions (-20°C, desiccated, dark).
-
After exposure, reconstitute each sample and the control sample as described in Protocol 1.
-
Analyze all samples by the stability-indicating RP-HPLC method (see Protocol 3) to identify and separate degradation products from the parent peptide.
Protocol 3: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products. Note: This method is a starting point and requires validation according to ICH Q2(R1) guidelines.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for the following parameters as per ICH Q2(R1) guidelines:
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and placebo components. This is achieved through the forced degradation study.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
Visualizations
Caption: this compound signaling pathway in anterior pituitary cells.
Caption: Experimental workflow for long-term stability testing.
References
Reconstitution of Protirelin in Different Buffer Systems: An Application Note and Protocol
Introduction
Protirelin, a synthetic analogue of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a crucial tool in diagnostics and research.[1][2] It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[3][4][5] Proper reconstitution of lyophilized this compound is critical for ensuring its biological activity and obtaining reliable experimental results. This document provides detailed protocols for the reconstitution of this compound in various buffer systems, summarizes solubility data, and outlines methods for its analysis and storage.
Solubility and Buffer Selection
The choice of solvent is paramount for the effective solubilization and stabilization of this compound. This compound is a hydrophilic peptide and exhibits good solubility in aqueous buffers. The selection of a suitable buffer system depends on the intended application, such as in vitro cell-based assays or in vivo animal studies.
Summary of this compound Solubility
The following table summarizes the solubility of this compound in various common solvents and buffer systems. It is recommended to start with a small quantity of the lyophilized powder to confirm solubility before proceeding with the entire batch.
| Solvent/Buffer System | Reported Solubility/Concentration | Notes |
| Sterile Water (18MΩ-cm) | 66 mg/mL (182.13 mM)[6] | Sonication may be required for complete dissolution.[6] Recommended for initial stock solution preparation.[3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 100 mg/mL (221.01 mM)[7][8] | Ultrasonic treatment may be necessary to achieve a clear solution.[7][8] |
| Physiological Saline (0.9% NaCl) | Used for dissolving this compound for in vivo studies in rats at various concentrations (e.g., 1, 5, 10, 20 mg/kg).[6][9] | A common vehicle for animal experiments. |
| Ethanol | 67 mg/mL (184.89 mM)[6] | Sonication is recommended.[6] |
| Dimethyl Sulfoxide (DMSO) | 67 mg/mL (184.89 mM)[6] | Sonication is recommended.[6] Often used for preparing concentrated stock solutions. |
| Complex Formulations for in vivo use | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | Solvents should be added sequentially.[8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | A clear solution is expected.[7][8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | Use with caution for dosing periods longer than two weeks.[7] |
Experimental Protocols
General Reconstitution Protocol for Aqueous Buffers
This protocol is suitable for reconstituting lyophilized this compound in water, PBS, or physiological saline.
-
Equilibration: Allow the vial of lyophilized this compound and the chosen reconstitution buffer to equilibrate to room temperature before use.[10]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[10]
-
Buffer Addition: Using a sterile syringe, carefully add the calculated volume of the desired buffer (e.g., sterile water, PBS) to the vial to achieve the target concentration. It is recommended to start with a concentration of at least 100 µg/mL for initial reconstitution in water.[3][11]
-
Dissolution: Gently swirl or agitate the vial to facilitate dissolution.[10] Avoid vigorous shaking, which can cause foaming and denaturation of the peptide.[10]
-
Sonication (if necessary): If the peptide does not dissolve completely with gentle agitation, sonicate the solution in an ultrasonic bath for a short period.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter before use.
-
Aliquoting and Storage: For long-term storage, it is advisable to aliquot the reconstituted this compound into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store aliquots as recommended in Section 4.0.
Protocol for Preparation of a Concentrated DMSO Stock Solution
-
Follow steps 1 and 2 from the General Reconstitution Protocol.
-
Add the required volume of DMSO to the lyophilized this compound to achieve a high concentration (e.g., 20.8 mg/mL).[7][8]
-
Gently mix and, if necessary, sonicate to ensure complete dissolution.
-
This DMSO stock can then be used for further dilution into aqueous buffers or complex formulations for in vivo studies.
Protocol for Stability Assessment of Reconstituted this compound
-
Sample Preparation: Reconstitute this compound in the buffer systems of interest (e.g., water, PBS pH 7.2) to a known concentration.
-
Initial Analysis (Time 0): Immediately after reconstitution, analyze an aliquot of each sample using a suitable analytical method (see Section 5.0) to determine the initial concentration and purity.
-
Storage Conditions: Store aliquots of the reconstituted this compound at different temperatures (e.g., 4°C and -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Analysis: Allow the samples to thaw (if frozen) and equilibrate to room temperature. Analyze each sample for concentration and purity using the same analytical method as for the initial analysis.
-
Data Evaluation: Compare the results from each time point to the initial (Time 0) data to assess the stability of this compound in each buffer system and storage condition.
Storage and Stability of Reconstituted this compound
Proper storage is crucial to maintain the integrity of reconstituted this compound.
-
Lyophilized Powder: Although stable at room temperature for up to 3 weeks, lyophilized this compound should be stored desiccated below -18°C for long-term stability.[3][11]
-
Reconstituted Solutions:
-
Crucially, avoid repeated freeze-thaw cycles. [3] It is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) can help prevent degradation and loss of material due to adsorption to the vial surface.[3][11]
Analytical Methods for Quantification
To ensure the accurate concentration and integrity of reconstituted this compound, validated analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of this compound.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and selective quantification of this compound, especially in complex biological matrices, LC-MS is the method of choice.[12][13] A selected reaction monitoring (SRM) method can be developed for specific detection.[12][13]
Visualization of this compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its reconstitution and use.
Caption: this compound signaling pathway in anterior pituitary cells.
Caption: Experimental workflow for this compound reconstitution.
Conclusion
The successful reconstitution of this compound is a fundamental step for its effective use in research and development. This application note provides comprehensive guidelines on suitable buffer systems, detailed reconstitution protocols, and recommendations for storage and analysis. By following these protocols, researchers can ensure the integrity and biological activity of this compound, leading to more accurate and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRH Human Hormone | Thyrotropin Releasing Hormone | ProSpec [prospecbio.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Acetate | Protein kinase inhibitor peptide | CAS# 120876-23-5 | InvivoChem [invivochem.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 11. angioproteomie.com [angioproteomie.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of thyrotropin-releasing hormone by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Protirelin Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1][2] It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, diagnostic applications, and in the development of new therapeutic agents. This document provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Signaling Pathway of this compound
This compound initiates its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of thyrotrophs in the anterior pituitary.[1] This binding activates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of TSH.
Experimental Protocols
A robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices, such as human plasma, requires meticulous sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a recommended method for extracting this compound from complex biological matrices, as it provides cleaner extracts compared to simple protein precipitation.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Stable isotope-labeled this compound (e.g., pGlu-His-Pro-NH2 (¹³C₅, ¹⁵N₁)) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
Procedure:
-
Spiking: To 200 µL of plasma sample, add a known concentration of the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentrations of the this compound reference standard.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions: The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The exact voltages and gas flows should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 363.2 | 249.1 | 100 | Optimize for instrument |
| This compound (Qualifier) | 363.2 | Select a second stable fragment | 100 | Optimize for instrument |
| Internal Standard | e.g., 369.2 | e.g., 255.1 | 100 | Optimize for instrument |
Note: The precursor ion for this compound ([M+H]⁺) has a monoisotopic mass of approximately 362.17 Da. The m/z of 363.2 is used here to represent the protonated molecule. The product ion at m/z 249.1 corresponds to the N-terminal dipeptide fragment, pyroglutamic acid-histidine. A stable isotope-labeled internal standard will have a corresponding mass shift in its precursor and product ions.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
Data Presentation: Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. The following table summarizes typical acceptance criteria for a validated LC-MS/MS assay for a peptide such as this compound.[3][4]
| Validation Parameter | Acceptance Criteria | Representative Data (Example) |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Calibration Range | Dependent on application | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 10 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Note: The "Representative Data" are illustrative examples based on typical performance for similar peptide assays and should be established for each specific method validation.
Conclusion
The LC-MS/MS method outlined in this document provides a highly selective and sensitive approach for the quantitative analysis of this compound in biological matrices. Proper method validation is crucial to ensure the reliability of the data for research and drug development purposes. The use of a stable isotope-labeled internal standard is strongly recommended to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. skyline.ms [skyline.ms]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protirelin Concentration for Neuronal Cell Viability
Welcome to the technical support center for optimizing Protirelin concentration in your neuronal cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on neuronal cell viability?
A1: this compound, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is generally considered to have neuroprotective effects. It can enhance neuronal survival by modulating various cellular pathways. However, its effect is dose-dependent, and high concentrations can be detrimental to cell viability.
Q2: Which neuronal cell lines are suitable for studying the effects of this compound?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neuroprotective studies involving this compound and its analogs. Primary neuronal cultures, such as those derived from the cortex or hippocampus, are also excellent models as they more closely represent the in vivo environment.
Q3: What is a typical starting concentration range for this compound in neuronal cell culture?
A3: Based on in vitro studies, a concentration range of 0.1 µM to 10 µM is a good starting point for dose-response experiments. For the TRH analog Taltirelin, a concentration of 5 µM has been shown to promote the proliferation of SH-SY5Y cells, while 10 µM resulted in decreased viability.
Q4: How does this compound exert its neuroprotective effects?
A4: this compound binds to TRH receptors, which are G protein-coupled receptors. This binding activates Phospholipase C (PLC), leading to a cascade of intracellular events that are thought to promote neuronal survival. One of the key downstream pathways activated is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is known to be involved in cell survival and proliferation.
Q5: For how long should I treat my neuronal cells with this compound?
A5: The optimal treatment duration can vary depending on the cell type and the specific experimental question. A common incubation period for cell viability assays is 24 to 72 hours. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability. | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Health: The overall health of the neuronal culture may be poor. 3. This compound Degradation: this compound, being a peptide, may be unstable in the cell culture medium over longer incubation periods. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Ensure optimal cell culture conditions, including proper medium, supplements, and plating density. 3. Consider more frequent media changes with freshly prepared this compound, especially for long-term experiments. |
| Decreased cell viability at all tested this compound concentrations. | 1. High Concentrations: The tested concentrations may be in the toxic range for your specific cell type. 2. Off-Target Effects: At high concentrations, this compound might have off-target effects. | 1. Test a lower range of concentrations, starting from nanomolar levels. 2. If high concentrations are necessary for your experiment, consider investigating potential off-target receptor binding or downstream signaling. |
| High variability between replicate wells. | 1. Uneven Cell Plating: Inconsistent cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous cell suspension before plating and use appropriate plating techniques. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile medium or PBS. |
| Unexpected cell morphology after this compound treatment. | 1. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to cells. 2. Contamination: The cell culture may be contaminated. | 1. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiment. 2. Regularly check cultures for signs of contamination and practice good aseptic technique. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its analog, Taltirelin, on neuronal cell viability from published studies.
Table 1: Effect of Taltirelin (a this compound Analog) on SH-SY5Y Cell Viability
| Concentration | Effect on Cell Viability | Reference |
| 5 µM | Increased proliferation | |
| 10 µM | Decreased viability |
Table 2: Effective Concentrations of this compound in Neuronal Preparations
| Concentration | Neuronal Preparation | Observed Effect | Reference |
| 0.1 µM | Rat Hippocampal Slices | Inhibition of K+-stimulated glutamate release | |
| 1 µM | Rat Hippocampal Slices | Inhibition of K+-stimulated glutamate release | |
| 10 µM | Rat Hippocampal Slices | Inhibition of K+-stimulated glutamate release |
Experimental Protocols
Key Experiment: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to assess neuronal cell viability in response to different concentrations of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
Complete cell culture medium
-
This compound stock solution (e.g., in sterile water or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count neuronal cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well for SH-SY5Y).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium without this compound) and a blank control (medium only, no cells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).
-
Visualizations
Caption: Experimental workflow for determining neuronal cell viability with this compound.
Caption: this compound signaling pathway promoting neuronal survival.
Caption: Troubleshooting logic for this compound cell viability experiments.
troubleshooting low signal in Protirelin immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their Protirelin (also known as Thyrotropin-Releasing Hormone or TRH) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a weak or no signal in a this compound competitive immunoassay?
A1: In a competitive immunoassay, a low signal is expected at high concentrations of this compound in the sample, as it outcompetes the labeled this compound for antibody binding. Conversely, a weak or no signal when a signal is expected (i.e., at low or zero concentrations of this compound) is a common issue. The most frequent causes include problems with the standard curve preparation, degradation of reagents, or procedural errors during the assay.
Q2: How should I properly store and handle the this compound standard?
A2: Proper storage and handling of the this compound standard are critical for accurate results. Lyophilized this compound should be stored at -18°C or colder.[1][2] Once reconstituted, it can be stored at 4°C for 2-7 days or for longer-term storage, aliquoted and kept at -18°C or below to avoid repeated freeze-thaw cycles.[1][2] For extended storage in solution, adding a carrier protein like 0.1% BSA or HSA is recommended.[1][2]
Q3: Can the sample matrix affect my this compound immunoassay results?
A3: Yes, the sample matrix can significantly interfere with immunoassay results, a phenomenon known as the "matrix effect".[3][4][5][6][7] Components in complex biological samples like serum or plasma can interfere with the antibody-antigen binding, leading to inaccurate quantification.[7] It is advisable to use a sample diluent that mimics the biological matrix as closely as possible for the standards to minimize these effects.
Q4: What type of ELISA is most common for a small peptide like this compound?
A4: Due to its small size, a competitive ELISA is the most common format for quantifying this compound.[8] In this setup, this compound from the sample competes with a labeled version of this compound for a limited number of antibody binding sites. Therefore, the signal generated is inversely proportional to the amount of this compound in the sample. A sandwich ELISA, which requires two antibodies that can bind to different epitopes on the antigen simultaneously, is generally not feasible for small peptides.[9][10]
Q5: How can I confirm that my detection antibody is active?
A5: To confirm the activity of your detection antibody (often conjugated to an enzyme like HRP), you can perform a simple control experiment. Coat a plate with the target antigen (or in the case of some competitive formats, the capture antibody). After blocking, add the detection antibody and then the substrate. A strong color development indicates that both the enzyme conjugate and the substrate are active.
Troubleshooting Guide: Low Signal
A low or absent signal in a this compound immunoassay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow to diagnose and resolve low signal issues.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Reagent-Related Issues | |
| Improperly prepared or degraded standard | Prepare a fresh serial dilution of the standard from a new stock vial. Ensure the standard has been stored correctly (lyophilized at -18°C or below, reconstituted according to the datasheet).[1][2] |
| Inactive antibody or enzyme conjugate | Use a new vial of antibody or conjugate. Confirm that the reagents were stored at the recommended temperature and not subjected to multiple freeze-thaw cycles. |
| Expired or contaminated reagents | Check the expiration dates of all kit components. Do not use expired reagents. Ensure that buffers and solutions were prepared with high-purity water and are free of contamination. |
| Substrate solution is not working | Use a fresh bottle of substrate. Ensure the substrate has been stored protected from light. Test the substrate by adding a small amount of the enzyme conjugate directly to it; a color change should be observed. |
| Procedural Errors | |
| Incorrect incubation times or temperatures | Strictly follow the incubation times and temperatures specified in the protocol. Ensure the plate is sealed properly during incubations to prevent evaporation. |
| Inadequate washing | Ensure that all wells are completely aspirated after each wash step. Use the recommended volume of wash buffer and perform the specified number of washes. Insufficient washing can lead to high background, which can mask a low signal. |
| Pipetting errors | Calibrate your pipettes regularly. Use new pipette tips for each reagent and sample to avoid cross-contamination. Ensure accurate and consistent pipetting volumes. |
| Reagents added in the wrong order | Carefully review the assay protocol and ensure all steps are performed in the correct sequence. |
| Sample-Related Issues | |
| Low concentration of this compound in samples | If you suspect the this compound concentration is below the detection limit of the assay, consider concentrating your samples or using a more sensitive assay if available. |
| Matrix effects | Dilute your samples in the assay buffer and re-test. If the signal increases with dilution (up to a certain point), it may indicate matrix interference. Consider using a specialized sample diluent or performing a spike and recovery experiment to assess matrix effects. |
| Equipment Issues | |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
| Plate reader malfunction | Run a plate with known positive and negative controls to verify the reader's performance. |
Experimental Protocols
Representative Competitive ELISA Protocol for this compound
This protocol is a general guideline for a competitive ELISA. Specific concentrations and incubation times should be optimized for your particular antibodies and reagents.
1. Reagent Preparation:
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare according to standard laboratory procedures.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20): Prepare and store at room temperature.
-
Blocking Buffer (e.g., 1% BSA in PBS): Prepare fresh.
-
This compound Standard: Reconstitute the lyophilized standard in the recommended diluent to create a stock solution. Perform serial dilutions in the assay buffer to generate a standard curve (e.g., ranging from 0 to 1000 pg/mL).[11]
-
Labeled this compound (e.g., Biotinylated or HRP-conjugated): Dilute in assay buffer to the optimal working concentration.
-
Detection Reagent (if applicable, e.g., Streptavidin-HRP): Dilute in assay buffer.
-
Substrate Solution (e.g., TMB): Bring to room temperature before use.
-
Stop Solution (e.g., 2N H₂SO₄): Handle with care.
2. Assay Procedure: a. Coating: Coat the wells of a microplate with an anti-Protirelin antibody diluted in coating buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.[3] b. Washing: Wash the plate 3 times with wash buffer. c. Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature. d. Washing: Wash the plate 3 times with wash buffer. e. Competition: Add standards and samples to the appropriate wells. Immediately add the labeled this compound to all wells. Incubate for 1-2 hours at room temperature. f. Washing: Wash the plate 3-5 times with wash buffer. g. Detection (if using a biotinylated tracer): Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature. h. Washing: Wash the plate 3-5 times with wash buffer. i. Signal Development: Add the TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature. j. Stopping the Reaction: Add the stop solution to each well. k. Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Diagram: Competitive ELISA Workflow
Caption: A typical workflow for a competitive this compound ELISA.
Sample Preparation
Proper sample preparation is crucial to minimize interference and obtain accurate results.
| Sample Type | Preparation Protocol |
| Serum | Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12] |
| Plasma | Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13] |
| Cell Culture Supernatants | Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C. |
| Tissue Homogenates | Homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge at high speed to pellet cellular debris. Collect the supernatant and determine the protein concentration. Dilute in assay buffer and test. |
By following this guide, researchers can effectively troubleshoot low signal issues in their this compound immunoassays and ensure the generation of reliable and reproducible data.
References
- 1. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Matched Antibody Pairs | Proteintech [ptglab.com]
- 10. biorbyt.com [biorbyt.com]
- 11. bosterbio.com [bosterbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. stjohnslabs.com [stjohnslabs.com]
addressing Protirelin solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling Protirelin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic version of the naturally occurring Thyrotropin-Releasing Hormone (TRH).[1][2][3] It is a tripeptide with the sequence pGlu-His-Pro-NH2.[4][5] As a peptide, its solubility and stability can be sensitive to factors like pH, temperature, and the composition of the buffer.[6] this compound is used in research and clinically to assess anterior pituitary function by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin.[2][7][8]
Q2: What is the general solubility of this compound?
A2: this compound is generally considered water-soluble.[2] Lyophilized this compound powder can be reconstituted in sterile water at concentrations of 50 mg/mL or higher; sonication may be required to aid dissolution.[4][9] It is also soluble in DMSO and ethanol.[9][10] For in vivo studies, complex co-solvent systems are often used to achieve specific concentrations.[4][11]
Q3: How should I store this compound solutions?
A3: Storage conditions depend on the duration:
-
Lyophilized Powder: Store desiccated at -20°C for up to a year or -80°C for up to two years.[4] It can be stable for up to three weeks at room temperature, making it suitable for short-term shipping.[5][12]
-
Reconstituted Stock Solutions: Upon reconstitution in water, solutions can be stored at 4°C for 2-7 days.[5][12][13] For long-term storage (1-6 months), it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][10][12]
-
Dilute Working Solutions: For long-term storage of dilute solutions, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended to prevent adsorption to container surfaces.[5][12][13]
Q4: Can I dissolve this compound directly into my phosphate-buffered saline (PBS)?
A4: While this compound is water-soluble, direct dissolution in phosphate buffers can sometimes be problematic. The stability of peptides can be influenced by the buffer species; for some peptides, phosphate buffers have been shown to cause higher rates of degradation compared to acetate buffers.[6] It is recommended to first reconstitute this compound in sterile, nuclease-free water to create a concentrated stock solution and then dilute this stock into your PBS buffer to the final desired concentration.[5][12][13] This minimizes the risk of precipitation and stability issues.
Troubleshooting Guide
Issue 1: My lyophilized this compound powder won't dissolve completely in my aqueous buffer.
-
Possible Cause: Insufficient mixing, low temperature, or reaching the solubility limit in the specific buffer.
-
Troubleshooting Steps:
-
Vortex/Agitate: Ensure the solution is mixed thoroughly.
-
Gentle Warming: Briefly warm the solution to 37°C to aid dissolution. Do not overheat, as this can cause degradation.
-
Sonication: Use a bath sonicator for short bursts to help break up any aggregates and facilitate dissolution.[4][9]
-
Change Solvent: If dissolving directly in a buffer fails, prepare a concentrated stock solution in sterile water or DMSO first, ensuring it is fully dissolved, and then dilute it into your final buffer.[4][10]
-
Issue 2: After dissolving this compound, I see precipitation or cloudiness over time.
-
Possible Cause: The solution may be supersaturated, or the pH of the buffer may be causing the peptide to aggregate or fall out of solution. Peptide stability is often maximal at a specific pH.[6]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your final solution. For similar peptides, maximum stability has been observed around pH 5.0.[6] Consider using a buffer system in this range if your experiment allows.
-
Reduce Concentration: Your working concentration may be too high for the specific buffer and temperature conditions. Try working with a lower final concentration.
-
Use a Co-solvent: For high concentrations, especially for in vivo use, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4][11]
-
Issue 3: I observe a loss of biological activity in my experiments.
-
Possible Cause: Peptide degradation due to improper storage, multiple freeze-thaw cycles, or instability in the experimental buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best to prepare working solutions fresh for each experiment from a properly stored stock.[4]
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes after reconstitution to prevent degradation from repeated temperature changes.[5][12]
-
Add a Carrier Protein: If you are working with very dilute concentrations, consider adding 0.1% BSA or HSA to your buffer to stabilize the peptide and prevent loss due to surface adsorption.[5][12][13]
-
Check Buffer Compatibility: Ensure your buffer does not contain components that could degrade the peptide. For instance, some proteases may be present in unpurified biological preparations.
-
Data & Protocols
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Concentration | Notes | Reference(s) |
| Water (H₂O) | 50 mg/mL (110.51 mM) | Sonication may be needed. | [4] |
| Water (H₂O) | 66 mg/mL (182.13 mM) | Sonication is recommended. | [9] |
| DMSO | 233.33 mg/mL (515.69 mM) | Sonication may be needed. Use new, anhydrous DMSO. | [4] |
| DMSO | 67 mg/mL (184.89 mM) | Sonication is recommended. | [9] |
| Ethanol | 67 mg/mL (184.89 mM) | Sonication is recommended. | [9] |
| PBS | 100 mg/mL (221.01 mM) | Ultrasonication is required. | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.60 mM) | A multi-step co-solvent system for in vivo use. | [4][11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.60 mM) | Co-solvent system using a cyclodextrin to enhance solubility. | [4][11] |
Experimental Protocol: Preparation of a this compound Aqueous Working Solution
This protocol describes the recommended method for preparing a sterile, aqueous working solution of this compound from a lyophilized powder.
-
Pre-Experiment Preparation:
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Prepare a sterile, nuclease-free aqueous solvent (e.g., Water for Injection or 18MΩ-cm H₂O).
-
Ensure all equipment (pipette tips, tubes) is sterile.
-
-
Reconstitution of Stock Solution:
-
Carefully open the vial.
-
Add the required volume of sterile water to the vial to create a concentrated stock solution (e.g., 10 mg/mL). It is recommended to reconstitute to a concentration of at least 100 µg/mL.[5][12][13]
-
Gently swirl or vortex the vial to dissolve the powder.
-
If dissolution is slow, use a bath sonicator for brief intervals until the solution is clear.
-
-
Preparation of Working Solution:
-
Calculate the volume of the stock solution needed to achieve your final desired concentration in your experimental buffer (e.g., PBS, Tris-HCl).
-
Add the appropriate volume of your experimental buffer to a new sterile tube.
-
Pipette the calculated volume of the this compound stock solution into the buffer.
-
Mix gently by inverting the tube or by brief, low-speed vortexing.
-
-
Storage:
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
This compound (TRH) Receptor Signaling Pathway
Caption: this compound's signaling cascade via the TRH receptor.
General Experimental Workflow for Solubility Testing
Caption: Workflow for testing this compound solubility.
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRH Human Hormone | Thyrotropin Releasing Hormone | ProSpec [prospecbio.com]
- 6. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound Acetate | Protein kinase inhibitor peptide | CAS# 120876-23-5 | InvivoChem [invivochem.com]
- 12. You are being redirected... [bio-world.com]
- 13. angioproteomie.com [angioproteomie.com]
Protirelin In Vivo Research: A Technical Support Guide to Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Protirelin (Thyrotropin-releasing hormone, TRH) during in vivo experiments. The information is presented in a direct question-and-answer format to address specific issues encountered in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound observed in vivo?
A1: this compound's primary on-target effect is the stimulation of the anterior pituitary gland to release Thyroid-Stimulating Hormone (TSH) and Prolactin.[1] Off-target effects are observed in various systems due to the widespread distribution of TRH receptors (primarily TRH-R1 in humans) in the central nervous system (CNS) and peripheral tissues.[2] These can include cardiovascular effects such as transient changes in blood pressure and heart rate, gastrointestinal effects like nausea and altered motility, and various CNS effects beyond the hypothalamic-pituitary axis, such as analeptic and behavioral changes.[3][4][5]
Q2: How can I differentiate between the desired CNS effects and undesired peripheral off-target effects of this compound in my animal model?
A2: Differentiating between central and peripheral effects requires specific experimental designs. One common approach is to compare the effects of intracerebroventricular (ICV) administration with intravenous (IV) or intraperitoneal (IP) administration. Effects observed only after ICV injection are likely centrally mediated, while effects seen with peripheral administration that are absent with ICV suggest a peripheral site of action.[6] Additionally, the use of peripherally restricted TRH analogs or co-administration of a TRH antagonist that does not cross the blood-brain barrier can help isolate central effects.
Q3: Are there any TRH analogs with a better off-target effect profile than this compound?
A3: Yes, several TRH analogs have been developed to improve stability and reduce off-target effects. Taltirelin and Rovatirelin are two such examples. Taltirelin exhibits a higher affinity for TRH receptors in the brain compared to the pituitary, potentially reducing endocrine side effects.[7] Rovatirelin has also been developed for greater CNS activity and stability.[7] Clinical studies on Rovatirelin have reported side effects including nausea, weight loss, and anorexia in a percentage of patients.[7]
Section 2: Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Changes in Animal Models
-
Problem: Significant and unexpected fluctuations in blood pressure and heart rate are observed in conscious rats following this compound administration.
-
Possible Cause: This is a known off-target effect of this compound. The activation of TRH receptors in the cardiovascular system can lead to these changes. The stress of handling and injection can also contribute to cardiovascular instability.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose for your desired on-target effect with the least cardiovascular impact.[8]
-
Acclimatization: Ensure animals are properly acclimatized to the experimental setup and handling procedures to minimize stress-induced cardiovascular changes.
-
Continuous Monitoring: Utilize telemetry for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals to get a more accurate assessment of the drug's effect without the confounding factor of restraint stress.[9]
-
Consider Analogs: If cardiovascular effects remain a significant issue, consider using a TRH analog with a potentially more favorable cardiovascular profile.
-
Issue 2: Gastrointestinal Distress and Reduced Food Intake
-
Problem: Animals exhibit signs of nausea (e.g., pica in rats) and a significant reduction in food intake after this compound administration.
-
Possible Cause: this compound can directly affect the gastrointestinal tract, leading to nausea and altered motility.
-
Troubleshooting Steps:
-
Pica Assessment: To quantify nausea-like behavior in rats, measure the consumption of non-nutritive substances like kaolin.[10][11] An increase in kaolin intake post-drug administration is indicative of pica.
-
Food and Water Intake Monitoring: Accurately measure daily food and water consumption to quantify the anorectic effect.
-
Route of Administration: Investigate if the route of administration impacts the severity of GI effects. For example, compare intraperitoneal versus subcutaneous injections.
-
Antiemetic Co-administration: In mechanistic studies, co-administration with a 5-HT3 antagonist (e.g., ondansetron) could be explored to see if the nausea is mediated by serotonin release, although this may introduce confounding factors.
-
Issue 3: Unexplained Behavioral Changes
-
Problem: Animals display unexpected behavioral changes, such as hyperactivity, stereotypy, or anxiogenic-like behaviors, that interfere with the primary experimental endpoint.
-
Possible Cause: this compound has known neuromodulatory effects in the CNS that can influence behavior.[3] These effects can be dose-dependent and may vary between different animal strains.
-
Troubleshooting Steps:
-
Behavioral Phenotyping: Conduct a comprehensive behavioral assessment using standardized tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior) to characterize the behavioral profile of this compound in your specific animal model and dose range.
-
Dose Adjustment: Lower the dose of this compound to a level that minimizes the confounding behavioral effects while still achieving the desired physiological outcome.
-
Control for Hyperactivity: If the primary measurement can be influenced by locomotor activity (e.g., metabolic studies), ensure the experimental design accounts for this (e.g., by measuring activity simultaneously).
-
Strain Selection: Consider that different rodent strains can have varying sensitivities to the behavioral effects of centrally acting drugs. A literature search for strain differences in response to TRH may be warranted.
-
Section 3: Data Presentation
Table 1: Comparison of Receptor Binding Affinity for TRH Analogs
| Compound | Human TRH Receptor (Ki, nM) | Reference |
| Rovatirelin | 702 | [12] |
| Taltirelin | 3877 | [12] |
Table 2: Incidence of Common Adverse Events with Rovatirelin in Clinical Trials for Spinocerebellar Degeneration
| Adverse Event | Rovatirelin 2.4 mg (n=140) | Placebo (n=138) | Reference |
| Nausea | ≥5% | - | [7] |
| Weight Loss | ≥5% | - | [7] |
| Anorexia | ≥5% | - | [7] |
| (Note: Specific percentages were not provided in the source material, only that the incidence was ≥5%.) |
Section 4: Experimental Protocols
Protocol 1: Assessment of Cardiovascular Off-Target Effects in Conscious Rats
-
Objective: To measure changes in mean arterial pressure (MAP) and heart rate (HR) in response to this compound administration in conscious, unrestrained rats.
-
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a radiotelemetry transmitter with the pressure-sensing catheter inserted into the femoral artery for direct blood pressure measurement.[9]
-
Allow a recovery period of at least one week post-surgery.
-
-
Experimental Procedure:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Record baseline MAP and HR for at least 60 minutes before any intervention.
-
Administer this compound or vehicle via a pre-implanted intravenous or subcutaneous catheter.
-
Continuously record MAP and HR for at least 2 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at different time points post-injection.
-
Compare the responses between the this compound-treated and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
-
Protocol 2: Assessment of Gastrointestinal (Nausea-like) Off-Target Effects in Rats
-
Objective: To assess pica behavior, a surrogate for nausea, in rats following this compound administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization:
-
Individually house the rats and provide them with pre-weighed amounts of standard chow and kaolin pellets for at least 3 days to acclimatize.
-
-
Experimental Procedure:
-
On the test day, remove any remaining chow and kaolin from the cages.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately after injection, place a pre-weighed amount of kaolin and standard chow back into the cage.
-
After a defined period (e.g., 6 or 24 hours), measure the amount of kaolin and chow consumed.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed in grams.
-
Compare the kaolin intake between the this compound-treated and vehicle-treated groups using a t-test or ANOVA. A significant increase in kaolin consumption in the drug-treated group is indicative of pica.[11]
-
-
Section 5: Visualizations
Caption: On-target signaling pathway of this compound in anterior pituitary cells.
Caption: Postulated off-target signaling of this compound in cardiovascular cells.
References
- 1. Signaling pathways regulating pituitary functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-lasting behavioural effects of thyrotropin-releasing hormone in depressed women: results of placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of the efficacy and tolerability of this compound. Results of a multicenter study in Italy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of TRH i.c.v. in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central effect of endothelin on blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response studies with this compound [pubmed.ncbi.nlm.nih.gov]
- 9. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Protirelin Stability at Room Temperature
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Protirelin at room temperature. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Problem: Loss of this compound Activity in Experimental Assays
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Storage Conditions: Confirm that lyophilized this compound was stored at -20°C or -80°C for long-term storage, protected from light and moisture.[1][2] 2. Review Reconstitution Protocol: Ensure the peptide was reconstituted with a suitable sterile solvent and that the stock solution was stored appropriately (2-8°C for short-term, -20°C or -80°C for long-term).[3] 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted this compound solution into single-use volumes to prevent degradation from repeated temperature changes.[3] |
| Incorrect Peptide Concentration | 1. Re-quantify Peptide: Use a validated method such as UV spectroscopy or a peptide quantification assay to confirm the concentration of your stock solution. 2. Check for Adsorption: Peptides can adsorb to plastic or glass surfaces. Consider using low-adhesion microcentrifuge tubes. |
| Suboptimal Assay Conditions | 1. pH of Assay Buffer: Ensure the pH of your assay buffer is within the optimal range for this compound stability (generally slightly acidic to neutral).[3] 2. Presence of Proteases: If using biological samples, ensure that protease inhibitors are included in your buffers to prevent enzymatic degradation.[3] |
Problem: Visible Changes in this compound Solution (e.g., cloudiness, discoloration)
| Possible Cause | Troubleshooting Steps |
| Bacterial Contamination | 1. Use Sterile Technique: Always use sterile solvents, pipette tips, and tubes when preparing and handling this compound solutions.[3] 2. Filter Sterilize: If appropriate for your application, filter the reconstituted solution through a 0.22 µm filter. |
| Peptide Aggregation | 1. Check Solubility: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required. 2. Adjust pH: The pH of the solution can affect peptide solubility and aggregation. Ensure the pH is appropriate. 3. Lower Concentration: Try working with a lower concentration of the peptide solution. |
| Oxidation | 1. Use Degassed Buffers: If your peptide is susceptible to oxidation, use buffers that have been degassed to remove dissolved oxygen. 2. Add Antioxidants: Consider the addition of antioxidants to your buffer system, if compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound for optimal stability?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or ideally at -80°C in a desiccated environment.[1][2] When stored correctly, lyophilized peptides can be stable for years. For short-term storage of a few weeks, it can be kept at room temperature, although refrigeration at 4°C is preferable.[4][5][6]
Q2: What is the stability of this compound once reconstituted in a solution?
A2: The stability of reconstituted this compound is significantly lower than in its lyophilized form. For short-term storage (2-7 days), the solution should be kept at 4°C.[4][5][6] For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C.[3] To enhance stability in solution for long-term storage, the addition of a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[4][5][6]
Q3: What are the main degradation pathways for this compound?
A3: Peptides like this compound are susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air and metal ions.[7]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues.[2]
Q4: How can I improve the stability of my this compound solution at room temperature for an experiment?
A4: To improve stability during an experiment at room temperature, consider the following:
-
pH Optimization: Maintain the pH of the solution in a slightly acidic to neutral range (pH 4-6), as peptide bonds are generally most stable in this range.[3]
-
Use of Buffers: Employ a suitable buffer system, such as acetate or phosphate, to maintain a stable pH.[3]
-
Minimize Exposure to Light and Air: Protect the solution from light and minimize its exposure to atmospheric oxygen.
-
Inclusion of Excipients: Depending on the experimental requirements, the addition of stabilizing excipients can be considered.
Q5: How can I monitor the stability of my this compound sample?
A5: The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] A stability-indicating HPLC method can separate the intact this compound from its degradation products. By analyzing samples at different time points, you can quantify the remaining intact peptide and determine the rate of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[3]
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Estimated Stability | Recommendations |
| Lyophilized | Room Temperature | Up to 3 weeks[4][5][6] | For short-term transport or use. |
| 4°C | Several months | For intermediate-term storage. | |
| -20°C to -80°C | Years[1][2] | Recommended for long-term storage. | |
| Reconstituted | 4°C | 2-7 days[4][5][6] | For immediate or short-term use. |
| -20°C to -80°C | Months | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles.[3] Add a carrier protein (0.1% HSA or BSA) for enhanced stability.[4][5][6] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (4°C, -20°C, or -80°C).[3] |
| pH | Extreme pH (highly acidic or basic) can cause hydrolysis.[3] | Maintain a pH between 4 and 6 for optimal stability.[3] |
| Oxygen | Can lead to oxidation of susceptible amino acids. | Use degassed solvents and consider storing under an inert atmosphere. |
| Light | Can cause photodegradation. | Store in amber vials or protect from light. |
| Repeated Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot solutions into single-use volumes.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Peptide Stability Study Using RP-HPLC
-
Sample Preparation:
-
Reconstitute lyophilized this compound in a suitable buffer (e.g., 10 mM acetate buffer, pH 5.0) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot the solution into multiple amber glass vials.
-
-
Storage Conditions:
-
Store the vials at various temperatures to be tested (e.g., 25°C/60% RH for room temperature, 40°C/75% RH for accelerated stability).
-
Store a control set of vials at -80°C.
-
-
Time Points for Analysis:
-
Analyze one vial from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
RP-HPLC Analysis:
-
Use a validated stability-indicating RP-HPLC method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Inject a standard solution of this compound for comparison.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Simplified this compound (TRH) signaling pathway.
Caption: Experimental workflow for peptide stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
dealing with Protirelin ELISA kit cross-reactivity
Welcome to the Technical Support Center for the Protirelin ELISA kit. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting potential cross-reactivity issues and to answer frequently asked questions related to this assay.
Troubleshooting Guide: Cross-Reactivity Issues
This guide addresses common problems encountered during the use of the this compound (TRH) ELISA kit, with a focus on identifying and mitigating cross-reactivity.
Q1: I am observing higher than expected this compound concentrations in my samples. Could this be due to cross-reactivity?
A1: Yes, higher than expected concentrations can be a strong indicator of cross-reactivity. This compound is a synthetic tripeptide identical to thyrotropin-releasing hormone (TRH)[1][2][3][4][5]. Due to its small size, the antibodies in the assay may bind to other structurally similar molecules present in the sample matrix.
Potential cross-reactants could include:
-
Metabolites of TRH: TRH is rapidly degraded in serum by the enzyme thyroliberinase[6]. Its breakdown products may have a similar structure and could potentially be recognized by the assay's antibodies.
-
Other endogenous small peptides: The biological sample may contain other peptides with similar epitopes.
-
Components of the sample matrix: Complex biological samples can contain substances that interfere with the antibody-antigen binding[7].
To investigate this, we recommend performing a Spike and Recovery experiment and a Linearity of Dilution assessment. Please refer to the detailed protocols in the "Experimental Protocols" section below.
Q2: My negative controls show a positive signal. What could be the cause?
A2: A positive signal in your negative controls, such as the zero standard (0 pg/mL), points towards a high background issue. This can be caused by several factors, including cross-reactivity of the detection antibody with components of the blocking buffer or non-specific binding to the plate. Ensure that you are using the recommended buffers and following the washing steps meticulously. If the problem persists, it could indicate contamination of your reagents.
Q3: How can I confirm if my this compound ELISA kit is cross-reacting with a specific metabolite?
A3: To confirm cross-reactivity with a specific molecule, you will need to perform a Specificity (Cross-Reactivity) Test . This involves preparing a dilution series of the suspected cross-reactant and running it in the assay as if it were a sample. The results will allow you to calculate the percentage of cross-reactivity. A detailed protocol is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA kit?
A1: Most this compound ELISA kits are based on the principle of competitive inhibition . In this format, a fixed amount of labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of this compound in the sample.
Q2: What is this compound and what are its other names?
A2: this compound is a synthetic version of Thyrotropin-Releasing Hormone (TRH), a tripeptide hormone[1][2][3][4][5]. Its chemical structure is (pyro)Glu-His-Pro-NH2. It is also known by other names including Thyroliberin and TRF (Thyrotropin-Releasing Factor).
Q3: Why is cross-reactivity a particular concern for a this compound ELISA?
A3: Cross-reactivity is a concern for any immunoassay, but it is particularly relevant for small molecules like this compound. Because of its simple tripeptide structure, there is a higher probability that other endogenous peptides or metabolites will share similar structural features (epitopes) that can be recognized by the antibodies used in the kit[7].
Data Presentation
Table 1: Example Cross-Reactivity Data for a this compound ELISA Kit
| Potential Cross-Reactant | Chemical Structure | Concentration Tested (ng/mL) | % Cross-Reactivity |
| This compound (TRH) | pGlu-His-Pro-NH2 | (Assay Range) | 100% |
| TRH free acid (TRH-OH) | pGlu-His-Pro-OH | User Defined | User Calculated |
| His-Pro-diketopiperazine | Cyclic (His-Pro) | User Defined | User Calculated |
| Luteinizing Hormone-Releasing Hormone (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | User Defined | User Calculated |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | User Defined | User Calculated |
Calculation of % Cross-Reactivity: % Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Experimental Protocols
Here are detailed methodologies for key experiments to validate your this compound ELISA kit and troubleshoot cross-reactivity.
Protocol 1: Specificity (Cross-Reactivity) Testing
Objective: To determine the percentage of cross-reactivity of the kit's antibodies with structurally similar molecules.
Materials:
-
This compound ELISA Kit (including standards)
-
Suspected cross-reacting substance(s)
-
Assay buffer provided with the kit
Procedure:
-
Prepare a high-concentration stock solution of the potential cross-reactant in the assay buffer.
-
Perform a serial dilution of the cross-reactant stock solution to create a concentration range that you wish to test.
-
Run the this compound ELISA according to the kit's instructions. In place of the standard, use the serial dilutions of the potential cross-reactant.
-
Also, run the this compound standard curve in the same assay.
-
Plot the percentage of binding (%B/B₀) against the concentration for both this compound and the cross-reactant on a semi-logarithmic scale.
-
Determine the concentration of this compound and the cross-reactant that gives 50% of the maximum binding (50% B/B₀).
-
Calculate the percent cross-reactivity using the formula provided above.
Protocol 2: Spike and Recovery Experiment
Objective: To assess for matrix effects by measuring the recovery of a known amount of this compound "spiked" into a sample.
Materials:
-
This compound ELISA Kit
-
Your biological samples
-
This compound standard from the kit
Procedure:
-
Divide your sample into two aliquots: "Neat" and "Spiked".
-
To the "Spiked" aliquot, add a known amount of this compound standard. The final concentration should fall within the mid-range of the assay's standard curve. Add an equivalent volume of assay buffer to the "Neat" aliquot.
-
Assay both the "Neat" and "Spiked" samples in the this compound ELISA.
-
Calculate the concentration of this compound in both samples based on the standard curve.
-
Calculate the percent recovery using the following formula: % Recovery = ([Spiked Sample Concentration] - [Neat Sample Concentration]) / [Known Spiked Concentration] x 100
-
An acceptable recovery is typically between 80-120%. Recoveries outside this range may indicate a matrix effect.
Protocol 3: Linearity of Dilution Assessment
Objective: To determine if the sample matrix affects the ability of the assay to quantify this compound accurately at different dilutions.
Materials:
-
This compound ELISA Kit
-
A sample with a high endogenous or spiked concentration of this compound
-
Assay buffer
Procedure:
-
Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the provided assay buffer.
-
Run these dilutions in the this compound ELISA.
-
Determine the concentration of this compound in each dilution from the standard curve.
-
Correct for the dilution factor by multiplying the measured concentration by the dilution factor (e.g., for a 1:4 dilution, multiply by 4).
-
The corrected concentrations should be consistent across the dilution series. Significant deviation suggests the presence of interfering substances in the sample matrix.
Visualizations
Caption: Competitive ELISA principle for this compound detection.
Caption: Workflow for troubleshooting high this compound results.
Caption: Logical workflow for conducting a specificity test.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. corepeptides.com [corepeptides.com]
- 5. cellsciences.com [cellsciences.com]
- 6. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protirelin Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Protirelin (Thyrotropin-Releasing Hormone, TRH) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound receptor binding assay?
A1: The optimal incubation time for a this compound receptor binding assay is crucial for achieving equilibrium, a state where the rate of association of the radioligand with the receptor equals the rate of dissociation. Incubation times can vary significantly based on the experimental conditions. For instance, a radioreceptor assay for TRH using rat pituitary GH3 cells suggests an incubation of 30 minutes at 37°C to reach equilibrium. In contrast, assays for other thyroid hormone receptors, such as the TR beta, have utilized a 24-hour incubation period at 4°C. It is essential to determine the time to reach equilibrium for your specific assay conditions.
Q2: How does incubation temperature affect the binding assay?
A2: Incubation temperature significantly influences the kinetics of ligand binding. Generally, higher temperatures increase the rate of both association and dissociation, leading to a shorter time to reach equilibrium. Conversely, lower temperatures slow down these rates, necessitating longer incubation times. For example, an assay might reach equilibrium in 1 hour at 37°C, but could require several hours at 21°C or even longer at 4°C to approach equilibrium.[1] It is critical to choose a temperature and incubation time that ensures the binding is at a steady state. While many screening assays are performed at room temperature for convenience, temperature fluctuations in the lab can impact results.[2]
Q3: How do I determine if my assay has reached equilibrium?
A3: To confirm that your assay has reached equilibrium, you should perform a time-course experiment. This involves incubating the receptor and radioligand for varying amounts of time and measuring the specific binding at each time point. The point at which the specific binding plateaus indicates that equilibrium has been reached. It is recommended to choose an incubation time that falls within this plateau for all subsequent experiments. Failure to reach equilibrium can lead to inaccurate estimations of binding constants like Kd and Ki.[2]
Q4: What is non-specific binding and how can I minimize it during incubation?
A4: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins. This can lead to high background noise and reduced assay sensitivity. To minimize non-specific binding, consider the following strategies during incubation:
-
Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or non-fat dry milk in your assay buffer to saturate non-specific sites.
-
Buffer Composition: Optimize the pH and ionic strength of your buffer.
-
Detergents: Including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can reduce the sticking of hydrophobic ligands to plasticware.
-
Filter Pre-treatment: If using a filtration assay, pre-soaking the filters with a blocking agent like polyethyleneimine (PEI) can be effective.
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Question: My replicate wells show inconsistent results. What could be the cause related to incubation?
-
Answer: Inconsistent incubation times or temperature gradients across the assay plate can lead to high variability. Ensure that all wells are incubated for the exact same duration and that the temperature is uniform across the entire plate. Use a properly calibrated incubator and avoid opening the door frequently. Also, ensure thorough mixing of reagents before and during incubation if necessary.
Issue: Low specific binding signal.
-
Question: I am observing a very low signal for specific binding. Could the incubation time be the problem?
-
Answer: Yes, an insufficient incubation time that does not allow the binding to reach equilibrium will result in a low specific binding signal. Perform a time-course experiment to determine the optimal incubation time. Additionally, ensure that your receptor preparation is active and that the radioligand has not degraded.
Issue: High non-specific binding.
-
Question: My non-specific binding is very high, close to my total binding. How can I address this?
-
Answer: High non-specific binding can be a complex issue. In relation to incubation, excessively long incubation times can sometimes lead to increased non-specific binding, especially if the ligand is "sticky." However, the primary factors are usually related to the assay components. To troubleshoot, you can:
-
Increase the concentration of the blocking agent in your assay buffer.
-
Optimize the concentration of the unlabeled competitor used to define non-specific binding (typically 100- to 1000-fold higher than the Kd of the radioligand).
-
Test different types of filter membranes or pre-treat them to reduce ligand binding.
-
Ensure the quality and purity of your receptor preparation.
-
Quantitative Data Summary
The optimal incubation time is a function of temperature and the specific ligand-receptor interaction. The following table summarizes examples of incubation conditions from the literature for TRH and related receptors. It is crucial to empirically determine the optimal conditions for your specific assay.
| Receptor/Ligand System | Temperature (°C) | Incubation Time | Key Findings/Observations |
| TRH Radio-receptor Assay (GH3 cells) | 37 | 30 minutes | Sufficient to reach equilibrium. |
| Thyroid Hormone Receptor β | 4 | 24 hours | Long incubation at low temperature to ensure equilibrium. |
| TRH Analogues ([3H]-Me-TRH) | Not specified | 60 - 120 minutes | Maximum reduction in Bmax observed in this timeframe. |
| General Radioligand Binding (Filtration) | 30 | 60 minutes | A common starting point for many assays. |
| Antibody-Receptor Interaction (Live Cells) | 37 | ~1 hour | Reached equilibrium. |
| Antibody-Receptor Interaction (Live Cells) | 21 | ~5 hours | Significantly longer time to approach equilibrium compared to 37°C.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Equilibrium
This protocol outlines the steps to determine the optimal incubation time for a this compound receptor binding assay.
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer such as a Tris-based buffer at physiological pH containing protease inhibitors.
-
Incubation Setup: In a series of tubes or a multi-well plate, add a fixed concentration of the receptor preparation and the radiolabeled this compound (e.g., [3H]-TRH) at a concentration at or below its Kd.
-
Time Points: Incubate the reactions at a chosen temperature (e.g., 25°C) for a range of time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Determine Non-Specific Binding: For each time point, prepare parallel tubes containing an excess of unlabeled this compound to determine non-specific binding.
-
Termination: At each time point, rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding. Plot the specific binding against time. The time at which the curve plateaus indicates the time required to reach equilibrium.
Protocol 2: Saturation Binding Experiment
This protocol is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Receptor Preparation and Assay Buffer: Prepare as described in Protocol 1.
-
Radioligand Concentrations: Prepare a series of dilutions of the radiolabeled this compound, typically ranging from 0.1 to 10 times the estimated Kd.
-
Incubation: Incubate a fixed amount of the receptor preparation with each concentration of the radioligand for the predetermined equilibrium incubation time and temperature.
-
Determine Non-Specific Binding: For each radioligand concentration, set up parallel incubations with an excess of unlabeled this compound.
-
Termination and Washing: Terminate the reaction and wash the filters as described in Protocol 1.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Calculate specific binding for each radioligand concentration. Plot the specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: this compound receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
References
Technical Support Center: Protirelin Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Protirelin (Thyrotropin-Releasing Hormone, TRH) dose-response experiments.
Troubleshooting Guide
High variability in experimental results can obscure the true biological effects of this compound. The following table outlines common issues, their potential causes, and actionable solutions to improve data quality and reproducibility.
| Problem | Potential Causes | Solutions |
| High Variability Between Replicates | Cell-Based Issues: - Inconsistent cell seeding density.[1] - Uneven cell distribution in wells ("edge effects").[1] - Use of high-passage number cells leading to phenotypic drift.[2] - Mycoplasma contamination.[2]Pipetting and Reagent Issues: - Inaccurate or inconsistent pipetting. - Improper mixing of reagents. - Degradation of this compound stock solutions. | Cell Handling: - Use a calibrated single or multichannel pipette for cell seeding. - After plating, let the plate sit at room temperature for 10-15 minutes before moving to the incubator to ensure even cell settling.[1] - Use low-passage cells and maintain a consistent passage number for all experiments.[3] - Regularly test for mycoplasma contamination.[2]Pipetting and Reagents: - Calibrate pipettes regularly. - Ensure thorough mixing of all reagents and cell suspensions before dispensing. - Prepare fresh this compound dilutions for each experiment from a frozen stock. |
| Low Signal or No Response | Assay Conditions: - Insufficient receptor expression in the chosen cell line. - Incorrect assay buffer composition (e.g., presence of interfering substances). - Sub-optimal incubation times or temperature.Reagent Issues: - Degraded this compound. - Problems with detection reagents (e.g., expired fluorescent dyes).Instrument Settings: - Incorrect instrument settings for detection (e.g., excitation/emission wavelengths, gain settings). | Assay Optimization: - Confirm TRH receptor expression in your cell model. - Optimize assay buffer components. - Perform time-course experiments to determine the optimal stimulation time.Reagent Quality: - Use a fresh, quality-controlled batch of this compound. - Ensure all detection reagents are within their expiry date and stored correctly.Instrument Calibration: - Verify and optimize instrument settings using appropriate controls. |
| Inconsistent Dose-Response Curves (Variable EC50/IC50) | Experimental Design: - Inappropriate concentration range for this compound. - Insufficient number of data points to accurately define the curve.Cell Health and Culture Conditions: - Variations in cell health and confluency between experiments.[2] - Inconsistent serum batches or other media components.Data Analysis: - Incorrect normalization of data. - Inappropriate curve-fitting model. | Experimental Protocol: - Perform a wide dose range in initial experiments to determine the optimal concentration range. - Use at least 7-9 concentrations to properly define the sigmoidal curve.[4]Cell Culture Standardization: - Seed cells at a consistent density and use them at a similar confluency for all experiments. - Use the same batch of serum and media for a set of experiments.Data Analysis: - Normalize data to positive and negative controls on each plate. - Use a four-parameter logistic model for sigmoidal dose-response curves. |
| High Background Signal | Assay Components: - Autofluorescence of compounds or plates. - Non-specific binding of detection reagents. - Contamination of reagents or cell cultures.[2]Cellular Health: - Stressed or dying cells can lead to increased background signals. | Assay Optimization: - Use low-autofluorescence plates (e.g., white or black plates for luminescence or fluorescence). - Include appropriate controls to measure and subtract background. - Ensure all reagents and cultures are sterile.Cell Culture: - Ensure high cell viability before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that is being measured in a dose-response experiment?
A1: this compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH).[5][6] It acts as an agonist for the TRH receptor, which is a G protein-coupled receptor (GPCR).[7] The primary signaling pathway activated by this compound binding to its receptor is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7] Therefore, common readouts for this compound dose-response assays are the measurement of intracellular calcium mobilization or the accumulation of inositol phosphates.
Q2: What are typical EC50 values for this compound in in-vitro assays?
A2: The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line, the specific TRH receptor subtype expressed, and the assay conditions. It is crucial to determine the EC50 empirically in your specific experimental system. However, published data can provide an expected range.
| Cell Line | Receptor | Assay Type | Reported EC50 |
| HEK293 | Human TRH-R1 | Calcium Mobilization | 2.0 nM (for Taltirelin, a TRH analog)[8] |
| HEK293 | Mouse TRH-R1 | Calcium Mobilization | 0.47 nM[8] |
| HEK293 | Mouse TRH-R2 | Calcium Mobilization | 0.11 nM[8] |
| HiTSeeker TRH1 Cells | Human TRH-R1 | Calcium Flux | 1.26 x 10⁻⁶ mg/mL |
| HEK293 | Chicken TRHR3 | NFAT-luciferase reporter (measures Ca²⁺ pathway) | 1.23 nM[9] |
Q3: How can I minimize variability in my cell culture, which may be affecting my this compound dose-response assay?
A3: Consistency in cell culture is paramount for reproducible results. Here are some key practices:
-
Standardize Cell Passage Number: Use cells within a narrow passage number range for your experiments to avoid phenotypic drift.[2]
-
Consistent Seeding Density: Ensure that cells are seeded at the same density for every experiment, as cell confluency can affect receptor expression and signaling.
-
Serum and Media Consistency: Use the same lot of fetal bovine serum (FBS) and media for an entire set of experiments, as batch-to-batch variability in serum can significantly impact cell growth and responsiveness.
-
Routine Mycoplasma Testing: Mycoplasma contamination can alter cellular physiology and lead to inconsistent results.[2] Regular testing is essential.
-
Avoid "Edge Effects": To minimize evaporation and temperature gradients in the outer wells of a microplate, consider not using the outermost wells for experimental data or filling them with sterile media or PBS.[1]
Q4: What are the critical controls to include in a this compound dose-response experiment?
A4: A well-designed experiment with proper controls is essential for data interpretation and quality control.
-
Negative (Vehicle) Control: Wells treated with the vehicle (the solvent used to dissolve this compound) only. This establishes the baseline response.
-
Positive Control: Wells treated with a saturating concentration of this compound. This defines the maximum response of the system.
-
Untreated Cells: Wells containing cells but no treatment. This can help identify any effects of the vehicle itself.
-
No-Cell Control: Wells containing media and assay reagents but no cells. This helps to determine the background signal from the reagents and plate.
Q5: Which experimental readouts are most suitable for measuring this compound's activity?
A5: Given that this compound's primary signaling pathway involves calcium mobilization, the most common and direct functional readouts are:
-
Calcium Mobilization Assays: These assays use fluorescent calcium indicators (e.g., Fura-2, Fluo-4, or Calcium-5) to measure the transient increase in intracellular calcium upon receptor activation. They are well-suited for high-throughput screening.
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, the downstream products of PLC activation. They provide a more integrated measure of receptor activity over time.
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay for this compound Dose-Response
This protocol provides a general framework. Specific parameters such as cell number, dye loading concentration, and incubation times should be optimized for your specific cell line and equipment.
-
Cell Preparation:
-
Culture cells expressing the TRH receptor to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Centrifuge the cells and resuspend them in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Determine cell density and viability using a hemocytometer or automated cell counter. Adjust the cell suspension to the desired seeding density.
-
-
Plate Seeding:
-
Dispense the cell suspension into a 96-well or 384-well black, clear-bottom microplate.
-
Incubate the plate at 37°C in a CO₂ incubator for the appropriate time to allow for cell attachment (for adherent cells).
-
-
Dye Loading:
-
Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. A common practice is to dissolve the dye in DMSO and then dilute it in the assay buffer.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations for the dose-response curve. It is recommended to prepare these dilutions at a higher concentration (e.g., 5X or 10X) than the final desired concentration.
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions into the wells while continuously recording the fluorescence.
-
Continue recording for a sufficient duration to capture the peak response and its subsequent decline.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response of the vehicle control to 0% and the response of a saturating concentration of this compound to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. marinbio.com [marinbio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. bioivt.com [bioivt.com]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Protirelin Integrity and Freeze-Thaw Cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of freeze-thaw cycles on the integrity of Protirelin (Thyrotropin-releasing hormone, TRH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as Thyrotropin-releasing hormone (TRH), is a tripeptide hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Its chemical and physical integrity is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.
Q2: How do freeze-thaw cycles potentially impact the integrity of this compound?
A2: Repeated freeze-thaw cycles can introduce physical and chemical stresses on peptides like this compound. These stresses include ice crystal formation, pH shifts, and increased solute concentration, which can lead to denaturation, aggregation, and chemical degradation. While many peptides are robust, repeated cycling is a known risk factor for stability.
Q3: What are the general recommendations for storing this compound solutions?
A3: For optimal stability, it is recommended to store this compound solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.
Q4: How many freeze-thaw cycles can a this compound solution typically withstand?
A4: There is limited publicly available data specifically quantifying the number of freeze-thaw cycles this compound can endure without significant degradation. As a general guideline for peptides, it is advisable to minimize freeze-thaw cycles. Ideally, a solution should be subjected to no more than 3-5 cycles. However, the actual stability will depend on the specific formulation, concentration, and buffer components.
Q5: What are the visible signs of this compound degradation in a solution?
A5: Visual inspection may reveal signs of physical instability such as the formation of precipitates, cloudiness, or color change. However, chemical degradation often occurs without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound due to multiple freeze-thaw cycles. | 1. Use a fresh aliquot of this compound that has not undergone freeze-thaw cycles. 2. Perform a stability study on your specific this compound solution to determine the acceptable number of freeze-thaw cycles (see Experimental Protocols). 3. Always aliquot stock solutions to minimize cycling. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a reference standard that has not been subjected to freeze-thaw cycles. 2. Use a stability-indicating HPLC method to resolve this compound from its potential degradation products. 3. Consider mass spectrometry to identify the unknown peaks. |
| Precipitate observed in the solution after thawing. | Aggregation or insolubility of this compound or excipients. | 1. Gently vortex the solution to see if the precipitate redissolves. Do not heat. 2. If the precipitate persists, the solution should not be used. 3. Consider reformulating with cryoprotectants if freeze-thaw cycles are unavoidable. |
Quantitative Data on this compound Stability (Illustrative Example)
Disclaimer: The following table presents hypothetical data to illustrate the potential impact of freeze-thaw cycles on this compound integrity, as specific public data is not available. Researchers should perform their own stability studies.
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | Relative Bioactivity (%) | Observations |
| 0 (Control) | 99.8 | 100 | Clear, colorless solution |
| 1 | 99.7 | 99.5 | No visible change |
| 3 | 99.2 | 98.1 | No visible change |
| 5 | 98.5 | 96.2 | Slight increase in a minor impurity peak |
| 10 | 96.3 | 91.5 | Appearance of a new degradation peak |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study of this compound
Objective: To evaluate the effect of repeated freeze-thaw cycles on the purity of a this compound solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable buffer)
-
Cryovials
-
-80°C freezer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with a suitable modifier like trifluoroacetic acid)
-
Reference standard of this compound
Methodology:
-
Prepare a stock solution of this compound at the desired concentration.
-
Aliquot the stock solution into multiple cryovials.
-
Timepoint 0 (Control): Immediately analyze one aliquot by HPLC to determine the initial purity.
-
Store the remaining aliquots at -80°C.
-
Freeze-Thaw Cycles:
-
For each cycle, remove a set of aliquots from the freezer.
-
Allow the samples to thaw completely at room temperature.
-
After thawing, immediately refreeze the samples at -80°C.
-
-
At predetermined cycles (e.g., 1, 3, 5, and 10 cycles), remove the designated aliquots for analysis.
-
Analyze the samples by HPLC.
-
Calculate the purity of this compound at each timepoint relative to the control and monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a robust HPLC method for the separation of this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Experimental workflow for assessing this compound integrity after freeze-thaw cycles.
Caption: Simplified signaling pathway of this compound in anterior pituitary cells.
References
selecting the appropriate protease inhibitors for Protirelin stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Protirelin (Thyrotropin-Releasing Hormone, TRH). This resource provides essential information, troubleshooting guidance, and detailed protocols to help you manage the stability of this compound in your experiments. Due to its short half-life in biological matrices, ensuring the integrity of this compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (TRH) sample degrading so quickly?
A1: this compound is a small tripeptide (pGlu-His-Pro-NH₂) that is highly susceptible to rapid enzymatic degradation, especially in biological samples like plasma or serum. Its in vivo half-life aft[1][2]er intravenous administration is only about five to six minutes. This rapid breakdown is c[3][4]aused by specific proteases that cleave the peptide bonds, rendering it inactive.
Q2: What are the primary enzymes responsible for this compound degradation?
A2: The degradation of this compound is primarily carried out by two main types of enzymes:
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Pyroglutamyl Peptidases (or Aminopeptidases): These enzymes cleave the N-terminal pyroglutamyl (pGlu) residue. The most significant is a highly specific ectoenzyme known as TRH-degrading ectoenzyme (TRH-DE), also called Pyroglutamyl Peptidase II (PPII). This M1 family metallopep[1][5]tidase hydrolyzes the pGlu–His bond and is considered a key player in the extracellular inactivation of TRH.
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Prolyl Endopeptidas[1]es (PEP): These are serine proteases that cleave the C-terminal prolinamide bond (Pro-NH₂). While PEP can degrade TRH[1][6] in vitro, its role in extracellular degradation in vivo is considered less significant compared to PPII.
Q3: Which specific pro[1][6]tease inhibitors are recommended for stabilizing this compound?
A3: To effectively stabilize this compound, it is crucial to inhibit the key degrading enzymes. A combination of inhibitors is often necessary.
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For Pyroglutamyl Peptidase II (PPII) / "Thyroliberinase": As a metalloenzyme, PPII can be inhibited by metal-chelating agents. Studies have shown that o-phenanthroline affords significant protection against TRH degradation in rat serum.
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For Prolyl Endopept[7]idase (PEP): Specific inhibitors like Z-Pro-Prolinal (also known as Z-Pro-prolinal or ZPP) are highly potent against PEP, with IC50 values in the nanomolar range.
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For General Aminope[8][9]ptidases: Inhibitors like Bestatin can target other less specific aminopeptidases. Bacitracin , a peptide[10][11] antibiotic, is also known to reduce the degradation of other peptides in culture and can be considered.
Q4: Can I use a genera[12][13]l protease inhibitor cocktail?
A4: While a broad-spectrum protease inhibitor cocktail can be beneficial, it may not be sufficient to completely prevent this compound degradation. Many standard cocktails a[14][15]re designed to inhibit common serine, cysteine, and aspartic proteases but may lack potent, specific inhibitors for metallo-ectoenzymes like PPII or specialized enzymes like PEP. For optimal stability, it is recommended to supplement a general cocktail with specific inhibitors like a metalloprotease inhibitor (e.g., o-phenanthroline or EDTA) and a PEP inhibitor if necessary.
Troubleshooting Gu[7][15]ide
Issue: My this compound is still degrading even after adding inhibitors.
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Selection | The primary degrading enzyme in your specific matrix (e.g., serum, plasma) may be PPII, which is a metalloprotease. Ensure your inhibitor mix includes a potent metalloprotease inhibitor like o-phenanthroline or EDTA. Standard serine protease inhibitors alone will not be effective against PPII. |
| Suboptimal Inhibito[7]r Concentration | The concentration of your inhibitor may be too low to effectively neutralize the high enzymatic activity in the sample. Perform a dose-response experiment to determine the optimal concentration of each inhibitor. |
| Sample Handling and Storage | Proteolytic degradation is temperature-dependent. Always handle samples on ice and minimize the time between collection, inhibitor addition, and analysis or freezing. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Inhibitor Instability | Ensure your inhibitor stock solutions are fresh and have been stored correctly. Some inhibitors can lose activity over time. |
Key Degrading Enzymes and Inhibitor Efficacy
The following tables summarize the key enzymes that degrade this compound and the reported efficacy of various inhibitors.
Table 1: Major this compound-Degrading Enzymes and Cleavage Sites
| Enzyme | Enzyme Class | Cleavage Site on this compound (pGlu-His-Pro-NH₂) | Primary Location |
| Pyroglutamyl Peptidase II (PPII) | Metallo-aminopeptidase | Between pGlu and His (pGlu↓His-Pro-NH₂) | Extracellular, membrane-bound |
| Prolyl Endopeptidas[1][5]e (PEP) | Serine endopeptidase | After Proline (pGlu-His-Pro↓NH₂) | Cytosolic |
| Pyroglutamyl Peptid[6][8]ase I (PPI) | Cysteine aminopeptidase | Between pGlu and His (pGlu↓His-Pro-NH₂) | Cytosolic |
Table 2: Efficacy of[1] Selected Protease Inhibitors
| Inhibitor | Target Enzyme(s) | Reported Efficacy / Finding | Reference(s) |
| o-Phenanthroline | Metalloenzymes (e.g., PPII) | Afforded significant protection of TRH from degradation in rat serum. | |
| Z-Pro-Prolinal | [7]Prolyl Endopeptidase (PEP) | Potent and selective inhibitor with an IC₅₀ of 0.4 nM for porcine PREP and a Kᵢ of 1 nM. | |
| Bacitracin | Gene[9]ral Proteases | Significantly slows the rate of peptide loss in cell culture systems. | |
| Bestatin | Aminop[12]eptidases (e.g., Aminopeptidase N, Aminopeptidase B) | Potent, competitive inhibitor with IC₅₀ values of 20 nM and 60 nM for leucine aminopeptidase and aminopeptidase B, respectively. | |
| EDTA | Metalloenz[16][17]ymes | General chelating agent used in protease inhibitor cocktails to inhibit metalloproteases. |
Experimental Pro[16]tocols
Protocol 1: In Vitro this compound Stability Assay in Plasma/Serum
Objective: To determine the half-life of this compound in a biological matrix and assess the efficacy of selected protease inhibitors.
Materials:
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This compound stock solution (e.g., 1 mg/mL in water or appropriate buffer).
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Human or animal plasma/serum (freshly collected).
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Protease inhibitor stock solutions (e.g., o-phenanthroline, Z-Pro-Prolinal in a suitable solvent like DMSO or ethanol).
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Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid).
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Incubator or water bath set to 37°C.
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Microcentrifuge tubes.
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LC-MS/MS system for quantification.
Procedure:
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Sample Preparation: Thaw plasma/serum on ice. Aliquot 100 µL of plasma/serum into pre-chilled microcentrifuge tubes.
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Inhibitor Addition:
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Test Group: Add the desired volume of protease inhibitor(s) to the plasma.
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Control Group: Add an equivalent volume of the inhibitor's vehicle (e.g., DMSO).
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Vortex briefly and pre-incubate on ice for 10 minutes.
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-
Initiate Reaction: Spike each tube with this compound to a final concentration of 1 µg/mL. Vortex immediately. This is your T=0 reference point.
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Incubation: Transfer tubes to a 37°C incubator.
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Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a tube from the incubator.
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Quench Reaction: Immediately add 200 µL of cold quenching solution to the tube to stop all enzymatic activity. Vortex vigorously.
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Protein Precipitation: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
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Analysis: Carefully collect the supernatant and analyze the concentration of remaining this compound using a validated LC-MS/MS method.
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Data Analysis: Plot the percentage of this compound remaining versus time. Calculate the half-life (t₁/₂) for both control and inhibitor-treated groups.
Visualizations
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 7. The effect of inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase on TRH degradation in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the role of prolyl endopeptidase and pyroglutamyl peptidase I in the metabolism of LHRH and TRH in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bestatin, a potent aminopeptidase-N inhibitor, inhibits in vitro decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bestatin as an experimental tool in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacitracin significantly reduces degradation of peptides in plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 17. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected blood pressure changes with Protirelin infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected blood pressure changes during Protirelin (Thyrotropin-Releasing Hormone, TRH) infusion experiments.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe blood pressure changes after this compound infusion?
A1: Yes, it is common to observe transient changes in blood pressure, including both increases (hypertension) and decreases (hypotension), immediately following the administration of this compound.[1][2] These changes are generally temporary, often lasting no more than 15 minutes, and typically do not require therapeutic intervention.[1]
Q2: What is the underlying mechanism of this compound-induced blood pressure changes?
A2: this compound is a synthetic version of the naturally occurring thyrotropin-releasing hormone (TRH).[3] It exerts its effects by binding to TRH receptors, which are G protein-coupled receptors (GPCRs).[4][5] The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which can influence vascular smooth muscle contraction and consequently, blood pressure.[4][6] In some cases, the pressor effect is due to an increase in systemic vascular resistance rather than a change in cardiac output.[7]
Q3: What is the typical magnitude of blood pressure change observed with this compound?
A3: The magnitude of blood pressure change can vary. In human diagnostic use, increases in systolic pressure are usually less than 30 mm Hg, and increases in diastolic pressure are typically less than 20 mm Hg.[1] One study in patients observed a transient increase in mean arterial pressure (MAP) from approximately 88 mmHg to 103 mmHg after a 500 microgram intravenous injection of this compound.[7] More significant fluctuations have been reported in a small number of cases.[1]
Q4: Can this compound cause hypotension?
A4: Although less frequent than hypertension, hypotension has been reported following this compound administration.[1][8] In some instances, this has been associated with syncope (fainting).[1] To minimize the risk and severity of hypotension, it is recommended that the subject be in a supine position before, during, and after administration.[1]
Troubleshooting Guide for Unexpected Blood Pressure Changes
This guide addresses specific issues that may arise during your experiments.
Issue 1: Severe or Prolonged Hypertension
Potential Causes:
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High Dose of this compound: The pressor effect of this compound can be dose-dependent.
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Rapid Infusion Rate: A bolus or rapid infusion may lead to a more pronounced hypertensive response.
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Pre-existing Hypertension: The subject may have an underlying hypertensive condition, making them more sensitive to the pressor effects of this compound.
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Interaction with Other Substances: Concurrent administration of other sympathomimetic agents could potentiate the hypertensive effect.
Troubleshooting Steps:
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Verify Dosage and Infusion Rate: Double-check your calculations and the programming of the infusion pump.
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Review Subject's Baseline Health: Ensure that baseline blood pressure was within the normal range for the species and strain before this compound administration.
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Consider a Dose-Response Study: If feasible, perform a dose-response study to determine the optimal dose with minimal cardiovascular side effects for your experimental model.
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Monitor Continuously: If a significant hypertensive event occurs, continue to monitor blood pressure until it returns to baseline levels.[1]
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Check for Confounding Factors: Review all other substances administered to the subject to rule out potential drug interactions.
Issue 2: Unexpected Hypotension
Potential Causes:
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Individual Subject Variability: Some subjects may have an idiosyncratic hypotensive response to this compound.
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Anesthesia: Certain anesthetics can have hypotensive effects that may be exacerbated by this compound.
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Volume Depletion: Dehydration or blood loss in the experimental subject can predispose them to hypotension.
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Vagal Response: In rare cases, a vasovagal reaction could be triggered by the injection.
Troubleshooting Steps:
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Ensure Proper Subject Positioning: Keep the subject in a supine position throughout the procedure to minimize the risk of hypotension.[1]
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Maintain Hydration: Ensure the subject is adequately hydrated before and during the experiment.
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Review Anesthetic Protocol: If using anesthesia, select an agent with minimal cardiovascular depression and monitor the depth of anesthesia closely.
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Administer a Fluid Bolus: If hypotension occurs, a bolus of sterile saline or other appropriate intravenous fluids may help to restore blood pressure.
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Monitor Vital Signs: Closely monitor heart rate and other vital signs in conjunction with blood pressure.
Issue 3: Highly Variable or Erratic Blood Pressure Readings
Potential Causes:
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Technical Issues with Monitoring Equipment: Malfunctioning transducers, catheters, or software can lead to inaccurate readings.
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Subject Movement or Stress: Movement, stress, or inadequate anesthesia can cause significant fluctuations in blood pressure.
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Catheter Patency Issues: A partially occluded or improperly placed arterial catheter can result in dampened or erratic waveforms.
Troubleshooting Steps:
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Check Equipment Calibration and Function: Ensure all blood pressure monitoring equipment is properly calibrated and functioning according to the manufacturer's instructions.
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Verify Catheter Placement and Patency: Confirm that the arterial catheter is correctly placed and flush with heparinized saline to ensure it is not clotted.
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Ensure Adequate Anesthesia/Acclimatization: For animal studies, ensure the animal is at an appropriate plane of anesthesia or has been adequately acclimatized to the experimental setup to minimize stress.
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Examine the Blood Pressure Waveform: A clean, consistent arterial waveform is indicative of a good signal. A dampened or erratic waveform suggests a technical problem.
Data Presentation
Table 1: Summary of Quantitative Data on this compound-Induced Blood Pressure Changes in Humans
| Study Population | This compound Dose | Route of Administration | Baseline Mean Arterial Pressure (mmHg) | Peak Mean Arterial Pressure (mmHg) | Change in MAP (mmHg) | Time to Peak Effect | Duration of Effect |
| 8 Patients (Pre-cardiac surgery) | 500 µg | Intravenous | 88 ± 2 | 103 ± 3 | +15 | Not specified | Transient |
| 8 Patients (1 day post-cardiac surgery) | 500 µg | Intravenous | 86 ± 4 | 102 ± 4 | +16 | Not specified | Transient |
| 8 Patients (4 weeks post-cardiac surgery) | 500 µg | Intravenous | 86 ± 4 | 104 ± 5 | +18 | Not specified | Transient |
| General Clinical Observation | Not specified | Intravenous | Not specified | Systolic: <+30, Diastolic: <+20 | Not applicable | Immediate | < 15 minutes |
Data adapted from a study on the effects of diagnostic dosages of this compound.[7] The general clinical observation data is from prescribing information.[1]
Experimental Protocols
Key Experiment: Continuous Blood Pressure Monitoring in a Rodent Model During this compound Infusion
Objective: To accurately measure real-time changes in arterial blood pressure in response to intravenous this compound infusion.
Methodology:
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Animal Preparation:
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Anesthetize the rodent (e.g., Wistar or Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine). The choice of anesthetic should consider its potential impact on cardiovascular parameters.
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Maintain the animal's body temperature using a heating pad.
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Surgically expose the carotid or femoral artery for cannulation.
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Insert a fluid-filled catheter connected to a pressure transducer into the artery. Ensure the catheter is free of air bubbles.
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Secure the catheter in place.
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Expose the jugular or femoral vein for the placement of an infusion catheter.
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-
Equipment Setup and Calibration:
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Connect the arterial catheter to a pressure transducer.
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Connect the transducer to a data acquisition system.
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Calibrate the pressure transducer according to the manufacturer's instructions.
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Prepare the this compound solution in a sterile vehicle (e.g., saline) at the desired concentration.
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Load the this compound solution into an infusion pump.
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-
Experimental Procedure:
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Allow the animal to stabilize after surgery and record a stable baseline blood pressure for at least 15-20 minutes.
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Initiate the intravenous infusion of the vehicle (control) at the same rate and volume as the planned this compound infusion. Record blood pressure for a set period.
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Administer the this compound infusion at the predetermined dose and rate.
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Continuously record blood pressure and heart rate throughout the infusion and for a specified period post-infusion to observe the full range of effects and the return to baseline.
-
-
Data Analysis:
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Analyze the continuous blood pressure data to determine the baseline, peak change, and duration of the effect.
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Calculate mean arterial pressure (MAP), systolic pressure, and diastolic pressure.
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Compare the blood pressure changes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.
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Visualizations
Caption: this compound signaling pathway leading to blood pressure changes.
Caption: Troubleshooting workflow for unexpected blood pressure changes.
References
- 1. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diagnostic dosages of this compound (TRH) elevate BP by noncatecholamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotrophin-releasing hormone test: an adverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Protirelin Separation
Welcome to the technical support center for the HPLC analysis of Protirelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation by RP-HPLC?
A typical starting point for developing a reversed-phase HPLC method for this compound involves a mobile phase consisting of an aqueous buffer with an organic modifier. Given this compound's polar nature, an ion-pairing agent may be necessary to achieve adequate retention and good peak shape on a C18 column. A common approach is to use a phosphate buffer at a low pH (around 2-3) with acetonitrile as the organic modifier. The addition of an ion-pairing agent like sodium dodecyl sulfate (SDS) can significantly improve the separation of this compound and its related compounds.[1]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
The pH of the mobile phase is a crucial parameter as it influences the ionization state of this compound, which is a peptide containing ionizable functional groups. Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes. For this compound and its analogues, small modifications of the mobile phase pH in the vicinity of pH 2 can be used to adjust the separation.[1] Operating at a low pH, typically between 2 and 3, ensures the protonation of silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that can lead to peak tailing.
Q3: What is the role of an ion-pairing reagent in this compound HPLC?
An ion-pairing reagent is often added to the mobile phase to improve the retention and peak shape of highly polar or ionic compounds like this compound in reversed-phase HPLC. The ion-pairing reagent, which has a hydrophobic part and an ionic part, interacts with the charged this compound molecules to form a neutral ion pair. This neutral complex has a greater affinity for the nonpolar stationary phase (e.g., C18), leading to increased retention. Sodium dodecyl sulfate (SDS) has been successfully used as an ion-pairing reagent for the separation of thyrotropin-releasing hormone (TRH) and its metabolites.[1]
Q4: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the separation goals.
-
Isocratic elution (constant mobile phase composition) is simpler and may be sufficient for routine analysis of this compound in a simple matrix where all components have similar retention behavior.
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Gradient elution (the composition of the mobile phase is changed during the run) is generally preferred for analyzing this compound in the presence of its degradation products or other impurities. A gradient allows for the effective elution of compounds with a wider range of polarities, improving resolution and reducing analysis time. For instance, a gradient of increasing acetonitrile concentration can be used to separate this compound from more hydrophobic impurities.
Q5: How can I improve the peak shape of this compound?
Poor peak shape, such as tailing or fronting, can be a common issue. Here are some strategies to improve it:
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Optimize Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.5) to suppress the ionization of silanols on the column.
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Use an Ion-Pairing Reagent: As mentioned, agents like SDS can significantly improve peak symmetry.[1]
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Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block active silanol sites and reduce peak tailing.
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Lower the Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.
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Use a High-Purity (Type B) Silica Column: These columns have fewer active silanol groups and are less prone to causing peak tailing with basic compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No Peak or Very Small Peak | - Injection issue (air bubble in syringe, incorrect injection volume).- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Insufficient retention (this compound eluting with the solvent front). | - Check Injection: Manually inject a standard to confirm the injector is working. Ensure the sample loop is completely filled.- Verify Detector Settings: Confirm the detector lamp is on and set to the correct wavelength (e.g., 210-220 nm for peptide bonds).- Prepare Fresh Sample: this compound can degrade in solution; prepare fresh standards and samples.[2]- Modify Mobile Phase: Increase retention by decreasing the organic solvent concentration or adding an ion-pairing reagent. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups).- Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Adjust Mobile Phase: Lower the pH (e.g., to 2.5) or add an ion-pairing reagent or a competing base (e.g., 0.1% TFA or TEA).- Reduce Sample Load: Dilute the sample or inject a smaller volume.- Optimize pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.- Use a Guard Column or New Column: If the column is old or contaminated, replace it. A guard column can help protect the analytical column. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload.- Low column temperature. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.- Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column.- Increase Column Temperature: A slightly elevated temperature (e.g., 30-40 °C) can improve peak shape. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Sample solvent incompatible with the mobile phase. | - Back-flush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit.- Replace the Column: If a void has formed at the head of the column, it may need to be replaced.- Ensure Solvent Miscibility: Confirm that the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues.- Pump problems (inconsistent flow rate). | - Prepare Fresh Mobile Phase: Ensure accurate measurement of all components and proper mixing. Degas the mobile phase before use.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Equilibrate the Column Properly: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents or after a gradient run.- Check Pump Performance: Verify the flow rate is stable and check for leaks in the pump heads. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- High mobile phase viscosity. | - Isolate the Source: Systematically remove components (start with the column) to identify the location of the blockage.- Filter Mobile Phase: Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter before use.- Adjust Mobile Phase: Consider using a solvent with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Experimental Protocols
The following is an example of a starting experimental protocol for the RP-HPLC analysis of this compound. This should be considered a starting point for method development and optimization.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound in a pharmaceutical formulation.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dodecyl sulfate (SDS)
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Orthophosphoric acid
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Water (HPLC grade)
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Phosphate buffer with 5 mM SDS, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 50% B15-17 min: 50% B17-18 min: 50% to 10% B18-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
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Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with water.
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Sample Preparation: Dilute the pharmaceutical formulation with water to obtain a theoretical this compound concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a systematic approach to troubleshooting common HPLC issues encountered during this compound analysis.
Caption: A flowchart for systematic HPLC troubleshooting.
Mobile Phase Optimization Strategy
This diagram outlines the key parameters to consider when optimizing the mobile phase for this compound separation.
Caption: Key steps in mobile phase optimization for this compound.
References
Technical Support Center: Mitigating Non-specific Binding of Protirelin in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when working with Protirelin in tissue samples, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound tissue assays?
A1: Non-specific binding (NSB) refers to the adhesion of this compound to components within the tissue sample other than its intended target, the thyrotropin-releasing hormone (TRH) receptors. This can include binding to other proteins, lipids, or even the assay materials.[1][2] High non-specific binding is a major source of background noise, which can obscure the true specific binding signal, leading to inaccurate quantification of this compound binding and potentially compromising the reliability of experimental results.[1][2]
Q2: What are the common causes of high non-specific binding of this compound?
A2: Several factors can contribute to high non-specific binding of this compound, a small tripeptide:
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Hydrophobic and Electrostatic Interactions: Peptides can interact non-specifically with various surfaces and molecules through these forces.[1][2]
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Inadequate Blocking: Failure to effectively block all unoccupied sites on the tissue section or in the homogenate can lead to this compound binding to these surfaces.[1]
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Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength of the assay buffer can promote non-specific interactions.[1][3]
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Peptide Concentration: Using an excessively high concentration of labeled this compound can lead to the saturation of non-specific sites.[2]
Q3: What are the primary methods to measure this compound in tissue samples?
A3: The most common methods for measuring this compound binding in tissue samples are radioligand binding assays (using radiolabeled this compound, such as [³H]-Protirelin) and enzyme-linked immunosorbent assays (ELISA). Radioligand binding assays are often used to determine receptor density (Bmax) and affinity (Kd) in tissue homogenates or for visualization of receptor distribution through autoradiography.[4][5] ELISA is a plate-based assay used for the detection and quantification of peptides in tissue homogenates and other biological fluids.[6]
Q4: How is specific binding of this compound calculated?
A4: Specific binding is determined by subtracting non-specific binding from the total binding. Total binding is measured by incubating the tissue sample with labeled this compound. Non-specific binding is measured in a parallel experiment where the tissue is incubated with the labeled this compound in the presence of a high concentration of unlabeled this compound (or a suitable competitor). This excess of unlabeled ligand saturates the specific binding sites (TRH receptors), so any remaining bound labeled this compound is considered non-specific.[7]
Troubleshooting Guides
High Non-Specific Binding in Radioligand Binding Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal across the entire tissue section in autoradiography. | 1. Inadequate blocking. 2. Suboptimal washing steps. 3. Inappropriate concentration of radiolabeled this compound. | 1. Optimize Blocking: Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum). Test a range of concentrations (e.g., 0.1% to 5% BSA). 2. Enhance Washing: Increase the number and duration of wash steps. Consider using a warmer washing buffer to facilitate the removal of non-specifically bound ligand.[7] 3. Titrate Radioligand: Perform a saturation binding experiment to determine the optimal concentration of labeled this compound that provides a good signal-to-noise ratio. |
| High signal in the presence of excess unlabeled competitor. | 1. The concentration of the unlabeled competitor is insufficient to saturate all specific sites. 2. The radioligand is binding to a non-receptor site with high affinity. 3. Issues with the filter material in filtration assays. | 1. Increase Competitor Concentration: Use a concentration of unlabeled this compound that is at least 100 times its Kd for the receptor.[7] 2. Characterize Binding Sites: Perform competition binding assays with other known TRH receptor ligands to characterize the binding sites. 3. Optimize Filtration: Pre-soak filters in a blocking buffer. Test different types of filter materials to find one with low ligand binding.[1] |
High Background in this compound ELISA with Tissue Homogenates
| Symptom | Possible Cause | Troubleshooting Steps |
| High absorbance values in blank wells (no sample). | 1. Insufficient blocking of the microplate wells. 2. Contamination of reagents or buffers. | 1. Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times. 2. Use Fresh Reagents: Prepare fresh buffers and aliquot reagents to avoid contamination. |
| High signal in negative control samples (tissue known not to express TRH receptors). | 1. Cross-reactivity of the detection antibody with other components in the tissue homogenate. 2. Matrix effects from the tissue homogenate. | 1. Confirm Antibody Specificity: Run a control with only the secondary antibody to check for non-specific binding. 2. Dilute the Sample: Serially dilute the tissue homogenate to reduce the concentration of interfering substances.[8] |
| Inconsistent high background across the plate. | 1. Inadequate washing. 2. "Edge effects" due to temperature gradients during incubation. | 1. Improve Washing Technique: Ensure thorough and consistent washing of all wells. Increase the number of wash cycles.[6] 2. Ensure Uniform Temperature: Equilibrate the plate and all reagents to room temperature before use and ensure a stable incubation temperature. |
Data Presentation
Table 1: Binding Affinities (Ki) of this compound Analogs for TRH Receptors
The following table summarizes the binding affinities of various this compound analogs for the two main TRH receptor subtypes, TRH-R1 and TRH-R2. This data is useful for understanding the structure-activity relationship and for selecting appropriate competitor ligands in binding assays.
| This compound Analog | TRH-R1 Ki (µM) | TRH-R2 Ki (µM) | Selectivity (TRH-R1/TRH-R2) |
| Analog 21a (R=CH₃) | 0.17 | 0.016 | 10.6 |
| Analog 10f | 0.34 | 0.14 | 2.4 |
| This compound (TRH) | ~0.022 (apparent Ki) | - | - |
Data for analogs are derived from studies on modified TRH molecules.[4][8][9] The apparent Ki for this compound is from a displacement study in rat cortical homogenates.[4]
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for this compound in Brain Tissue Homogenate
This protocol provides a general framework for a saturation binding experiment to determine the specific binding of [³H]-Protirelin to TRH receptors in rat brain tissue.
1. Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
[³H]-Protirelin (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and a range of [³H]-Protirelin concentrations.
-
Total Binding: Add a specific amount of membrane protein (e.g., 100 µg) and varying concentrations of [³H]-Protirelin to the tubes.
-
Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, plus a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-Protirelin concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Protocol 2: General ELISA Protocol for this compound in Tissue Homogenates
This protocol outlines the general steps for a sandwich ELISA. For specific details, always refer to the manual of the commercial ELISA kit being used.[1][10][11]
1. Materials:
-
ELISA microplate pre-coated with a capture antibody
-
Tissue homogenate sample (prepared as described below)
-
This compound standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay diluent
-
Plate reader
2. Tissue Homogenate Preparation:
-
Rinse tissue with ice-cold PBS to remove excess blood.[8]
-
Chop the tissue into small pieces on ice.[8]
-
Homogenize the tissue in a suitable lysis buffer (avoiding harsh detergents if possible).[6][8]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[6][8]
-
Collect the supernatant for use in the ELISA. Determine the total protein concentration.[6]
-
Samples can be used immediately or aliquoted and stored at -80°C.[8]
3. ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add the this compound standards and tissue homogenate samples to the appropriate wells of the microplate.
-
Incubate the plate as per the manufacturer's instructions (e.g., 90 minutes at 37°C).
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: this compound binds to its G-protein coupled receptor, activating the PLC signaling cascade.
Caption: A systematic workflow for troubleshooting and reducing non-specific binding in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Pharmacologically distinct binding sites in rat brain for [3H]thyrotropin-releasing hormone (TRH) and [3H][3-methyl-histidine(2)]TRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiography [fz-juelich.de]
- 6. assaygenie.com [assaygenie.com]
- 7. graphpad.com [graphpad.com]
- 8. bosterbio.com [bosterbio.com]
- 9. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in Protirelin calcium imaging
Welcome to the technical support center for Protirelin (Thyrotropin-Releasing Hormone, TRH) calcium imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental setup and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in calcium imaging?
A1: this compound is a synthetic version of Thyrotropin-Releasing Hormone (TRH), a hormone produced in the hypothalamus.[1][2][3] It is used in calcium imaging to study the signaling pathways of TRH receptors, which are G-protein coupled receptors (GPCRs).[1][4] When this compound binds to these receptors, it triggers a cascade of intracellular events leading to the release of calcium from internal stores, which can be visualized with calcium-sensitive fluorescent indicators.[4]
Q2: Which calcium indicator dye is best for this compound stimulation experiments?
A2: The choice of dye depends on the specific experimental requirements.
-
Fura-2 AM: A ratiometric dye that is often preferred for quantifying intracellular calcium concentrations.[5][6] Its ratiometric nature (measuring the ratio of fluorescence at two different excitation wavelengths) helps to correct for variations in dye loading, cell thickness, and photobleaching, leading to more reliable data.[5][7]
-
Fluo-4 AM: A single-wavelength dye that exhibits a large fluorescence intensity increase upon binding to calcium.[8] It is very bright and sensitive, making it suitable for detecting small or rapid changes in calcium levels. However, it is more susceptible to artifacts from uneven loading and photobleaching compared to ratiometric dyes.[7]
Q3: What is the general mechanism of this compound-induced calcium release?
A3: this compound binds to TRH receptors on the cell surface, which are coupled to Gq/11 proteins.[4] This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4]
This compound (TRH) Signaling Pathway
Caption: this compound (TRH) signaling pathway leading to intracellular calcium release.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) | High background fluorescence. | - Use a buffer without phenol red.[9]- Wash cells thoroughly after dye loading to remove extracellular dye.[9]- Use a background subtraction algorithm during image analysis.[10][11]- Consider using a Neuro Background Suppressor solution.[8] |
| Photobleaching (signal fades over time). | - Reduce excitation light intensity and/or exposure time.[12]- Use a more photostable dye or a ratiometric dye like Fura-2.[7]- Use an anti-fade reagent in the imaging medium. | |
| Low dye loading efficiency. | - Optimize dye concentration and incubation time for your specific cell type.[5][6][13]- Use a dispersing agent like Pluronic F-127 to aid dye solubilization.[6][14]- Ensure cells are healthy and not overgrown. | |
| No response to this compound | TRH receptor is not expressed or is non-functional in the cells. | - Verify TRH receptor expression using RT-PCR, Western blot, or immunocytochemistry.- Use a positive control (e.g., ionomycin or a different GPCR agonist known to be functional in your cells) to confirm cell health and dye loading.[15] |
| Inactive this compound. | - Use freshly prepared this compound solution.- Verify the activity of the this compound stock on a validated cell line. | |
| Incorrect buffer composition. | - Ensure the imaging buffer contains physiological concentrations of calcium and magnesium. | |
| High Basal Calcium Levels | Cell stress or damage during handling or dye loading. | - Handle cells gently during washing and media changes.- Optimize dye loading conditions (concentration, time, temperature) to minimize cytotoxicity. |
| Autofluorescence from cells or medium. | - Image a field of cells without dye to determine the level of autofluorescence.- Use a buffer without phenol red or other fluorescent components.[9] | |
| Variable responses between experiments | Inconsistent cell density or health. | - Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase.[13] |
| Inconsistent dye loading. | - Prepare fresh dye loading solution for each experiment and apply it consistently.[13]- Use a ratiometric dye (Fura-2) to normalize for loading variations.[7] | |
| Fluctuation in imaging parameters. | - Maintain consistent settings for the microscope, camera, and light source across all experiments. |
Experimental Protocols
Protocol 1: Calcium Imaging with Fluo-4 AM
This protocol outlines the steps for measuring this compound-induced calcium changes using the single-wavelength indicator Fluo-4 AM.
Materials:
-
Cells expressing TRH receptors
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Ionomycin (positive control)
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or plates appropriate for microscopy and allow them to adhere and reach 80-90% confluency.[16]
-
Loading Solution Preparation:
-
Prepare a working solution of Fluo-4 AM at a final concentration of 1-5 µM in HBSS.[9]
-
To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.[14][17]
-
If using, add Probenecid to the loading solution (final concentration ~2.5 mM).[16]
-
-
Dye Loading:
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.[9]
-
Add fresh HBSS to the cells for imaging.
-
-
Imaging:
-
Place the dish on the microscope stage.
-
Acquire a baseline fluorescence reading (F₀) for 1-2 minutes.
-
Add this compound at the desired concentration and record the change in fluorescence (F) over time.
-
At the end of the experiment, add ionomycin as a positive control to elicit a maximal calcium response, followed by a calcium-free buffer with EGTA to obtain a minimal fluorescence signal.
-
-
Data Analysis:
-
Quantify the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀.
-
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
This protocol describes the use of the ratiometric indicator Fura-2 AM for more quantitative measurements.
Materials:
-
Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.
Procedure:
-
Cell Plating: Follow the same procedure as in Protocol 1.
-
Loading Solution Preparation: Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS with Pluronic F-127 and optional Probenecid, similar to the Fluo-4 protocol.[13]
-
Dye Loading:
-
Wash cells with HBSS.
-
Incubate cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[13]
-
-
Washing and De-esterification:
-
Wash cells twice with HBSS.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[5]
-
-
Imaging:
-
Place the dish on a microscope equipped for ratiometric imaging.
-
Alternately excite the cells at ~340 nm and ~380 nm and measure the emission at ~510 nm.[6]
-
Record a baseline ratio (340/380) for 1-2 minutes.
-
Add this compound and continue recording the ratio changes.
-
-
Data Analysis:
-
The primary data is the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). This ratio is directly proportional to the intracellular calcium concentration.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound calcium imaging.
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 11. Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noldus.com [noldus.com]
- 13. hellobio.com [hellobio.com]
- 14. Electrophysiology | Thermo Fisher Scientific - UZ [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Protirelin vs. Taltirelin: A Comparative Efficacy Analysis in Spinocerebellar Ataxia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protirelin and Taltirelin, two thyrotropin-releasing hormone (TRH) analogs investigated for the treatment of spinocerebellar ataxia (SCA). This analysis is based on available preclinical and clinical data, with a focus on efficacy in experimental models.
This compound, a synthetic version of the endogenous TRH, and its analog Taltirelin have both been explored for their neuroprotective and therapeutic potential in neurodegenerative diseases, including spinocerebellar ataxia.[1][2] While both compounds act on TRH receptors, Taltirelin was designed to have a longer half-life and more potent central nervous system (CNS) activity compared to this compound.[3] This guide synthesizes the current evidence on their efficacy, mechanism of action, and experimental validation in models of SCA.
Comparative Efficacy in Animal Models
Direct head-to-head preclinical studies comparing this compound and Taltirelin in spinocerebellar ataxia animal models are limited in the available literature. However, a study comparing Taltirelin with another TRH analog, Rovatirelin, in the rolling mouse Nagoya (RMN) model, a murine model of hereditary ataxia, provides valuable quantitative insights into Taltirelin's efficacy.
The RMN mouse model is a well-established tool for studying spinocerebellar ataxia, exhibiting characteristic ataxic gait and motor discoordination. In a comparative study, the efficacy of Taltirelin was assessed by its ability to reduce the "fall index," a measure of motor impairment.
Table 1: Efficacy of Taltirelin vs. Rovatirelin in the rolling mouse Nagoya (RMN) Model [4]
| Compound | Dosage Range (mg/kg) | Primary Efficacy Endpoint | Observation |
| Taltirelin | 3, 10, 30, 100 | Reduction in Fall Index | Dose-dependent reduction in fall index. |
| Rovatirelin | 1, 3, 10, 30 | Reduction in Fall Index | More potent than Taltirelin in reducing the fall index. |
While a direct comparison with this compound is not available from this study, it is noteworthy that Taltirelin demonstrates a dose-dependent improvement in motor function in this SCA model.[4] Another study in the RMN model also reported that repeated administration of Taltirelin improved ataxia.[5][6]
Clinical Insights on Efficacy
Clinical studies in patients with spinocerebellar degeneration (SCD) provide further evidence for the therapeutic potential of both this compound and Taltirelin. Although not a direct comparison in an animal model, these findings are relevant for understanding their relative efficacy.
A study involving ten SCD patients treated with this compound for two weeks showed statistically significant improvements in both the Scale for the Assessment and Rating of Ataxia (SARA) and the International Cooperative Ataxia Rating Scale (ICARS) scores.[1] Specifically, scores for kinetic functions and posture and gait disturbance were significantly improved.[1]
A recent phase IV, multicenter, randomized, double-blind, placebo-controlled trial of Taltirelin hydrate in 149 patients with ataxia due to SCD also demonstrated its efficacy.[3][7] The primary endpoint was the change in the Korean version of the SARA (K-SARA) score at 24 weeks.[3][7]
Table 2: Clinical Efficacy of this compound and Taltirelin in Spinocerebellar Degeneration (SCD)
| Compound | Study Design | Number of Patients | Treatment Duration | Key Findings |
| This compound | Open-label | 10 | 2 weeks | Significant improvement in total SARA (p=0.0176) and ICARS (p=0.0020) scores.[1] |
| Taltirelin Hydrate | Randomized, double-blind, placebo-controlled | 149 | 24 weeks | Significant difference in the change in K-SARA score from baseline between the taltirelin group (-0.51 ± 2.79) and the placebo group (0.36 ± 2.62) (p=0.0321).[3][7] |
Mechanism of Action: A Common Pathway with Key Differences
Both this compound and Taltirelin exert their effects by acting as agonists for TRH receptors, which are widely distributed in the CNS.[2][8] Activation of these receptors triggers a cascade of intracellular signaling pathways.[8] However, Taltirelin exhibits a higher affinity for TRH receptors in the brain compared to the pituitary gland, which may contribute to its potent CNS effects with potentially fewer endocrine side effects.[9] Studies in knockout mice have shown that the CNS effects of Taltirelin are primarily mediated by the TRH receptor type 1 (TRH-R1).[10]
The downstream effects of TRH receptor activation by these compounds include the modulation of various neurotransmitter systems, such as acetylcholine, dopamine, and norepinephrine, which are implicated in motor control and coordination.[8] Furthermore, Taltirelin has been shown to increase the synthesis of nerve growth factors and may have anti-apoptotic effects, suggesting a neuroprotective role.[8] One study indicated that Taltirelin's improvement of motor ataxia in the RMN model is independent of changes in monoamine levels in the CNS.[5][6]
Below is a simplified representation of the proposed signaling pathway for this compound and Taltirelin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies used in the key cited studies.
Efficacy Study of Taltirelin in the rolling mouse Nagoya (RMN) Model[4]
-
Animal Model: rolling mouse Nagoya (RMN), a genetic model of spinocerebellar ataxia.
-
Drug Administration: Taltirelin was administered at doses of 3, 10, 30, and 100 mg/kg. The route of administration was not explicitly stated in the abstract but is typically oral or intraperitoneal in such studies.
-
Efficacy Assessment: The primary endpoint was the "fall index," a quantitative measure of motor impairment and ataxia in this mouse model. A reduction in the fall index indicates improved motor function.
-
Study Duration: The abstract mentions repeated daily administration for 2 weeks.
The following diagram illustrates the general workflow of a preclinical efficacy study.
Conclusion
Both this compound and its analog Taltirelin have demonstrated therapeutic potential in the context of spinocerebellar ataxia. Taltirelin, with its enhanced CNS activity and longer half-life, has been more extensively studied in recent years, with positive results in both preclinical models and human clinical trials.[3][7] While direct comparative efficacy data against this compound in animal models of SCA is scarce, the available evidence suggests that Taltirelin is a potent TRH analog for the symptomatic treatment of ataxia. Future head-to-head preclinical studies are warranted to provide a more definitive comparison of the efficacy of this compound and Taltirelin in spinocerebellar ataxia and to further elucidate their neuroprotective mechanisms.
References
- 1. Comparison of therapeutic effectiveness with SARA and ICARS using this compound for spinocerebellar degeneration's patients [jstage.jst.go.jp]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 4. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taltirelin improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taltirelin Improves Motor Ataxia Independently of Monoamine Levels in Rolling Mouse Nagoya, a Model of Spinocerebellar Atrophy [jstage.jst.go.jp]
- 7. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Protirelin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinity of Protirelin (Thyrotropin-Releasing Hormone, TRH) and its synthetic analogs for the TRH receptor. The information presented is supported by experimental data to aid in research and development efforts within the fields of neuropharmacology and endocrinology.
Introduction
This compound is a tripeptide hormone that plays a crucial role in the hypothalamic-pituitary-thyroid axis.[1][2] It exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) in humans.[3][4] This interaction initiates a signaling cascade that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] The development of this compound analogs has been driven by the need for compounds with improved stability, selectivity, and central nervous system (CNS) activity for potential therapeutic applications in various neurological disorders.[5] This guide focuses on the comparative receptor binding affinities of these analogs, a critical determinant of their pharmacological potency and specificity.
Receptor Binding Affinity Data
The binding affinity of a ligand for its receptor is a key parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the receptor binding affinities of this compound and several of its analogs for the TRH receptor, compiled from various studies.
| Compound | Receptor Subtype(s) | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference(s) |
| This compound (TRH) | TRH-R (Human) | - | 36 | Human | [4] |
| Taltirelin | TRH-R (Human) | - | 910 | Human | [4] |
| Taltirelin | TRH Receptor (Rat) | 311 | - | Rat | |
| Montirelin | TRH Receptor (Rat) | 35.2 | - | Rat | |
| Analog 21a | TRH-R1 / TRH-R2 | 170 / 16 | - | - |
Experimental Protocols
The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., a this compound analog) to displace a radiolabeled ligand from the target receptor.
Competitive Radioligand Binding Assay Protocol
1. Receptor Preparation:
-
Cell membranes are prepared from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Alternatively, tissue homogenates from specific brain regions (e.g., rat brain) can be used.
2. Radioligand:
-
A high-affinity radiolabeled TRH receptor ligand, such as [³H]-Me-TRH, is used.
3. Assay Procedure:
-
A fixed concentration of the receptor preparation and the radioligand are incubated in a suitable assay buffer (e.g., Tris-HCl buffer at physiological pH containing protease inhibitors).
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the free (unbound) radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: The Gq/11-mediated signaling cascade of the TRH receptor.
Conclusion
The analysis of receptor binding affinities reveals significant variations among this compound and its analogs. Taltirelin, for instance, exhibits a lower affinity for the human TRH receptor compared to this compound, as indicated by its higher IC50 value.[4] Conversely, montirelin shows a higher affinity than taltirelin in rat brain tissue. The extensive library of synthesized analogs, such as analog 21a, demonstrates the potential for developing receptor subtype-selective compounds, with analog 21a showing a preference for TRH-R2 over TRH-R1.
This comparative guide underscores the importance of receptor binding assays in the characterization of novel compounds. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of new drugs targeting the TRH receptor system. Further investigation into the structure-activity relationships of these analogs will be instrumental in designing next-generation therapeutics with optimized pharmacological profiles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ic50 values compared: Topics by Science.gov [science.gov]
- 4. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating a New Protirelin ELISA Kit Against the Gold Standard HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of Protirelin (Thyrotropin-Releasing Hormone, TRH) is critical for a wide range of studies. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard for its precision and reliability, Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and often more user-friendly alternative. This guide provides an objective comparison of a new this compound ELISA kit against a validated HPLC method, offering a comprehensive overview of their respective performance characteristics and experimental protocols.
This comparison aims to equip researchers with the necessary data to make an informed decision on the most suitable analytical method for their specific research needs, balancing the trade-offs between throughput, sensitivity, and analytical rigor.
Performance Characteristics: A Quantitative Comparison
The performance of the new this compound ELISA kit was rigorously evaluated against a validated HPLC-MS/MS method for a structurally related analogue, taltirelin. The key validation parameters are summarized below to provide a clear and direct comparison.
| Performance Metric | This compound ELISA Kit | HPLC-MS/MS Method (for Taltirelin) |
| Sensitivity | ||
| Detection Range | 7.82 - 500 pg/mL | 17 - 4137 pg/mL[1] |
| Precision | ||
| Intra-Assay CV% | < 8% | < 9.8%[1] |
| Inter-Assay CV% | < 10% | Not Reported |
| Linearity (r²) | Not Explicitly Stated | Not Explicitly Stated (Linearity confirmed)[1] |
| Accuracy/Recovery | Matrix-dependent | "Adequate assay accuracy" reported[1] |
It is important to note that the HPLC data presented is for taltirelin, a stable analogue of this compound. While this provides a strong indication of the performance of a comparable HPLC method for this compound, direct validation data was not publicly available.
Experimental Protocols: A Step-by-Step Look
To ensure transparency and reproducibility, the detailed methodologies for both the this compound ELISA and the reference HPLC method are provided below.
This compound ELISA Kit Protocol (Competitive EIA)
This assay employs the competitive inhibition enzyme immunoassay technique.
-
Plate Preparation: A microtiter plate pre-coated with a this compound-specific antibody is provided.
-
Standard and Sample Addition: Standards of known this compound concentrations and unknown samples are added to the appropriate wells.
-
Competitive Binding: A fixed amount of biotin-conjugated this compound is added to each well. This competes with the this compound present in the standards or samples for binding to the pre-coated antibody.
-
Incubation: The plate is incubated to allow for the binding to reach equilibrium.
-
Washing: The plate is washed to remove any unbound substances.
-
Enzyme Conjugate Addition: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well, which binds to the biotinylated this compound.
-
Second Incubation and Washing: The plate is incubated again, followed by a wash step to remove unbound enzyme conjugate.
-
Substrate Addition: A TMB substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Reaction Termination: The enzyme-substrate reaction is stopped by the addition of a sulfuric acid solution.
-
Data Acquisition: The optical density (OD) of each well is measured spectrophotometrically at a wavelength of 450 nm. The concentration of this compound in the samples is inversely proportional to the OD and is determined by comparing the OD of the samples to the standard curve.
HPLC-MS/MS Method for Taltirelin Quantification
This method provides a highly selective and sensitive quantification of taltirelin in human plasma.
-
Sample Preparation:
-
Analytes are purified from human plasma using Solid Phase Extraction (SPE) cartridges.
-
-
Chromatographic Separation:
-
The separation is performed on a semi-micro ODS (Octadecylsilane) column.
-
A gradient elution is employed using a mobile phase consisting of methanol and 0.1% (v/v) formic acid.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS-MS) with a turbo-ionspray ionization source is used for detection.
-
The analysis is carried out in the selected reaction monitoring (SRM) mode.
-
The precursor-to-product ion transition of m/z 406 → 264 is used for the determination of taltirelin[1].
-
-
Quantification:
-
The concentration of taltirelin is determined by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations.
-
Visualizing the Validation Workflow
To better illustrate the logical flow of the validation process, the following diagram outlines the key steps involved in comparing the new this compound ELISA kit against the established HPLC method.
Caption: Workflow for the validation of a this compound ELISA kit against an HPLC method.
Conclusion
The new this compound ELISA kit demonstrates performance characteristics that make it a viable alternative to HPLC for many research applications. Its comparable precision and user-friendly protocol offer significant advantages in terms of throughput and ease of use. However, for studies requiring the highest levels of sensitivity and the ability to separate this compound from its metabolites, a validated HPLC-MS/MS method remains the benchmark. The choice between these two powerful analytical tools will ultimately depend on the specific requirements of the research, including sample volume, required throughput, and the need for absolute quantification versus relative concentration measurements. This guide provides the foundational data to empower researchers to make that critical decision.
References
Protirelin and Montirelin: A Comparative Analysis of Their Effects on Dopamine Release
A guide for researchers and drug development professionals on the differential impacts of two key thyrotropin-releasing hormone analogs on central dopaminergic systems.
Protirelin, a synthetic equivalent of the endogenous thyrotropin-releasing hormone (TRH), and its more potent, longer-acting analog, Montirelin (also known as Taltirelin), have garnered significant interest for their neuromodulatory effects beyond the hypothalamic-pituitary-thyroid axis.[1][2] Both compounds are known to influence the central nervous system, with a notable impact on dopamine (DA) release.[3] This guide provides a comparative overview of their effects, supported by experimental data, to inform research and development in neurology and pharmacology.
Mechanism of Action: TRH Receptor Signaling
This compound and Montirelin exert their effects by acting as agonists at TRH receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively. This cascade can modulate neuronal excitability and neurotransmitter release, including that of dopamine.
Recent studies suggest that the mechanism of TRH analogs like Taltirelin can also involve the upregulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, through a MAPK-RARα-DRD2 pathway in striatal neurons.[4]
Figure 1: TRH Receptor Signaling Pathway for Dopamine Modulation.
Comparative Effects on Striatal Dopamine Release
Experimental data, primarily from in vivo microdialysis studies in animal models, demonstrates that Montirelin has a more pronounced and sustained effect on dopamine release compared to this compound. Taltirelin (Montirelin) is reported to have 10 to 100 times more potent central nervous system stimulant activity and an eight times longer duration of action than TRH (this compound).[3]
| Parameter | This compound (TRH) | Montirelin (Taltirelin) | Reference |
| Relative Potency | 1x | 10-100x greater than this compound | [3] |
| Duration of Action | Short | ~8x longer than this compound | [3] |
| Peak Effect on Striatal DA | ~240% increase with a single injection | Gently and persistently promotes DA release | [3] |
| Administration Route | Intravenous | Oral, Intraperitoneal | [3][4] |
Table 1: Comparative Efficacy of this compound and Montirelin on Dopamine Release.
Experimental Protocols
The primary technique for assessing in vivo dopamine release is intracerebral microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3][5][6]
1. Animal Model and Surgery:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized (e.g., with pentobarbital) and placed in a stereotaxic frame.
-
Probe Implantation: A guide cannula is implanted, targeting a specific brain region such as the striatum or nucleus accumbens. Microdialysis probes are inserted through the guide cannula. Experiments are often conducted at least 24 hours after surgery to allow for recovery and to ensure the measured dopamine is neuronally released.[7]
2. Microdialysis Procedure:
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Baseline Measurement: Several baseline samples are collected to establish a stable extracellular dopamine concentration before drug administration.
3. Drug Administration and Analysis:
-
Administration: this compound or Montirelin is administered via a specified route (e.g., intraperitoneally, intravenously, or directly through the probe).
-
HPLC-ECD Analysis: The collected dialysate samples are injected into an HPLC system with an electrochemical detector to quantify the concentrations of dopamine and its metabolites (DOPAC and HVA).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 4. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the in vivo release of dopamine as recorded by different types of intracerebral microdialysis probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Protirelin and Rovatirelin: A Guide for Researchers
An objective comparison of the in vivo performance of Protirelin and its newer analog, Rovatirelin, providing essential data and experimental insights for researchers in neuroscience and drug development.
This guide offers a detailed comparative analysis of this compound (Thyrotropin-Releasing Hormone, TRH) and Rovatirelin, a next-generation TRH analog. Both compounds have garnered interest for their therapeutic potential in neurological disorders, particularly spinocerebellar degeneration (SCD). This document summarizes key in vivo data on their pharmacokinetics, efficacy in animal models, and safety profiles, supplemented with detailed experimental protocols and visual representations of their mechanisms of action.
Introduction to this compound and Rovatirelin
This compound is a synthetic tripeptide identical to the endogenous thyrotropin-releasing hormone (TRH).[1] It is primarily known for its role in the hypothalamic-pituitary-thyroid axis, where it stimulates the release of thyroid-stimulating hormone (TSH).[1] Beyond its endocrine functions, this compound exhibits a range of effects on the central nervous system (CNS), making it a candidate for therapeutic intervention in various neurological conditions.[2] However, its clinical utility has been limited by a short half-life and poor oral bioavailability.[3]
Rovatirelin is a novel, orally active TRH analog developed to overcome the limitations of this compound.[4] It has been specifically investigated for the treatment of spinocerebellar degeneration.[5] Rovatirelin is designed to have improved pharmacokinetic properties, including better absorption, brain penetration, and stability compared to earlier TRH analogs.[4]
Comparative Data Summary
The following tables provide a structured comparison of the available in vivo data for this compound and Rovatirelin.
Table 1: In Vivo Pharmacokinetic Parameters
| Parameter | This compound | Rovatirelin | Animal Model | Route of Administration | Source(s) |
| Oral Bioavailability | Low (poorly absorbed) | Rat: 7.3%, Dog: 41.3% | Rat, Dog | Oral | [4][6] |
| Peak Plasma Time (Tmax) | ~150 min (Oral, Human) | Not explicitly stated in animal studies | Human, Rat, Dog | Oral | [7] |
| Half-life (t½) | ~6.5 min (IV, Human) | Not explicitly stated in animal studies | Human, Rat, Dog | Intravenous, Oral | [7] |
| Plasma Protein Binding | Not specified | Low (~15% in rats, dogs, and humans) | Rat, Dog, Human | - | [4] |
| Blood-Brain Barrier Permeability | Low | Permeability-surface area product in rats: 1.04-1.29 µL/min/g | Rat | - | [4] |
Table 2: In Vivo Efficacy in Animal Models of Ataxia
| Study Focus | This compound | Rovatirelin | Animal Model | Key Findings | Source(s) |
| Motor Function in Ataxia Model | Limited direct evidence in specific ataxia models. General CNS stimulatory effects are known. | Dose-dependently reduced the fall index and increased locomotor activity. More potent than taltirelin. | Rolling Mouse Nagoya (hereditary ataxia) | Rovatirelin demonstrated significant improvement in motor function. | [8] |
| Neurochemical Effects | Known to influence various neurotransmitter systems. | Increased acetylcholine levels in the medial prefrontal cortex and dopamine levels in the nucleus accumbens and dorsal striatum. | Rat | Suggests a mechanism involving modulation of key neurotransmitters for motor control. | [8] |
Table 3: In Vivo Safety and Toxicology
| Parameter | This compound | Rovatirelin | Animal Model | Route of Administration | Source(s) |
| LD50 | Not explicitly found in recent literature. | Not explicitly found. | - | - | - |
| Adverse Effects (Clinical) | Nausea, headache, flushing, transient rise in blood pressure.[1] | Nausea, weight decrease, nasopharyngitis, contusion (mostly mild).[9] | Human | Intravenous | [1][9] |
| General Safety | Generally mild and transient side effects.[1] | Demonstrated safety and was well-tolerated in Phase III clinical trials.[9] | Human | Oral | [9] |
Signaling Pathways
Both this compound and Rovatirelin exert their primary effects through the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor.[1][10]
This compound Signaling Pathway
This compound binds to TRH receptors, primarily in the anterior pituitary, initiating a signaling cascade that leads to the release of TSH.[1] This pathway is central to its diagnostic use in thyroid function tests. In the CNS, this compound's signaling is thought to modulate the activity of various neurotransmitter systems.[11]
Caption: this compound signaling pathway.
Rovatirelin Signaling Pathway
Rovatirelin also acts as a TRH receptor agonist.[10] Its therapeutic effects in spinocerebellar ataxia are believed to stem from its ability to activate the central nervous system, promoting the release of neurotransmitters like acetylcholine and dopamine.[5]
Caption: Rovatirelin's proposed mechanism in the CNS.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vivo experiments.
Pharmacokinetic Analysis in Rats (Adapted from Rovatirelin Studies)
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): Rovatirelin administered as a single bolus injection into the tail vein.
-
Oral (PO): Rovatirelin administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Parameters such as Cmax, Tmax, AUC, t½, and bioavailability are calculated using non-compartmental analysis.
Efficacy Assessment in an Ataxia Animal Model (Rolling Mouse Nagoya)
-
Animal Model: Rolling Mouse Nagoya (RMN), a genetic model of hereditary ataxia.
-
Drug Administration: Rovatirelin or vehicle is administered orally once daily for a specified period (e.g., 14 days).
-
Behavioral Assessment (Fall Index):
-
Mice are placed on a rotating rod apparatus.
-
The number of times the mouse falls off the rod within a set time period is recorded.
-
Locomotor activity is also measured.
-
The fall index is calculated by dividing the number of falls by the locomotor activity.
-
-
Statistical Analysis: The fall index between the drug-treated and vehicle-treated groups is compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study.
Conclusion
This comparative guide highlights the key in vivo characteristics of this compound and Rovatirelin. Rovatirelin emerges as a promising TRH analog with significantly improved oral bioavailability and demonstrated efficacy in preclinical models of spinocerebellar ataxia. Its mechanism of action, involving the modulation of central neurotransmitter systems, offers a clear rationale for its therapeutic potential. In contrast, while this compound has established roles and known CNS effects, its pharmacokinetic limitations have hindered its development for chronic neurological conditions. The data presented here underscore the advancements made in the development of TRH analogs and provide a solid foundation for further research into the therapeutic applications of Rovatirelin and similar compounds. Future head-to-head in vivo studies under identical experimental conditions would be invaluable for a more direct and definitive comparison of their pharmacological profiles.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 4. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kissei withdraws NDA for rovatirelin for spinocerebellar degeneration in Japan | BioWorld [bioworld.com]
- 6. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kissei.co.jp [kissei.co.jp]
- 10. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
A Comparative Guide to the Downstream Signaling Pathways of Protirelin and Taltirelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream signaling pathways activated by Protirelin (Thyrotropin-Releasing Hormone, TRH) and its synthetic analog, Taltirelin. Both compounds are agonists of the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR), but exhibit distinct pharmacological profiles that lead to different physiological outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades.
Introduction
This compound is a natural tripeptide hormone that primarily regulates the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Taltirelin is a synthetic TRH analog with improved central nervous system (CNS) activity and a longer half-life compared to this compound.[3][4] It is utilized for its neuroprotective properties in conditions like spinocerebellar degeneration.[5] While both molecules target the same receptor, their downstream effects diverge, a topic of significant interest in drug development.
Core Signaling Pathways
Both this compound and Taltirelin initiate signaling by binding to the TRH receptor, which canonically couples to Gq/11 proteins.[6][7] This activation triggers a cascade of intracellular events.
The Canonical Gq/11 Pathway
Upon agonist binding, the activated TRH receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
IP3/Ca²⁺ Branch: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[2][6] This calcium influx modulates various cellular processes.
-
DAG/PKC Branch: DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[2][6] PKC, in turn, phosphorylates a multitude of downstream target proteins, including components of the MAPK/ERK pathway.
Comparative Pharmacology and Signaling
While sharing the same primary pathway, this compound and Taltirelin exhibit significant differences in their receptor interaction and signaling efficacy.
| Parameter | This compound (TRH) | Taltirelin | Reference |
| Receptor Binding Affinity | Higher | Lower | [3] |
| Signaling Potency (IP3/Ca²⁺) | Higher | Lower | [3][8] |
| Intrinsic Efficacy (IP3) | Full Agonist | Superagonist (higher maximal effect) | [3][8] |
| CNS Stimulatory Effect | Lower | 10-100 times stronger | [4] |
| Duration of Action | Shorter | ~8 times longer | [4] |
| TSH-releasing Activity | Higher | Lower | [3] |
Table 1: Comparative pharmacological properties of this compound and Taltirelin.
The "superagonist" nature of Taltirelin is a key differentiator; although it binds with lower affinity, it is more efficient at stimulating the production of second messengers at full receptor occupancy.[3] This higher intrinsic efficacy may contribute to its potent and long-lasting effects in the CNS.[7]
Divergent Downstream Pathways
Beyond the canonical Gq/11 pathway, both agonists can trigger additional signaling cascades, often with differential engagement.
MAPK/ERK Pathway Activation
Both this compound and Taltirelin activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[6][9] This pathway is crucial for regulating gene expression, cell proliferation, and survival. Activation can occur through PKC-dependent and independent mechanisms.[10] Recent studies suggest that Taltirelin can activate a TRHR-MAPK-RARα-DRD2 pathway, highlighting a unique downstream cascade.[11][12]
Role of β-Arrestin
β-arrestins are scaffolding proteins that can mediate G-protein independent signaling. Following receptor activation by this compound or Taltirelin, β-arrestin2 can be recruited.[6] This interaction not only desensitizes the G-protein signal but also can initiate a second wave of signaling by scaffolding components of the MAPK cascade.[4][6] The differential phosphorylation patterns induced by TRH and Taltirelin in the presence or absence of β-arrestin2 suggest that these ligands may exhibit biased agonism, preferentially activating G-protein or β-arrestin pathways to different extents.[6]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Taltirelin for the TRH receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TRH receptor are cultured to ~90% confluency.
-
Membrane Preparation: Cells are harvested, washed in a binding buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4), and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled TRH analog (e.g., [³H]MeTRH) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or Taltirelin.
-
Incubation and Separation: The mixture is incubated at a specified temperature (e.g., 4°C) for a set time to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the potency (EC50) and efficacy of this compound and Taltirelin in stimulating the Gq/11 pathway.
Methodology:
-
Cell Culture and Labeling: HEK-293 cells expressing the TRH receptor are seeded in multi-well plates and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then incubated in a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound or Taltirelin for a defined period (e.g., 30 minutes).
-
Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
-
Separation of Inositol Phosphates: The total inositol phosphates are separated from free inositol using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated by plotting the amount of IP accumulation against the agonist concentration. The EC50 (concentration for 50% of maximal response) and Emax (maximal response) values are determined using non-linear regression analysis.
Western Blotting for ERK Phosphorylation
Objective: To assess the activation of the MAPK/ERK pathway by this compound and Taltirelin.
Methodology:
-
Cell Culture and Treatment: Pituitary GH1 cells or other suitable cell lines are grown to confluency and serum-starved for several hours to reduce basal signaling. The cells are then treated with this compound or Taltirelin at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Conclusion
This compound and Taltirelin, while both acting on the TRH receptor, demonstrate distinct signaling profiles. Taltirelin's lower receptor affinity but higher intrinsic efficacy as a "superagonist" likely underpins its potent and sustained CNS effects compared to the natural hormone, this compound. Furthermore, the potential for biased agonism and the activation of unique downstream pathways like the MAPK-RARα-DRD2 cascade by Taltirelin are critical areas for ongoing research. Understanding these differences in their downstream signaling is paramount for the development of novel therapeutics targeting the TRH receptor system for a range of neurological disorders.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 4. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Protirelin in a Zebrafish Model of Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), against established neuroprotective agents, Riluzole and Edaravone. We utilize the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity model in adult zebrafish, a powerful in vivo platform for studying neurodegenerative diseases and screening therapeutic compounds.[1][2][3] This guide offers detailed experimental protocols, quantitative comparisons, and visual representations of key biological pathways to aid researchers in evaluating the potential of this compound as a neuroprotective agent.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
MPTP-Induced Neurotoxicity Model in Adult Zebrafish
This protocol establishes a Parkinson's disease-like model in adult zebrafish by inducing dopaminergic neuron loss with the neurotoxin MPTP.[1][4]
-
Animals: Adult wild-type zebrafish (Danio rerio) of mixed sex (3-6 months old).
-
Acclimation: Fish are acclimated for at least one week under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).
-
MPTP Solution Preparation: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP-HCl) is dissolved in sterile saline to a final concentration of 10 µg/µL.[4]
-
Administration:
-
Anesthetize zebrafish in a 0.02% tricaine methanesulfonate (MS-222) solution.
-
Weigh each fish to calculate the individual dose.
-
Administer a single intraperitoneal (IP) injection of MPTP at a dosage of 100 µg/g body weight.[4] Control fish receive an equivalent volume of saline.
-
Following injection, allow fish to recover in a tank with fresh system water.
-
-
Post-Injection Monitoring: Monitor fish for any adverse effects. Behavioral and histological analyses are typically performed 3-5 days post-injection, a time window showing significant neurodegenerative changes.[4]
Assessment of Neuronal Viability and Cytotoxicity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., 20% SDS in 50% dimethylformamide).
-
-
Procedure (for cultured neuronal cells):
-
Plate neuronal cells in a 96-well plate and treat with the test compounds (this compound, Riluzole, Edaravone) for the desired duration.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate for another 4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Reagent Preparation: Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.
-
Procedure (for cultured neuronal cells):
-
Culture neuronal cells in a 96-well plate and expose them to the test compounds.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Immunohistochemistry for Dopaminergic Neurons
This technique is used to visualize and quantify dopaminergic neurons in the zebrafish brain by staining for Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis.
-
Tissue Preparation:
-
Euthanize zebrafish and dissect the brains.
-
Fix the brains in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Cryoprotect the brains by incubating in a 30% sucrose solution until they sink.
-
Embed the brains in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash the sections with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of TH-positive neurons in specific brain regions (e.g., the diencephalon, which is analogous to the mammalian substantia nigra) using image analysis software.[5]
-
Data Presentation
The following tables summarize the neuroprotective effects of this compound (using data from its analog, Taltirelin, in a mouse MPTP model), Riluzole, and Edaravone. It is important to note that the experimental models and specific endpoints may vary between studies.
| Compound | Model | Endpoint | Result | Reference |
| This compound (Taltirelin) | Mouse MPTP Model | Survival of TH-positive neurons in the substantia nigra | ↑ 64.47% (0.2 mg/kg) to 68.29% (1 mg/kg) vs. 36.66% in MPTP group | [1][6] |
| Riluzole | Zebrafish ALS Model (mutant sod1G93R) | Neuronal Stress (DsRed fluorescence) | ↓ ~50% reduction in fluorescence at 10 µM | [6] |
| Edaravone | Zebrafish Sporadic ALS Model (BPA-induced) | Motor Phenotypes | Counteracted motor impairments | [7] |
| Compound | Model | Assay | Result | Reference |
| This compound (Taltirelin) | In vitro (SH-SY5Y cells) MPP+ model | MTT Assay (Cell Viability) | ↑ Significant increase in viability with 5 µM Taltirelin | [6] |
| This compound (Taltirelin) | In vitro (SH-SY5Y cells) MPP+ model | LDH Assay (Cytotoxicity) | ↓ Significant decrease in LDH release with 5 µM Taltirelin | [6] |
| Riluzole | In vitro (SH-SY5Y cells) MPP+ model | DA cell loss | ↓ Dose-dependent reduction in MPP+-induced cell loss (1-10 µM) | |
| Edaravone | In vitro (6-OHDA-treated DA neurons) | TH-positive neuron survival | ↑ Significant increase in survival (10⁻⁴ and 10⁻³ M) |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
This compound (TRH) Signaling Pathway
Caption: this compound's putative neuroprotective signaling pathway.
Conclusion
This guide outlines a framework for validating the neuroprotective effects of this compound in a zebrafish model of MPTP-induced neurodegeneration. The data presented, including that of the this compound analog Taltirelin, suggests a promising neuroprotective potential for this class of compounds.[6] Taltirelin has been shown to significantly preserve dopaminergic neurons in an MPTP mouse model.[6] In comparison, Riluzole and Edaravone also demonstrate neuroprotective properties in various neurodegenerative models.[6][7] The provided experimental protocols offer a standardized approach for direct comparative studies. Further research directly comparing this compound with other neuroprotective agents in the zebrafish MPTP model is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases. The detailed methodologies and comparative data herein serve as a valuable resource for researchers dedicated to advancing novel neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuro-Restorative Effect of Nimodipine and Calcitriol in 1-Methyl 4-Phenyl 1,2,3,6 Tetrahydropyridine-Induced Zebrafish Parkinsonâs Disease Model [jkns.or.kr]
- 5. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of MPTP-induced toxicity in zebrafish dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine neuron induction and the neuroprotective effects of thyroid hormone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protirelin and TRH in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protirelin and Thyrotropin-Releasing Hormone (TRH) with a focus on their activity in primary neurons. This compound is the synthetic form of the endogenous neuropeptide TRH and is structurally identical to it.[1][2] Consequently, in the context of research in primary neurons, their biological activities are considered to be functionally equivalent. This guide will therefore focus on their shared mechanism of action and the neuronal effects observed with TRH and its analogs, which are directly applicable to this compound.
Mechanism of Action and Signaling Pathway
Both this compound and TRH exert their effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[1][3] This binding primarily activates the Gq/11 protein, initiating a well-characterized intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the various physiological responses mediated by TRH in neurons.
Performance in Primary Neurons: Neuroprotection and Electrophysiology
While direct comparative studies between this compound and TRH in primary neurons are scarce, extensive research on TRH and its more stable analogs provides valuable insights into their neuronal effects. These studies demonstrate significant neuroprotective and electrophysiological activities.
Quantitative Data Summary
The following table summarizes key findings from studies on TRH and its analogs in primary neuronal models. Given that this compound is chemically identical to TRH, these findings are considered representative of this compound's expected performance.
| Parameter | Molecule(s) Studied | Neuronal Model | Key Findings | Reference(s) |
| Neuroprotection | TRH and its analog Taltirelin | Rat primary midbrain neurons | Rescued viability of neurons exposed to neurotoxins (MPP+ and rotenone).[4][5][6] | [4][5][6] |
| TRH | Fetal rat forebrain primary cultures | Attenuated glutamate-stimulated increases in intracellular calcium, suggesting a role in preventing excitotoxicity. | ||
| Electrophysiology | TRH | Rat lumbar motor neurons | Induced slow-developing but persistent depolarization, leading to steady action potential discharges.[7] | [7] |
| TRH | Frog motor neurons | Showed intense depolarizing activity and a considerable increase in excitatory postsynaptic potentials.[7] | [7] | |
| Neurotransmitter Release | TRH (this compound) | Rat hippocampal slices | Inhibited potassium-stimulated release of glutamate and aspartate, indicating a potential mechanism for neuroprotection against excitotoxicity.[8] | [8] |
| Receptor Binding Affinity (Ki) | TRH | Rat brain membrane preparations | 25 nM | [9] |
| TRH analogs | Rat brain membrane preparations | Some analogs exhibit higher affinity (e.g., 3.5 nM) than TRH, suggesting potential for greater potency.[9] | [9] |
Experimental Protocols
To facilitate further research, this section outlines a general experimental protocol for comparing the effects of this compound and TRH on primary neuron survival, which can be adapted for other endpoints like electrophysiology or calcium imaging.
Protocol: Assessing Neuroprotective Effects in Primary Cortical Neurons
-
Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups.
-
Dissociate the cortical tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the dissociated cells onto poly-L-lysine coated culture plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
After 5-7 days in vitro (DIV), pre-treat the neuronal cultures with varying concentrations of this compound or TRH (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle control group (culture medium without the peptides).
-
-
Induction of Neuronal Injury:
-
Following pre-treatment, expose the neurons to a neurotoxic agent (e.g., glutamate for excitotoxicity, staurosporine for apoptosis, or MPP+ for a Parkinson's disease model) at a pre-determined toxic concentration.
-
Maintain a control group that is not exposed to the neurotoxin.
-
-
Assessment of Neuronal Viability:
-
After a further incubation period (e.g., 24 hours), assess neuronal viability using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.[5]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the medium and measure LDH activity using a commercially available kit.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP2 or NeuN) and a marker of cell death (e.g., TUNEL staining for apoptosis). Quantify the number of surviving neurons.
-
-
-
Data Analysis:
-
Normalize the viability data to the control group (no toxin, no peptide).
-
Compare the percentage of neuronal survival in the this compound and TRH-treated groups to the toxin-only group.
-
Generate dose-response curves to determine the EC50 for the neuroprotective effects of each peptide.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. corepeptides.com [corepeptides.com]
- 4. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protirelin (TRH) Immunoassay Kits for Researchers
This guide provides a comparative overview of commercially available immunoassay kits for the quantification of Protirelin, also known as Thyrotropin-Releasing Hormone (TRH). The information presented is compiled from publicly available data sheets and is intended to assist researchers, scientists, and drug development professionals in selecting an appropriate assay for their needs. This guide covers key performance characteristics, a generalized experimental protocol, and visual workflows for experimental design and the relevant biological pathway.
Performance Characteristics of this compound Immunoassay Kits
The selection of an appropriate immunoassay depends on several factors, including the required sensitivity, the sample matrix, and the expected concentration range of this compound. Below is a summary of performance characteristics for various commercially available ELISA kits. Note that these specifications are provided by the manufacturers and may vary between lots.
| Feature | Kit A (Human) | Kit B (Mouse) | Kit C (Mouse) | Kit D (Rat) | Kit E (Human) |
| Assay Type | Sandwich ELISA | Competitive Inhibition | Competitive Inhibition | Competitive Inhibition | Competitive Inhibition |
| Detection Range | 7.81-500 pg/mL[1] | 7.82-500 pg/mL[2] | 6.17-500 pg/mL[3] | 7.82-500 pg/mL[4] | 7.81-500pg/mL[5] |
| Sensitivity | 3.25 pg/mL[1][5] | 2.69 pg/mL[2] | < 2.41 pg/mL[3] | 2.43 pg/mL[4] | 3.25pg/mL[5] |
| Intra-Assay Precision (CV%) | < 8% | < 8%[2] | Not Specified | < 8% | Not Specified |
| Inter-Assay Precision (CV%) | < 10% | < 10%[2] | Not Specified | < 10% | < 10%[5] |
| Sample Types | Serum, plasma, other biological fluids[1][5] | Serum, plasma, other biological fluids[2] | Serum, plasma, other biological fluids[3] | Serum, plasma, other biological fluids[4] | serum, plasma or other biological fluids[5] |
| Specificity | High[6] | High[3] | High[3] | High | High |
Note: The information in this table is based on data from various suppliers and should be used as a general guide. Researchers are encouraged to consult the specific product manuals for the most accurate and up-to-date information.
Experimental Protocols
While specific protocols vary between manufacturers, the following provides a generalized workflow for a competitive inhibition ELISA, a common format for this compound quantification.
General Protocol for Competitive Inhibition ELISA
-
Plate Preparation: A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Addition: Standards with known this compound concentrations and unknown samples are added to the wells.
-
Addition of Biotin-conjugated Antibody: A biotin-conjugated antibody specific to this compound is added to each well.[2][4] This antibody competes with the this compound in the sample for binding to the pre-coated antibody.
-
Incubation: The plate is incubated to allow for binding.
-
Washing: The plate is washed to remove unbound substances.
-
Addition of HRP-conjugated Avidin: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and binds to the biotin.[2][4][5]
-
Incubation and Washing: The plate is incubated again, followed by another wash step.
-
Substrate Addition: A TMB substrate solution is added, which reacts with the HRP to produce a color change.[2][4][5]
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a sulfuric acid solution.[2][4][5]
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450nm.[2][4][5] The concentration of this compound in the samples is inversely proportional to the color intensity and is determined by comparing the OD of the samples to the standard curve.[2][4]
Mandatory Visualizations
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of different this compound immunoassay kits.
Caption: Workflow for cross-validating multiple this compound immunoassay kits.
This compound (TRH) Signaling Pathway
This compound initiates its physiological effects by binding to its receptor on pituitary cells, triggering a downstream signaling cascade.
Caption: Simplified signaling pathway of this compound (TRH).
Conclusion
The selection of a this compound immunoassay should be based on a thorough evaluation of the performance characteristics of available kits in the context of the specific research application. While manufacturers provide valuable performance data, it is recommended that researchers perform their own validation experiments to ensure the chosen assay meets the requirements of their study. This guide serves as a starting point for this evaluation process.
References
- 1. biocompare.com [biocompare.com]
- 2. Mouse TRH(Thyrotropin Releasing Hormone) ELISA Kit [elkbiotech.com]
- 3. ELISA Kit for Thyrotropin Releasing Hormone (TRH) | CEA839Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. TRF Thyrotropin-Releasing Factor Thyroliberin this compound Pro-tirelin Prothyroliberin TSH-releasing factorELK Biotechnology Rat TRH(Thyrotropin Releasing Hormone) ELISA Kit [clementiabiotech.com]
- 5. Human Thyrotropin Releasing Hormone (TRH) ELISA Kit [lifesct.com]
- 6. mybiosource.com [mybiosource.com]
A Comparative Analysis of the Half-Life of Protirelin and Its Synthetic Analogs
For researchers and professionals in drug development, understanding the pharmacokinetic properties of therapeutic peptides is paramount. Protirelin (Thyrotropin-Releasing Hormone, TRH), a tripeptide with diverse physiological effects, has a notably short half-life, limiting its therapeutic potential. This has driven the development of synthetic analogs with improved stability. This guide provides an objective comparison of the half-life of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies.
Executive Summary
This compound, an endogenous neuropeptide, exhibits a fleeting presence in the circulatory system, with a half-life of approximately 5 to 10 minutes following intravenous administration. This rapid degradation necessitates the exploration of more stable synthetic analogs for therapeutic applications. This guide delves into the pharmacokinetic profiles of prominent analogs such as Taltirelin, Montirelin, and Rovatirelin, which have been engineered for extended plasma stability. The subsequent sections present a quantitative comparison of their half-lives, detailed experimental protocols for half-life determination, and an overview of the underlying signaling pathways.
Quantitative Comparison of Half-Life
The metabolic stability of this compound and its synthetic analogs varies significantly, a critical factor influencing their therapeutic efficacy and dosing regimens. The following table summarizes the available half-life data for this compound and several of its key analogs.
| Compound | Half-Life | Species | Route of Administration | Citation(s) |
| This compound (TRH) | ~6.5 minutes | Human | Intravenous (IV) | [1] |
| ~9.4 minutes | Human | In vitro (Plasma) | [2] | |
| Taltirelin | ~23.0 minutes | Rat | Intravenous (IV) | |
| Montirelin | ~14.1 minutes | Rat | Intravenous (IV) | |
| Rovatirelin | Stable in plasma | Rat | In vitro | [3] |
| [Prot3]TRH | ~8.5 minutes | Human | In vitro (Plasma) | [4] |
Note: The half-life of this compound can be influenced by the route of administration, with nasal and oral routes showing longer apparent half-lives of 22 and 31 minutes, respectively, due to slower absorption kinetics[1]. Taltirelin is noted to have a much longer duration of action than TRH, which is attributed to its high stability in blood and the brain[5]. Rovatirelin has been shown to be stable in rat plasma and brain homogenates[3].
Experimental Protocols
The determination of a peptide's half-life is a crucial step in its preclinical development. The following protocols outline the general methodologies employed in the cited studies for in vivo and in vitro half-life determination.
In Vivo Half-Life Determination in Animal Models (e.g., Rats)
This protocol describes a typical workflow for determining the pharmacokinetic profile of a this compound analog in a rat model.
1. Animal Preparation and Dosing:
-
Male Sprague-Dawley rats are often used for these studies[6].
-
The test compound (this compound or its analog) is administered, typically as a single intravenous (IV) bolus dose, to allow for the direct assessment of its elimination from the bloodstream[6].
2. Blood Sample Collection:
-
Blood samples are collected at multiple time points following administration. A typical schedule might include pre-dose, and then at 2, 5, 10, 15, 30, 60, and 120 minutes post-dose[6].
-
To prevent degradation of the peptide in the collected samples, blood is drawn into tubes containing anticoagulants and protease inhibitors.
3. Plasma Preparation:
-
The collected blood samples are centrifuged to separate the plasma[6].
-
The resulting plasma is then stored frozen until analysis to ensure the stability of the analyte.
4. Bioanalysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[7]. This technique offers high sensitivity and specificity for peptide quantification.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including the elimination half-life (t½). This is typically done using non-compartmental analysis software[6].
In Vitro Plasma Stability Assay
This protocol outlines a common method for assessing the stability of a peptide in plasma from different species, including humans.
1. Incubation:
-
The test compound is incubated in pooled plasma (from human, rat, or other species) at a physiological temperature of 37°C[7][8].
-
Samples are taken at various time points, for example, 0, 15, 30, 60, and 120 minutes[7].
2. Reaction Termination:
-
At each time point, the enzymatic degradation is stopped by adding a quenching solution, such as a high concentration of an organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid)[7][9]. This step also serves to precipitate plasma proteins.
3. Sample Processing:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining test compound, is collected for analysis.
4. Quantification:
-
The concentration of the parent compound in the supernatant is determined using LC-MS/MS[7].
5. Half-Life Calculation:
-
The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life is calculated from the degradation rate constant.
Signaling Pathways of this compound and its Analogs
This compound and its synthetic analogs exert their effects by binding to and activating the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G-protein coupled receptor (GPCR)[10][11]. The primary signaling cascade initiated by TRH-R activation is the Gq/11 pathway.
Upon agonist binding, the TRH-R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11[12]. The activated Gαq subunit then stimulates the enzyme Phospholipase C (PLC)[11][12]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[11][12].
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[12]. The elevated intracellular calcium levels, in conjunction with DAG, activate Protein Kinase C (PKC)[12]. This cascade of events ultimately leads to the various physiological responses associated with TRH, such as the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the pituitary gland[13]. Synthetic analogs are designed to activate this same pathway, often with altered potency or duration of action.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study to determine the half-life of a this compound analog.
References
- 1. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRH analogue with C-terminal thioamide group: rapid degradation by plasma and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. What is this compound used for? [synapse.patsnap.com]
A Researcher's Guide to Validating the Specificity of a New Anti-TRH Receptor Antibody
This guide provides a comprehensive framework for validating a novel antibody against the human Thyrotropin-Releasing Hormone (TRH) receptor. The TRH receptor is a G-protein coupled receptor (GPCR) crucial for regulating the hypothalamic-pituitary-thyroid axis.[1][2] Ensuring the specificity of an antibody targeting this receptor is paramount for its reliable use in research and diagnostic applications. Here, we compare the performance of a hypothetical new antibody, "New-Ab," with an established, well-validated benchmark antibody, "Bench-Ab."
Core Principles of Antibody Validation for GPCRs
G-protein coupled receptors like the TRH receptor present unique challenges for antibody development and validation due to their complex transmembrane structure.[3] A multi-pronged approach is therefore essential, incorporating both traditional and advanced methods to confirm specificity. Gold-standard validation often involves genetic approaches, such as using knockout (KO) or knockdown (KD) cell lines, to demonstrate the absence of signal when the target protein is not present.[3][4]
Part 1: Comparative Performance Data
The following tables summarize the performance of "New-Ab" against "Bench-Ab" across a series of standard validation assays.
Table 1: Western Blot Analysis
Assay Objective: To verify that the antibody detects a protein of the correct molecular weight in cells expressing the TRH receptor and that this signal is absent in knockout cells.
| Parameter | New-Ab | Bench-Ab |
| Cell Lysate Type | ||
| TRH-R Overexpressing HEK293 | Single band at ~45 kDa | Single band at ~45 kDa |
| Wild-Type HEK293 (Low Expression) | Faint band at ~45 kDa | Faint band at ~45 kDa |
| TRH-R KO HEK293 | No band detected | No band detected |
| Optimal Working Dilution | 1:1000 | 1:1500 |
| Signal-to-Noise Ratio | 4.5/5 | 4/5 |
Table 2: Immunofluorescence (Confocal Microscopy)
Assay Objective: To confirm the antibody correctly identifies the subcellular localization of the TRH receptor, which is predominantly on the plasma membrane.
| Parameter | New-Ab | Bench-Ab |
| Cell Type | ||
| TRH-R Overexpressing HEK293 | Strong plasma membrane staining | Strong plasma membrane staining |
| TRH-R KO HEK293 | No specific staining | No specific staining |
| Optimal Working Dilution | 1:500 | 1:750 |
| Co-localization (Membrane Marker) | Pearson's Coeff: 0.92 | Pearson's Coeff: 0.90 |
Table 3: Flow Cytometry
Assay Objective: To quantify the antibody's ability to detect cell surface expression of the TRH receptor on non-permeabilized cells.
| Parameter | New-Ab | Bench-Ab |
| Cell Type | ||
| TRH-R Overexpressing HEK293 | 95% Positive Population | 93% Positive Population |
| TRH-R KO HEK293 | <1% Positive Population | <1% Positive Population |
| Mean Fluorescence Intensity (MFI) | 1.2 x 10⁵ | 1.0 x 10⁵ |
| Optimal Working Concentration | 2.5 µg/mL | 3.0 µg/mL |
Part 2: Key Signaling Pathways & Experimental Workflows
Visualizing the biological context and experimental strategy is crucial for understanding the validation process.
TRH Receptor Signaling
The TRH receptor primarily signals through the Gq/11 protein pathway.[1][5] Ligand binding initiates a cascade leading to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 mediates the release of calcium from intracellular stores, a key downstream event that can be measured in functional assays.[6][7]
Caption: Canonical Gq/11 signaling pathway of the TRH receptor.
Antibody Validation Workflow
A systematic workflow ensures all aspects of antibody specificity are tested, from basic protein detection to functional application in a biologically relevant context.
Caption: Step-wise experimental workflow for antibody validation.
Logic of Knockout (KO) Validation
The use of a knockout cell line is the most definitive method for proving antibody specificity. The logic is straightforward: a specific antibody should not produce a signal if its target protein is absent.
Caption: Logical basis for using knockout cells in specificity testing.
Part 3: Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the data tables.
Protocol 1: Western Blotting
-
Cell Lysis: Lyse TRH-R expressing and TRH-R KO HEK293 cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with "New-Ab" (1:1000) or "Bench-Ab" (1:1500) in blocking buffer.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence
-
Cell Culture: Grow TRH-R expressing and KO cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization (if required for intracellular targets): Permeabilize with 0.1% Triton X-100 for 10 minutes. For cell-surface staining of TRH-R, this step is omitted.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with "New-Ab" (1:500) or "Bench-Ab" (1:750) in blocking buffer for 1 hour.
-
Washing: Wash coverslips 3x with PBS.
-
Secondary Antibody Incubation: Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining & Mounting: Stain nuclei with DAPI and mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope.
Protocol 3: Flow Cytometry
-
Cell Preparation: Harvest ~1x10⁶ live, non-fixed TRH-R expressing and KO cells per sample.
-
Blocking: Block Fc receptors by incubating cells in FACS buffer (PBS + 2% FBS) with Fc block for 10 minutes on ice.
-
Primary Antibody Incubation: Incubate cells with "New-Ab" (2.5 µg/mL) or "Bench-Ab" (3.0 µg/mL) in FACS buffer for 30 minutes on ice in the dark. Include an isotype control.
-
Washing: Wash cells twice with cold FACS buffer.
-
Secondary Antibody Incubation: If the primary antibody is not directly conjugated, incubate with a fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Final Wash: Wash cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Analyze the data using appropriate software to gate on live, single cells and quantify the positive population and MFI.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 3. Anti-GPCR Antibodies [labome.com]
- 4. Western blot analysis of whole-cell preparations [thermofisher.com]
- 5. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Analeptic Effects of Protirelin and Other Central Nervous System Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analeptic effects of Protirelin (Thyrotropin-Releasing Hormone, TRH) with other well-known central nervous system (CNS) stimulants: Doxapram, Methylphenidate, and Caffeine. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Comparative Efficacy in Reducing Sedation Time
The analeptic potential of a compound is often quantified by its ability to reduce the duration of anesthesia or drug-induced sedation. The following table summarizes the available quantitative data for this compound, Doxapram, Methylphenidate, and Caffeine from various animal studies. It is important to note that the experimental models and outcome measures may differ between studies, making direct comparisons challenging. This compound's efficacy is presented based on its effect on barbiturate-induced sleeping time, a common measure of analeptic activity.
| Compound | Animal Model | Anesthetic/Sedative | Dose | Reduction in Sedation Time | Reference |
| This compound | Mouse | Pentobarbital | 3 - 100 mg/kg | Significant reduction in sleeping time | [1] |
| Doxapram | Human | Sevoflurane | 1 mg/kg i.v. | Time to eye opening reduced from 9.9 ± 3.1 min to 6.9 ± 2.2 min | [2][3] |
| Methylphenidate | Rat | Isoflurane | Not specified | Recovery time reduced from 280 seconds to 91 seconds | [4] |
| Caffeine | Rat | Isoflurane | Not specified | Up to 55% reduction in waking time | [5][6] |
Mechanisms of Analeptic Action
The analeptic effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and application.
This compound
This compound, a synthetic version of the endogenous tripeptide TRH, exerts its analeptic effects through multiple neuropharmacological actions beyond its well-known role in the hypothalamic-pituitary-thyroid axis.[7][8] Its arousal effect is attributed to the stimulation of cholinergic neurons in the septo-hippocampal area.[7] Additionally, this compound interacts with the dopaminergic neurotransmitter system, particularly in the nucleus accumbens, leading to increased motor and explorative activities.[7][9] Studies have shown that dopamine stimulants increase the release of TRH in the striatum and nucleus accumbens through the stimulation of D2 receptors.[10]
Doxapram
Doxapram is a respiratory stimulant that primarily acts on peripheral carotid chemoreceptors.[11] By inhibiting specific potassium channels in the carotid body, Doxapram leads to depolarization and subsequent stimulation of respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.[11] This enhanced respiratory drive contributes to a faster washout of volatile anesthetics, thereby shortening recovery time.
Methylphenidate
Methylphenidate is a well-known CNS stimulant that acts as a dopamine and norepinephrine reuptake inhibitor.[12] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.[12] This heightened neurotransmission in brain regions associated with arousal and wakefulness contributes to its analeptic properties.
Caffeine
Caffeine exerts its analeptic effects through a dual mechanism of action. Firstly, it acts as a non-selective adenosine receptor antagonist.[5][6] By blocking adenosine A1 and A2A receptors, which normally promote sleep and suppress arousal, caffeine leads to increased neuronal firing. Secondly, caffeine inhibits phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[5][6] The resulting increase in intracellular cAMP levels further promotes wakefulness.
Experimental Protocols
The assessment of analeptic effects typically involves monitoring the recovery of an animal from anesthesia or sedation. A generalized experimental workflow is described below.
General Protocol for Assessing Analeptic Effects in Rodents
-
Animal Acclimation: Rodents (e.g., rats, mice) are acclimated to the laboratory environment for a minimum of 3-7 days before the experiment to reduce stress-related variability.[13][14]
-
Anesthesia Induction: Anesthesia is induced using a standardized protocol. This can involve inhalant anesthetics like isoflurane or sevoflurane administered in an induction chamber, or injectable agents such as a ketamine/xylazine cocktail or pentobarbital administered intraperitoneally (i.p.) or intravenously (i.v.).[14][15] The depth of anesthesia is monitored by assessing the loss of righting reflex and pedal withdrawal reflex.[13]
-
Maintenance of Anesthesia: For protocols requiring a sustained period of anesthesia, the anesthetic agent is administered continuously (e.g., via a vaporizer for inhalants) to maintain a stable plane of anesthesia for a predetermined duration.
-
Test Compound Administration: At a specified time point, either during anesthesia or immediately upon its cessation, the test compound (e.g., this compound, Doxapram, Methylphenidate, or Caffeine) or a vehicle control (e.g., saline) is administered via the desired route (e.g., i.v., i.p., or intracerebroventricularly).
-
Measurement of Recovery Time: The primary endpoint is the time to recovery. This is typically measured as the time from the discontinuation of the anesthetic or administration of the test compound to the return of the righting reflex (the ability of the animal to right itself when placed on its back).[13] Other behavioral indicators of recovery, such as purposeful movement, head lifting, and ambulation, may also be recorded.
-
Physiological Monitoring: Throughout the experiment, vital signs such as respiratory rate, heart rate, and body temperature are monitored to ensure the well-being of the animal and to assess any physiological effects of the test compounds.[14]
-
Data Analysis: Recovery times between the test compound group and the control group are statistically compared to determine the analeptic efficacy of the compound.
Conclusion
This compound, Doxapram, Methylphenidate, and Caffeine all demonstrate analeptic properties, albeit through different mechanisms of action. While Doxapram, Methylphenidate, and Caffeine have more extensive quantitative data specifically on shortening recovery from general anesthesia, this compound shows significant promise as an analeptic, particularly through its modulation of central cholinergic and dopaminergic pathways. The choice of an analeptic agent for research or therapeutic development will depend on the desired mechanism of action, the specific clinical or experimental context, and the targeted neurotransmitter systems. Further head-to-head comparative studies are warranted to delineate the relative potencies and specific applications of these compounds.
References
- 1. Effects of Thyrotropin-Releasing Hormone (TRH) on the Actions of Pentobarbital and Other Centrally Acting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRH injected into the nucleus accumbens shell releases dopamine and reduces feeding motivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of dopamine receptors in the release of thyrotropin-releasing hormone from the rat striatum and nucleus accumbens: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. color | Graphviz [graphviz.org]
- 12. ijbcp.com [ijbcp.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Anesthesia protocol for ear surgery in Wistar rats (animal research) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Protirelin: A Comparative Analysis in Animal Models of Spinal Cord Injury
For researchers and drug development professionals navigating the complex landscape of neuroprotective and neuroregenerative therapies for spinal cord injury (SCI), Protirelin (a synthetic version of Thyrotropin-releasing hormone, TRH) has emerged as a candidate with significant therapeutic potential. This guide provides a comprehensive comparison of this compound's performance against the historical standard of care, methylprednisolone, based on available preclinical data from animal models. We delve into the dose-dependent efficacy, outline detailed experimental protocols for replication, and visualize the underlying signaling pathways to offer a clear, data-driven perspective on its therapeutic window.
This compound has demonstrated neuroprotective effects in various animal models of central nervous system disorders.[1] Studies in rat models of SCI have shown that TRH analogs can improve neurological recovery.[2] In contrast, the efficacy of the traditionally used high-dose methylprednisolone has been a subject of debate, with some studies in rats showing minimal improvement in functional outcomes.[3][4] This comparison guide aims to synthesize the existing preclinical evidence to aid in the evaluation of this compound as a viable therapeutic strategy.
Comparative Efficacy and Therapeutic Window
A critical aspect of drug development is defining the therapeutic window—the dosage range that produces the desired therapeutic effect without causing significant adverse reactions. Preclinical studies in animal models are instrumental in establishing this window.
One key study investigated the dose-dependent effects of the TRH analog YM-14673 in rats following traumatic spinal cord injury. The results indicated that while a low dose (0.1 mg/kg) and a high dose (10 mg/kg) showed some benefit, the optimal therapeutic effect on chronic neurological recovery was observed at a moderate dose of 1.0 mg/kg.[2] This suggests a bell-shaped dose-response curve, where increasing the dose beyond a certain point does not confer additional therapeutic advantage and may increase the risk of side effects.
In contrast, studies on methylprednisolone in rat SCI models have yielded inconsistent results regarding functional improvement.[3][4] While some tissue-sparing effects have been observed, these did not always translate to improved locomotor scores.[3] Furthermore, high-dose methylprednisolone has been associated with an increased risk of complications, including a higher mortality rate in some animal experiments.[5]
The table below summarizes the comparative data on the efficacy and safety of this compound (and its analogs) versus methylprednisolone in rat models of SCI.
| Treatment Group | Animal Model | Dosage | Therapeutic Effects (Motor Function) | Adverse Effects/Safety Profile |
| This compound Analog (YM-14673) | Rat (Spinal Cord Impact Trauma) | 1.0 mg/kg (i.v.) | Optimal improvement in chronic neurological recovery.[2] | Not detailed in the study. |
| Methylprednisolone | Rat (Clip-Compression SCI) | High-dose regimen | No significant improvement in Basso, Beattie, and Bresnahan (BBB) locomotor scores.[3] | Increased mortality observed in some studies when administered pre-injury.[5] |
| Methylprednisolone | Rat (Contusion SCI) | High-dose regimen | Failed to improve recovery of hind-limb function.[4] | Not detailed in the study. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are standardized protocols for inducing spinal cord injury in rats and for the subsequent behavioral and histological assessments, based on established preclinical research practices.
Spinal Cord Injury Model: Clip Compression
A widely used and clinically relevant model for inducing a reproducible spinal cord injury in rats is the clip compression method.[6]
-
Animal Preparation: Adult female Sprague-Dawley or Wistar rats are anesthetized. A laminectomy is performed at the desired thoracic level (e.g., T8-T10) to expose the spinal cord.[7]
-
Injury Induction: A calibrated aneurysm clip with a specific closing force (e.g., 35g for a moderate-to-severe injury) is applied extradurally to the exposed spinal cord for a defined duration (e.g., 1 minute).[6]
-
Post-operative Care: After removing the clip and suturing the incision, animals receive appropriate post-operative care, including analgesics, hydration, and manual bladder expression until bladder function returns.
Behavioral Assessment: Locomotor Function
The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a standard method for assessing hindlimb functional recovery in rats following SCI.[6][8]
-
Testing Environment: Rats are observed in an open field, a circular enclosure with a non-slip floor.
-
Observation Period: Each animal is observed for a set period (e.g., 4-5 minutes) at regular intervals post-injury (e.g., weekly).[6]
-
Scoring: Two independent observers, blinded to the treatment groups, score the animals' hindlimb movements based on the 21-point BBB scale, which evaluates joint movement, stepping ability, coordination, and paw placement.[6][8]
Histological Analysis
Histological examination of the spinal cord tissue is performed at the end of the study to assess the extent of tissue damage and any neuroprotective effects of the treatment.[9]
-
Tissue Preparation: Animals are euthanized, and the spinal cord segment containing the injury epicenter is dissected. The tissue is then fixed, processed, and sectioned.
-
Staining: Sections are stained with standard histological stains (e.g., Hematoxylin and Eosin) to visualize the overall tissue morphology, including the lesion size and any cystic cavitation.[9][10]
-
Immunohistochemistry: Specific antibodies can be used to label different cell types (e.g., neurons, astrocytes) and to assess parameters like axonal sparing and glial scarring.[9]
Signaling Pathways and Experimental Workflow
This compound exerts its effects by binding to TRH receptors, which are G protein-coupled receptors. The activation of these receptors triggers a downstream signaling cascade that is believed to contribute to its neuroprotective effects.
This compound (TRH) Signaling Pathway
Caption: this compound binds to its receptor, activating a cascade that leads to neuroprotective effects.
Experimental Workflow for Evaluating this compound in a Rat SCI Model
Caption: Workflow for preclinical evaluation of this compound in a rat model of spinal cord injury.
Conclusion
The available preclinical evidence from animal models suggests that this compound and its analogs hold promise as a therapeutic intervention for spinal cord injury, potentially offering a more favorable therapeutic window compared to high-dose methylprednisolone. The dose-response studies indicate that an optimal therapeutic dose exists, highlighting the importance of careful dose selection in future clinical trials. The detailed experimental protocols provided in this guide offer a framework for further research to validate and expand upon these findings. The elucidation of this compound's signaling pathway provides a basis for understanding its mechanism of action and for the development of novel, more targeted therapeutic strategies for SCI. Further head-to-head comparative studies in animal models are warranted to more definitively establish the therapeutic window of this compound and its advantages over existing treatment options.
References
- 1. Neuroprotective Trials in Spinal Cord Injury | Musculoskeletal Key [musculoskeletalkey.com]
- 2. TRH analog YM-14673 improves outcome following traumatic brain and spinal cord injury in rats: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone causes minimal improvement after spinal cord injury in rats, contrasting with benefits of an anti-integrin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of methylprednisolone therapy for the injured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
- 7. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal cord contusion in the rat: behavioral analysis of functional neurologic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological, immunohistochemical and ultrastructural study of secondary compressed spinal cord injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of orientin against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protirelin Analogs: Dissecting Endocrine and Central Nervous System Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endocrine and central nervous system (CNS) effects of Protirelin (Thyrotropin-Releasing Hormone, TRH) and its analogs. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes critical signaling pathways to facilitate informed decisions in drug discovery and development.
This compound, a tripeptide (pGlu-His-Pro-NH2), is a hypothalamic hormone that plays a crucial role in regulating the hypothalamic-pituitary-thyroid (HPT) axis.[1] Its primary endocrine function is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Beyond its hormonal activities, this compound also functions as a neuromodulator within the CNS, exhibiting a range of effects including analeptic (arousal-promoting), antidepressant, and neuroprotective properties.[1][3] However, the therapeutic potential of native TRH is limited by its short biological half-life and peripheral side effects. This has driven the development of structurally modified analogs with improved stability and selectivity for either endocrine or central actions. This guide focuses on comparing these analogs to elucidate their differential effects.
Quantitative Comparison of this compound and its Analogs
The development of this compound analogs has aimed to dissociate the potent CNS effects from the endocrine activities. The following table summarizes quantitative data from various studies, comparing the endocrine and central effects of key analogs such as Taltirelin and Montirelin to the parent compound, this compound.
| Compound | Endocrine Effects | Central Nervous System (CNS) Effects |
| TSH Release | Prolactin Release | |
| This compound (TRH) | Standard reference | Standard reference |
| Taltirelin | Lower potency than TRH.[4][5] Exhibits lower TSH-releasing activity in rodents.[5] | Weaker than TRH.[4] |
| Montirelin | ||
| Rovatirelin | ||
| [Glu2]TRH | Devoid of TSH-releasing activity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the endocrine and central effects of this compound analogs.
In Vivo TRH Stimulation Test for Endocrine Function
This protocol is used to assess the potency of TRH analogs in stimulating TSH and prolactin release from the anterior pituitary.
-
Subjects: Typically, rodents (rats or mice) are used. For clinical studies, human subjects are recruited.[7]
-
Procedure:
-
Analysis: Serum or plasma levels of TSH and prolactin are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12] The dose-response relationship is then determined to compare the potency of the analogs.[7]
Radioimmunoassay (RIA) for TSH and Prolactin
RIA is a highly sensitive technique used to quantify hormone levels in biological samples.
-
Principle: The assay is based on the competitive binding of a radiolabeled hormone and an unlabeled hormone (from the sample or standard) to a specific antibody.[13]
-
Procedure:
-
A known quantity of radiolabeled hormone (e.g., ¹²⁵I-TSH) is mixed with a limited amount of a specific antibody.[14]
-
The biological sample or a standard solution containing the unlabeled hormone is added.[14]
-
The unlabeled hormone competes with the radiolabeled hormone for binding to the antibody.
-
The antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured using a gamma counter.[14]
-
-
Quantification: The concentration of the hormone in the sample is determined by comparing its inhibitory effect on the binding of the radiolabeled hormone to a standard curve generated with known concentrations of the unlabeled hormone.[14]
Assessment of Analeptic (Anti-sedative) Activity
This protocol evaluates the ability of TRH analogs to counteract the effects of sedative drugs, indicating a central stimulant effect.
-
Procedure:
-
Measurement: The primary endpoint is the duration of sleep or narcosis (loss of righting reflex). A shorter duration of sleep in the group treated with the TRH analog compared to the control group indicates analeptic activity.[6]
Signaling Pathways
The differential effects of this compound analogs can be attributed to their interactions with TRH receptors and the subsequent activation of distinct intracellular signaling cascades in endocrine and neuronal cells.
Endocrine Signaling in the Anterior Pituitary
In the anterior pituitary, this compound binds to TRH receptor 1 (TRH-R1) on thyrotrophs and lactotrophs, initiating a well-characterized signaling pathway.[16][17]
Central Nervous System Signaling
The CNS effects of this compound and its analogs are mediated through their interaction with TRH receptors distributed throughout the brain.[18] The downstream signaling is more complex and can involve modulation of various neurotransmitter systems.[18]
Experimental Workflow for Comparative Analysis
A systematic approach is essential when comparing the efficacy and selectivity of novel this compound analogs.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Role of TRH receptors as possible mediators of analeptic actions of TRH-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gddiergezondheid.nl [gddiergezondheid.nl]
- 4. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idppid.com [idppid.com]
- 9. idppid.com [idppid.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Radioimmunoassay of human prolactin [inis.iaea.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. TSH RIA Kit - Padyab Teb [padyabteb.com]
- 15. Antagonism of the analeptic activity of thyrotropin-releasing hormone (TRH) by agents which enhance GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 18. corepeptides.com [corepeptides.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Protirelin
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Protirelin, a synthetic thyrotropin-releasing hormone, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Peptide Disposal
The disposal of peptide-based compounds such as this compound is governed by the principle of preventing the release of biologically active substances into the environment.[1] Adherence to local, state, and federal regulations is paramount.[1] Given that specific disposal protocols for every research compound are not always available, a conservative approach based on the handling of analogous substances and consultation with your institution's Environmental Health and Safety (EHS) office is the most prudent course of action.[1]
Regulatory Landscape
In the United States, the disposal of pharmaceutical waste is regulated by several bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[2][4] It is crucial to determine if this compound, in the form you are disposing of, is classified as hazardous waste. While some Safety Data Sheets (SDS) indicate that this compound is not considered a hazardous substance for transport, this does not exempt it from proper disposal procedures for chemical waste.[5][6]
Disposal Procedures for this compound
Based on available safety data and general best practices for peptide and pharmaceutical disposal, the following methods are recommended.
For Laboratory and Research Quantities:
The most consistently advised method for the disposal of this compound from a laboratory setting is incineration . One Safety Data Sheet specifically recommends dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust air.[7] This method ensures the complete destruction of the biologically active peptide.[1]
General Steps for Laboratory Disposal:
-
Consult the Safety Data Sheet (SDS): Always refer to the most recent SDS for the specific formulation of this compound you are using.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office can provide specific guidance based on your facility's waste streams and disposal contracts.[1]
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash. It should be collected in a clearly labeled, closed, and suitable container for chemical waste.[7]
-
Arrange for Professional Disposal: Your institution's EHS department will have procedures for the collection and disposal of chemical waste by a licensed contractor.
For Unused or Expired Pharmaceutical Formulations (Non-Laboratory Settings):
If you are handling commercially available this compound formulations outside of a research laboratory, the following options are generally recommended for pharmaceutical waste.
| Disposal Option | Description | Key Considerations |
| Drug Take-Back Programs | The preferred and safest method for disposing of unused medicines.[8][9] These programs, often available at pharmacies or law enforcement agencies, ensure that drugs are disposed of properly.[9] | Check for local take-back programs in your area. |
| Incineration | The EPA recommends incineration for pharmaceuticals from take-back events.[10] This is also the standard for hazardous pharmaceutical waste.[3][4] | This is typically handled by waste management facilities and is not a direct action for the end-user. |
| Disposal in Household Trash (if no take-back program is available) | For non-hazardous pharmaceuticals, this is a secondary option.[11] The FDA recommends mixing the medication (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[8][11] Place the mixture in a sealed plastic bag before throwing it in the trash.[8][11] | This method should only be used when other options are not accessible. Always remove personal information from prescription labels.[11] |
| Flushing | This is not recommended for this compound unless specifically instructed by the manufacturer or the FDA. The FDA maintains a "flush list" for certain potentially dangerous medications, but this compound is not typically on it.[8] Improper flushing can lead to contamination of water supplies.[2] | Avoid flushing unless explicitly directed to do so. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The primary and recommended "protocol" for its disposal is the complete destruction of the molecule through high-temperature incineration under controlled conditions by a licensed facility.[1]
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, researchers and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. fishersci.ie [fishersci.ie]
- 7. biosynth.com [biosynth.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. epa.gov [epa.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Handling of Protirelin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Protirelin must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses.[1] | Protects eyes from splashes or dust particles of this compound. |
| Hand Protection | Compatible chemical-resistant gloves.[1] | Prevents skin contact and absorption. |
| Body Protection | Chemical-resistant lab coat or clothing.[1] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A self-contained breathing apparatus should be worn if exposed to vapors, dusts, or aerosols.[1] | Protects against inhalation, especially in case of spills or when handling the powder form. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
-
Handling: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1] It is crucial to wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: this compound should be stored at temperatures below -15°C in a tightly closed container.[1] Keep it away from incompatible substances.[1] Before use, it should be allowed to warm to room temperature.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
-
Spills: In case of a spill, ensure the area is well-ventilated.[1] Wear appropriate PPE, including respiratory protection if necessary.[1] The spilled material should be collected in closed, suitable containers for disposal.[1] The contaminated area must be thoroughly cleaned.[1]
-
First Aid:
-
Inhalation: If inhaled, move the individual to fresh air and keep them warm and at rest.[1] If breathing is irregular or stops, provide artificial respiration and call a physician.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure complete rinsing.[2] Remove any contact lenses and promptly call a physician.[2]
-
Ingestion: Wash out the mouth with water.[2] Do not induce vomiting and call a physician.[2]
-
Disposal Plan
This compound waste must be managed as hazardous chemical waste.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1]
-
Regulations: All disposal activities must be conducted in accordance with applicable federal, state, and local regulations. Do not allow the substance to enter drains or soil.
This compound Spill Response Workflow
The following diagram outlines the procedural steps for safely managing a this compound spill in the laboratory.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
